2-Hexadecenal
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hexadec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-37-9, 27104-14-9, 22644-96-8 | |
| Record name | 2-Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXADECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Endogenous Enigma: A Technical Guide to the Core Functions of 2-Hexadecenal
This guide provides an in-depth exploration of the endogenous roles of (E)-2-Hexadecenal, a bioactive lipid aldehyde. Moving beyond a surface-level overview, we will dissect its metabolic origins, signaling cascades, and pathophysiological implications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this increasingly significant biomolecule.
Part 1: Unveiling 2-Hexadecenal: From Sphingolipid Catabolism to Cellular Agonist
(E)-2-Hexadecenal is a 16-carbon, α,β-unsaturated aldehyde endogenously generated through the irreversible degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase (SPL).[1][2][3] This catabolic event, occurring at the C2-3 carbon-carbon bond of S1P, also yields phosphoethanolamine.[1] While much of the focus in sphingolipid signaling has been on the accumulation of S1P and other cytotoxic intermediates, the physiological functions of SPL's products, particularly this compound, are now gaining critical attention.[1][2]
Under normal physiological conditions, intracellular levels of this compound are kept low, primarily through its oxidation to (2E)-hexadecenoic acid by fatty aldehyde dehydrogenase (FALDH).[3] The critical role of FALDH in detoxifying this aldehyde is underscored by the severe pathology of Sjogren-Larsson syndrome, a genetic disorder caused by mutations in the FALDH-encoding gene, leading to the accumulation of fatty aldehydes.[1]
| Property | Value | Source |
| Molecular Formula | C16H30O | [3][4] |
| Molecular Weight | 238.41 g/mol | [3][4] |
| Synonyms | trans-2-Hexadecenal, FAL 16:1 | [3] |
| Cellular Location | Membrane | [5] |
Part 2: The JNK-Dependent Signaling Axis: A Core Mechanism of this compound-Induced Apoptosis
A primary and well-characterized endogenous role of this compound is the induction of cytoskeletal reorganization and apoptosis in a c-Jun N-terminal kinase (JNK)-dependent manner.[1][2][3] This signaling cascade is initiated by this compound and proceeds through the activation of Mixed Lineage Kinase 3 (MLK3) and subsequent phosphorylation of MKK4/7, which in turn phosphorylates and activates JNK.[1][2] This pathway appears to be specific, as other stress-activated pathways involving ERK, AKT, and p38 are unaffected.[1]
The activation of the JNK pathway by this compound triggers a cascade of downstream events culminating in apoptosis. These include the phosphorylation of c-Jun, release of cytochrome c from the mitochondria, activation of Bax, cleavage of Bid, and increased translocation of Bim to the mitochondria.[1][2] Interestingly, the antioxidant N-acetylcysteine can prevent JNK activation by this compound, suggesting a role for reactive oxygen species (ROS) in mediating these effects.[1][2]
Caption: this compound-induced JNK signaling pathway leading to apoptosis.
Part 3: Metabolic Perturbations: The Emerging Role of this compound in Type 2 Diabetes
Emerging evidence suggests a role for this compound in the development of metabolic disturbances, particularly type 2 diabetes (T2D).[6] High concentrations of this compound have been shown to impair fatty acid oxidation in skeletal muscle cells.[6] This creates a vicious cycle where reduced fatty acid oxidation leads to further accumulation of this compound, exacerbating the metabolic dysfunction.[6]
Furthermore, elevated levels of this compound are associated with increased expression of the pro-inflammatory cytokine interleukin-6 (IL-6) in skeletal muscle cells.[6] Chronic inflammation is a well-established characteristic of T2D, suggesting that this compound may contribute to the inflammatory milieu that promotes insulin resistance.[6] These findings highlight a potential link between sphingolipid metabolism and the pathogenesis of T2D.
| Concentration of this compound | Effect on Fatty Acid Oxidation | Effect on IL-6 Gene Expression |
| 5µmol | 28% decrease in efficiency | 80% increase |
Data synthesized from a study on human skeletal muscle cells.[6]
Part 4: Genotoxicity and Antimicrobial Activity: Broader Biological Implications
Beyond its role in signaling and metabolism, this compound exhibits other significant biological activities. It has been shown to react readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts, indicating a potential for genotoxicity.[3][7] This reactivity is a crucial consideration in understanding its long-term cellular effects and potential contribution to carcinogenesis.
Conversely, this compound and related compounds have demonstrated antimicrobial and antifungal properties.[8][9][10] For instance, cis-9-Hexadecenal has been shown to inhibit melanin biosynthesis and alter the cell surface organization of the pathogenic fungus Aspergillus fumigatus.[10] This suggests that endogenous aldehydes like this compound may play a role in innate host defense mechanisms.
Part 5: Experimental Protocols for the Investigation of this compound
A robust understanding of this compound's endogenous role necessitates reliable experimental methodologies. The following section details key protocols for its synthesis, cellular treatment, and quantification.
Synthesis of (E)-2-Hexadecenal
A common synthetic route for (E)-2-Hexadecenal involves a three-step process:[1]
-
Olefinaton: Myristaldehyde is reacted with triethyl phosphonoacetate in the presence of potassium carbonate in aqueous 2-propanol.
-
Reduction: The resulting α,β-unsaturated ester is reduced with alane.
-
Oxidation: The subsequent alcohol is oxidized with pyridinium chlorochromate to yield (2E)-Hexadecenal.
Validation: The structure and purity of the synthesized product should be confirmed by 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry.[1]
Cellular Treatment with this compound
For in vitro studies, a stock solution of this compound is typically prepared and delivered to cell cultures.
Protocol:
-
Dissolve this compound in chloroform:methanol (2:1 v/v).[1]
-
Create a thin film by evaporating the organic solvent under a stream of nitrogen.[1]
-
Prepare a 10 mM working stock solution by resuspending the film in a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM sodium chloride) with vigorous vortexing.[1]
-
Serum-starve cells for 3 hours prior to treatment.[1]
-
Treat cells with the desired concentration of this compound (e.g., 25-50 µM) or vehicle control.[1]
-
Observe cells for morphological changes (e.g., rounding and detachment) and harvest for downstream analysis at specified time points.[1]
Caption: Experimental workflow for cellular treatment with this compound.
Quantification of this compound in Biological Samples
The analysis of fatty aldehydes like this compound can be challenging due to their low ionization efficiency in mass spectrometry.[11] Derivatization is often required to enhance detection.
Methodology: LC-MS/MS with DAIH Derivatization [11][12]
-
Extraction: Extract lipids from biological samples using an appropriate organic solvent system.
-
Derivatization: React the extracted sample with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) to form a stable, ionizable, and fluorescent derivative.[11][12]
-
LC-MS/MS Analysis: Separate the DAIH-derivatized this compound using high-performance liquid chromatography (HPLC) and quantify using tandem mass spectrometry (MS/MS).[11][12] Isotope-dilution with a labeled internal standard is recommended for accurate quantification.[11]
Self-Validation: This method can be validated by assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[13] The inclusion of an internal standard allows for correction of matrix effects and variations in extraction efficiency.
Part 6: Future Directions and Therapeutic Potential
The growing body of evidence surrounding the diverse biological activities of this compound opens up new avenues for research and therapeutic development. Its role as a signaling molecule in apoptosis suggests that targeting the S1P lyase/2-Hexadecenal axis could be a viable strategy in cancer therapy. Conversely, inhibiting its production or promoting its detoxification may be beneficial in metabolic diseases like T2D where its accumulation is detrimental. The antimicrobial properties of this compound also warrant further investigation for the development of novel anti-infective agents. A deeper understanding of the endogenous roles of this once-overlooked metabolite will undoubtedly pave the way for innovative therapeutic interventions.
References
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Kumar, A., et al. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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Kumar, A., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cell Signal, 23(7), 1144-52. [Link]
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Zommarin, S. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Rays.[Link]
- Google Patents. (n.d.). Method for synthesizing trans-2-hexenal.
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Myung, K., & Huber, D. M. (2006). Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit. Journal of agricultural and food chemistry, 54(13), 4787–4792. [Link]
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Luth, A., et al. (2012). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature Experiments. [Link]
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de Assis, L. A., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 14, 733–739. [Link]
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EurekAlert!. (n.d.). Synthesis Pathway of 2-hexenal [IMAGE]. [Link]
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Ando, T., et al. (1980). The Biosynthetic Pathway of (Z)-11-Hexadecenal, the Sex Pheromone Component of the Rice Stem Borer, Chilo suppressalis (Walker). Agricultural and Biological Chemistry, 44(12), 2643-2649. [Link]
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ResearchGate. (2022). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. [Link]
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Frontiers. (2022). Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis. [Link]
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OUCI. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. [Link]
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ResearchGate. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. [Link]
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ResearchGate. (2020). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. [Link]
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ResearchGate. (2002). Effect of trans-2-hexenal on the growth of Aspergillus flavus in relation to its concentration, temperature and water activity. [Link]
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PubChem. (n.d.). This compound. [Link]
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Human Metabolome Database. (2013). Showing metabocard for Hexadecenal (HMDB0060482). [Link]
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Slideshare. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]
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NIH. (2021). cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus. [Link]
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Luminix Health. (n.d.). (E)-2-Hexadecenal. [Link]
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NCBI Bookshelf. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 2-Hexanone. [Link]
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ResearchGate. (2012). Biomarkers in crude oil revealed by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry: Depositional paleoenvironment proxies. [Link]
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The Genesis of a Bioactive Aldehyde: A Technical Guide to 2-Hexadecenal Formation from Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipid metabolism, a cornerstone of cellular regulation, gives rise to a complex array of bioactive molecules. Among these is (2E)-hexadecenal, a long-chain α,β-unsaturated aldehyde, emerging as a potent signaling molecule with significant implications in cellular stress, apoptosis, and cytoskeletal dynamics. This technical guide provides an in-depth exploration of the metabolic pathway leading to 2-hexadecenal formation, focusing on the pivotal role of sphingosine-1-phosphate lyase (S1PL). We delve into the core biochemistry, present detailed, field-proven methodologies for the quantification of this compound and the assessment of S1PL activity, and discuss the downstream cellular consequences of this compound signaling. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to investigate this intriguing bioactive lipid and its potential as a therapeutic target.
Introduction: The Expanding Universe of Sphingolipid Signaling
Sphingolipids are a class of lipids that are not only integral structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1] The metabolism of sphingolipids is a dynamic and tightly regulated network of enzymatic reactions that produce a cascade of bioactive intermediates, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[2][3] The balance between these metabolites, often referred to as the "sphingolipid rheostat," dictates cellular fate, influencing processes such as cell growth, proliferation, apoptosis, and migration.[3][4]
Recent investigations have shed light on a previously underappreciated facet of this pathway: the irreversible degradation of S1P and the consequent formation of (2E)-hexadecenal. This reactive aldehyde is now recognized not merely as a metabolic byproduct but as a bioactive entity in its own right, capable of eliciting profound cellular responses.[5][6] Understanding the formation and function of this compound is paramount for a comprehensive grasp of sphingolipid signaling and its implications in health and disease. This guide will provide a detailed roadmap for researchers navigating this exciting field.
The Core Pathway: From Sphingosine-1-Phosphate to this compound
The generation of this compound is the terminal step in the catabolism of sphingosine-1-phosphate, a critical signaling molecule.[7][8] This process is orchestrated by a single, highly regulated enzyme: sphingosine-1-phosphate lyase (S1PL).
The Sphingolipid Cascade: A Prelude to Aldehyde Formation
The journey to this compound begins with the central hub of sphingolipid metabolism, ceramide. Ceramide can be deacylated by ceramidases to produce sphingosine.[9][10] Sphingosine is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the key signaling molecule, sphingosine-1-phosphate (S1P).[11][12] S1P can act extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5) or be degraded intracellularly.[13][14]
The Decisive Cleavage: The Role of Sphingosine-1-Phosphate Lyase (S1PL)
The irreversible degradation of S1P is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, S1PL.[8][15] This enzyme is primarily localized to the endoplasmic reticulum membrane.[16] S1PL cleaves the C2-C3 carbon bond of S1P, yielding two products: phosphoethanolamine and (2E)-hexadecenal.[5] This reaction represents the only exit point from the sphingolipid metabolic pathway, making S1PL a critical control point for regulating the levels of bioactive sphingolipids.[17]
Caption: Metabolic Pathway of this compound Formation.
Biological Significance of this compound: A Potent Effector Molecule
Once considered a mere metabolic byproduct, this compound is now recognized as a potent bioactive molecule that can significantly impact cellular function and fate. Its high reactivity, owing to the α,β-unsaturated aldehyde moiety, allows it to interact with various cellular nucleophiles, including proteins and nucleic acids.[18][19]
Induction of Apoptosis and Cytoskeletal Reorganization
A primary and well-documented effect of this compound is the induction of apoptosis in various cell types.[5][6] Treatment of cells with this compound leads to characteristic morphological changes, including cell rounding and detachment, followed by programmed cell death.[1][20] These morphological alterations are a consequence of profound cytoskeletal reorganization, particularly affecting the actin and microtubule networks.[21]
Activation of the JNK Signaling Pathway
The pro-apoptotic effects of this compound are mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[1][22] this compound exposure leads to the phosphorylation and activation of JNK and its downstream targets, ultimately culminating in the activation of the apoptotic cascade.[16] This activation appears to be specific, as other MAP kinase pathways, such as ERK and p38, are generally unaffected.[1]
Caption: this compound-Induced JNK Signaling Pathway.
Key Experimental Methodologies
To facilitate research in this area, this section provides detailed, step-by-step protocols for the quantification of this compound and the measurement of S1PL activity. These protocols are designed to be self-validating through the inclusion of appropriate controls and internal standards.
Quantification of this compound by GC-MS
Rationale: Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the quantification of volatile and semi-volatile compounds like long-chain aldehydes.[23][24] Due to the low endogenous levels of this compound and its reactivity, derivatization is essential to improve its chromatographic properties and ionization efficiency.[25] Pentafluorobenzyl hydroxylamine (PFBHA) is a common derivatizing agent that reacts with the aldehyde group to form a stable oxime derivative, which is readily detectable by electron capture negative ionization (ECNI)-MS.[23]
Protocol:
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or cell pellets in ice-cold phosphate-buffered saline (PBS).
-
Perform a Bligh and Dyer lipid extraction using a mixture of chloroform, methanol, and water (1:2:0.8, v/v/v).
-
Add an internal standard, such as heptadecanal, to the initial homogenization buffer to account for extraction efficiency.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in a small volume of an appropriate solvent like toluene.
-
Add a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Extract the PFBHA-oxime derivatives with hexane.
-
Dry the hexane phase under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Use a GC system equipped with a capillary column suitable for lipid analysis (e.g., a DB-5ms column).
-
Employ a temperature program that allows for the separation of the this compound-PFB-oxime from other lipid components. An example program could be: initial temperature of 70°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.[11]
-
For the mass spectrometer, operate in the ECNI mode and monitor for the characteristic ions of the this compound-PFB-oxime derivative. The most abundant ion is typically the [M-HF]⁻ ion.
-
Quantify the amount of this compound by comparing the peak area of its derivative to that of the internal standard.
-
Controls:
-
Method Blank: A sample containing no biological material that is processed through the entire procedure to check for contamination.
-
Positive Control: A sample spiked with a known amount of this compound to validate the extraction and derivatization efficiency.
-
Internal Standard: Heptadecanal or another non-endogenous long-chain aldehyde added at the beginning of the procedure to normalize for sample loss.
Sphingosine-1-Phosphate Lyase (S1PL) Activity Assay
Rationale: Measuring the enzymatic activity of S1PL is crucial for understanding its role in various physiological and pathological conditions. This protocol describes a fluorescence-based assay using a commercially available NBD-labeled S1P substrate.[9][10] The fluorescent aldehyde product is separated from the unreacted substrate by HPLC and quantified. This method avoids the use of radioisotopes and offers high sensitivity.[9]
Protocol:
-
Preparation of Cell or Tissue Lysates:
-
Homogenize cells or tissues in a lysis buffer containing protease inhibitors (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the microsomal fraction where S1PL is located.
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein, e.g., 50-100 µg), the NBD-S1P substrate, and the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 5 mM dithiothreitol and 10 µM pyridoxal 5'-phosphate).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).
-
-
Extraction and HPLC Analysis:
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the NBD-labeled aldehyde product.
-
Dry the organic phase under nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.
-
Separate the NBD-aldehyde product from the unreacted NBD-S1P substrate using an appropriate gradient of solvents (e.g., a gradient of acetonitrile in water).
-
Quantify the NBD-aldehyde product by comparing its peak area to a standard curve generated with a known amount of NBD-aldehyde.
-
Controls:
-
No Enzyme Control: A reaction mixture containing all components except the cell lysate to determine the background fluorescence.
-
Boiled Enzyme Control: A reaction with heat-inactivated cell lysate to ensure that the observed activity is enzymatic.
-
Time-Zero Control: A reaction stopped immediately after the addition of the substrate to account for any non-enzymatic degradation.
-
Positive Control: A lysate from cells known to have high S1PL activity.
-
Negative Control: A lysate from S1PL-deficient cells or a reaction including a known S1PL inhibitor.[26]
Troubleshooting Enzyme Assays:
| Problem | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Ensure proper storage of lysates. Prepare fresh lysates. |
| Suboptimal assay conditions | Optimize pH, temperature, and cofactor concentrations. | |
| Presence of inhibitors in the sample | Dialyze the lysate or use a desalting column. | |
| High background | Non-enzymatic substrate degradation | Include a time-zero control. |
| Contaminating fluorescent compounds | Use high-purity reagents and solvents. | |
| Non-linear reaction rate | Substrate depletion | Reduce incubation time or enzyme concentration. |
| Enzyme instability | Perform the assay on ice and minimize freeze-thaw cycles of the lysate. |
This table provides general troubleshooting tips. Specific optimization may be required for different sample types.[6][17][27][28]
In Vitro Cell Treatment and Analysis of Apoptosis
Rationale: To study the biological effects of this compound, a standardized protocol for treating cultured cells and assessing the downstream consequences is essential. This protocol outlines a general procedure for treating cells with this compound and analyzing apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.[1][20]
Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency (typically 70-80%) in a suitable culture medium.
-
Prepare a stock solution of this compound in an appropriate solvent, such as ethanol or DMSO.
-
Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Harvesting and Staining:
-
After incubation, collect both the detached and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in the treated and control samples.
-
Controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound at the same final concentration.
-
Untreated Control: Cells incubated in regular culture medium.
-
Positive Control for Apoptosis: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to validate the staining procedure.
Data Analysis and Interpretation
Quantitative Data Summary:
| Parameter | Method | Typical Values/Observations | Key Considerations |
| Endogenous this compound Levels | GC-MS or LC-MS/MS | Low picomolar to nanomolar range in cells and tissues. | Derivatization is crucial for sensitivity. Use of an appropriate internal standard is essential for accurate quantification.[29] |
| S1PL Activity | Fluorescence-based assay | Varies significantly between cell types and tissues. | Ensure the assay is performed within the linear range of time and protein concentration.[14] |
| This compound-induced Apoptosis | Annexin V/PI Staining | Dose- and time-dependent increase in apoptosis. | The effective concentration can vary between cell lines. |
Future Directions and Drug Development Implications
The elucidation of the this compound formation pathway and its biological functions opens up new avenues for research and therapeutic intervention.
-
Biomarker Discovery: Given its association with apoptosis and cellular stress, this compound could serve as a potential biomarker for diseases characterized by these processes, such as neurodegenerative disorders and certain cancers.
-
Therapeutic Targeting of S1PL: S1PL represents a promising drug target. Inhibition of S1PL would lead to an accumulation of S1P, which has pro-survival and anti-inflammatory effects, and a decrease in the pro-apoptotic this compound.[26] Pharmacological inhibitors of S1PL are being investigated for their potential in treating autoimmune diseases and cancer.[8][30][31]
-
Understanding the Downstream Targets of this compound: Further research is needed to identify the specific cellular proteins and other biomolecules that are modified by this compound. This will provide a more detailed understanding of its mechanism of action and may reveal new therapeutic targets.
By providing a comprehensive overview and detailed methodologies, this guide aims to empower researchers to further unravel the complexities of this compound and its role in the intricate web of sphingolipid signaling.
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An In-Depth Technical Guide to the Biological Synthesis Pathways of trans-2-Hexadecenal
This guide provides a comprehensive exploration of the known biological pathways leading to the synthesis of trans-2-Hexadecenal, a bioactive long-chain aldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the enzymatic machinery, substrate specificities, and regulatory networks that govern the formation of this molecule. We will dissect the core biochemical routes, provide detailed experimental protocols for their investigation, and present quantitative data to offer a complete technical overview.
Introduction: The Significance of trans-2-Hexadecenal
trans-2-Hexadecenal is a long-chain unsaturated aldehyde that has garnered significant interest due to its diverse biological activities. It is a known product of sphingolipid metabolism and has been implicated in cellular processes ranging from cytoskeletal organization to apoptosis.[1] Understanding its biosynthetic origins is paramount for elucidating its physiological and pathological roles, and for the development of therapeutic strategies that target its production.
This guide will focus on three primary pathways for trans-2-Hexadecenal biosynthesis:
-
The Sphingolipid Degradation Pathway: A direct and well-characterized route involving the enzymatic cleavage of sphingosine-1-phosphate.
-
The Lipoxygenase (LOX) Pathway: Primarily observed in plants upon wounding, this pathway utilizes polyunsaturated fatty acids as precursors.
-
Fatty Acid Desaturation and Modification: Involving the introduction of a double bond into a saturated fatty acid precursor, followed by subsequent enzymatic modifications.
We will also touch upon the non-enzymatic formation of aldehydes through lipid peroxidation as a potential, albeit less specific, source of trans-2-Hexadecenal.
Pathway 1: The Sphingolipid Degradation Pathway - A Direct Route
The most direct and well-documented pathway for the synthesis of trans-2-Hexadecenal is through the irreversible degradation of the bioactive signaling molecule, D-erythro-sphingosine-1-phosphate (S1P).[1] This catabolic process is catalyzed by a single enzyme, Sphingosine-1-phosphate lyase (SPL) .
The Key Enzyme: Sphingosine-1-Phosphate Lyase (SPL)
SPL is an integral membrane protein located in the endoplasmic reticulum, with its active site facing the cytosol.[2][3] It is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of S1P between the C2 and C3 carbon atoms.[4] This reaction yields two products: trans-2-Hexadecenal and phosphoethanolamine .[1][5][6]
The reaction can be summarized as follows:
D-erythro-sphingosine-1-phosphate → trans-2-Hexadecenal + Phosphoethanolamine
The cytosolic orientation of the SPL active site is significant as it allows the enzyme to access its substrate, S1P, which is present in the cytoplasm.[3]
Visualizing the Sphingolipid Degradation Pathway
Caption: Enzymatic conversion of S1P to trans-2-Hexadecenal by SPL.
Experimental Protocol: Sphingosine-1-Phosphate Lyase (SPL) Activity Assay
This protocol describes a fluorescent assay for measuring SPL activity in cell lysates, adapted from established methods.[6][7]
Materials:
-
BODIPY-labeled sphingosine-1-phosphate (BODIPY-S1P) substrate
-
SPL reaction buffer (0.6 mM EDTA, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT, 70 mM sucrose, 36 mM potassium phosphate buffer, 36 mM NaF, pH 7.4)
-
Triton X-100
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
Prepare the BODIPY-S1P substrate by dispersing it in SPL reaction buffer containing 0.08% Triton X-100 via sonication.
-
In a microcentrifuge tube, add 25-50 µg of cell lysate protein.
-
Initiate the reaction by adding the BODIPY-S1P substrate solution to a final concentration of 40-50 µM.
-
Incubate the reaction at 37°C for 30 minutes. The reaction time should be within the linear range, which may need to be determined empirically.
-
-
Product Extraction and Analysis:
-
Terminate the reaction by adding an organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the fluorescent aldehyde product.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system equipped with a C18 column.
-
Separate the fluorescent aldehyde product from the unreacted substrate.
-
Quantify the product based on the fluorescence signal and a standard curve.
-
Quantitative Data: Enzyme Kinetics
While specific kinetic parameters can vary between experimental systems, the Michaelis constant (Km) of SPL for a BODIPY-labeled S1P substrate has been reported to be approximately 35 µM.[6]
| Enzyme | Substrate | Km (µM) |
| Sphingosine-1-Phosphate Lyase (SPL) | BODIPY-S1P | ~35 |
Table 1: Michaelis constant for SPL with a fluorescently labeled substrate.
Pathway 2: The Lipoxygenase (LOX) Pathway - A Plant-Based Route
In the plant kingdom, the lipoxygenase (LOX) pathway is a major source of various aldehydes, particularly in response to wounding.[8] This pathway utilizes polyunsaturated fatty acids (PUFAs) as its primary substrates. While this pathway is well-documented for the production of C6-aldehydes like trans-2-hexenal from linolenic acid, the enzymatic machinery could theoretically produce trans-2-Hexadecenal if a suitable C16 polyunsaturated fatty acid precursor is available.
Key Enzymes and Substrates
-
Lipoxygenase (LOX): LOXs are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene system. This reaction forms fatty acid hydroperoxides.
-
Hydroperoxide Lyase (HPL): HPL is a cytochrome P450 enzyme that cleaves the fatty acid hydroperoxides produced by LOX into a short-chain aldehyde and a C12 oxo-acid.[6][9]
For the synthesis of trans-2-Hexadecenal via this pathway, a hypothetical C16 PUFA precursor, such as hexadecatrienoic acid (C16:3), would be required.
Visualizing the Lipoxygenase Pathway
Caption: A proposed lipoxygenase pathway for trans-2-Hexadecenal synthesis.
Experimental Protocol: Coupled LOX-HPL Activity Assay
This spectrophotometric assay measures the coupled activity of LOX and HPL by monitoring the decrease in the absorbance of the fatty acid hydroperoxide substrate.
Materials:
-
Plant tissue extract (as a source of LOX and HPL)
-
Linolenic acid (or other suitable PUFA substrate)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Extract Preparation:
-
Homogenize fresh plant tissue (e.g., leaves) in ice-cold reaction buffer.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant as the crude enzyme extract.
-
-
LOX Reaction (Hydroperoxide Formation):
-
Incubate the enzyme extract with the PUFA substrate in the reaction buffer.
-
Monitor the formation of the conjugated diene system of the fatty acid hydroperoxide by measuring the increase in absorbance at 234 nm.
-
-
HPL Reaction (Aldehyde Formation):
-
Once the hydroperoxide is formed, the HPL present in the extract will begin to cleave it.
-
The activity of HPL can be indirectly measured by the decrease in absorbance at 234 nm as the hydroperoxide is consumed.
-
-
Product Analysis (Optional):
-
The resulting aldehydes can be extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
-
Pathway 3: Fatty Acid Desaturation and Modification
Another plausible route for the biosynthesis of trans-2-Hexadecenal involves the modification of a saturated C16 fatty acid, palmitic acid. This pathway would require at least two key enzymatic steps:
-
Fatty Acid Desaturation: The introduction of a double bond into the fatty acid chain.
-
Conversion to an Aldehyde: The modification of the carboxyl group to an aldehyde.
Key Enzymes
-
Fatty Acid Desaturases: These enzymes introduce double bonds at specific positions in the fatty acyl chain. For the synthesis of a precursor to trans-2-Hexadecenal, a Δ2-desaturase would be required to act on palmitoyl-CoA.
-
Fatty Acyl-CoA Reductases: These enzymes can reduce the fatty acyl-CoA to the corresponding fatty aldehyde.
Visualizing the Fatty Acid Desaturation Pathway
Caption: A potential pathway for trans-2-Hexadecenal synthesis from palmitic acid.
Experimental Protocol: Fatty Acid Desaturase Activity Assay using GC-MS
This protocol describes the analysis of fatty acid profiles to determine desaturase activity.
Materials:
-
Cell culture or tissue samples
-
Internal standard (e.g., a C17:0 fatty acid)
-
Methanol containing 2% (v/v) H₂SO₄
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction and Transesterification:
-
Homogenize the biological sample and add a known amount of the internal standard.
-
Extract the total lipids using a suitable method (e.g., Folch extraction).
-
Evaporate the solvent and transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic H₂SO₄.
-
-
FAME Extraction and Analysis:
-
Extract the FAMEs with hexane.
-
Inject the FAME sample into the GC-MS system.
-
Separate the FAMEs based on their chain length and degree of unsaturation.
-
Identify and quantify the individual FAMEs based on their retention times and mass spectra compared to known standards.
-
-
Data Analysis:
-
Calculate the desaturase activity index as the ratio of the product to the precursor fatty acid. For example, the ratio of trans-2-hexadecenoic acid to palmitic acid.
-
Non-Enzymatic Formation: Lipid Peroxidation
It is important to acknowledge that aldehydes, including potentially trans-2-Hexadecenal, can be formed non-enzymatically through the process of lipid peroxidation.[10] This process involves the free-radical-mediated oxidation of polyunsaturated fatty acids within cellular membranes. While this is not a specific biosynthetic pathway, it can contribute to the overall pool of cellular aldehydes, especially under conditions of oxidative stress.
Regulation of trans-2-Hexadecenal Biosynthesis
The biosynthesis of trans-2-Hexadecenal is tightly regulated at multiple levels:
-
Substrate Availability: The concentration of precursors such as S1P and polyunsaturated fatty acids is a key determinant of the rate of synthesis.
-
Enzyme Expression and Activity: The expression and activity of key enzymes like SPL, LOX, and fatty acid desaturases are regulated by various signaling pathways and cellular conditions. For instance, the expression of SPL can be modulated to control the cellular levels of S1P.[5] In plants, wounding is a potent inducer of the LOX pathway.[11]
-
Cellular Localization: The compartmentalization of enzymes and substrates within the cell plays a crucial role in regulating metabolic pathways. The localization of SPL to the endoplasmic reticulum, for example, ensures its access to cytosolic S1P.[2][3]
Biological Effects of trans-2-Hexadecenal: Induction of Apoptosis via JNK Signaling
trans-2-Hexadecenal has been shown to induce cytoskeletal reorganization and apoptosis in various cell types.[1] This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Treatment of cells with trans-2-Hexadecenal leads to the phosphorylation of JNK and its downstream targets, ultimately resulting in the activation of the apoptotic cascade.[1]
Visualizing the JNK Signaling Pathway Activated by trans-2-Hexadecenal
Caption: The signaling pathway leading to apoptosis induced by trans-2-Hexadecenal.
Conclusion and Future Perspectives
The biological synthesis of trans-2-Hexadecenal is a multifaceted process with several potential pathways contributing to its formation. The sphingolipid degradation pathway represents the most direct and well-characterized route, while the lipoxygenase and fatty acid desaturation pathways offer plausible alternative mechanisms, particularly in specific cellular contexts or organisms.
Further research is needed to fully elucidate the relative contributions of these pathways in different physiological and pathological conditions. The development of specific inhibitors for the key enzymes involved will be instrumental in dissecting their individual roles. A deeper understanding of the regulatory networks governing trans-2-Hexadecenal biosynthesis will undoubtedly open new avenues for therapeutic intervention in diseases where this bioactive aldehyde plays a significant role.
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An In-depth Technical Guide to the Discovery and Initial Characterization of (E)-2-Hexadecenal
Abstract
(E)-2-Hexadecenal, a long-chain α,β-unsaturated aldehyde, has emerged from relative obscurity to become a molecule of significant interest in cellular biology and lipidomics. Initially identified in various natural sources, its role as a key bioactive product of sphingolipid metabolism has unveiled a complex signaling paradigm. This guide provides a comprehensive technical overview of the discovery and characterization of (E)-2-Hexadecenal. We will delve into the context of its discovery as a metabolic byproduct, detail the methodologies for its chemical synthesis and structural elucidation, and explore the initial characterization of its profound biological activities, including the induction of apoptosis and cytoskeletal reorganization through stress-activated signaling pathways. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this reactive lipid aldehyde.
Introduction: A Molecule of Emerging Significance
(E)-2-Hexadecenal (also referred to as trans-2-Hexadecenal) is a 16-carbon fatty aldehyde characterized by a reactive α,β-unsaturated carbonyl group.[1] While long-chain aldehydes are known to exist in nature, often as components of pheromones or plant volatiles, the discovery of (E)-2-Hexadecenal as an endogenous product of a critical metabolic pathway has shifted the perspective on its physiological relevance.[2] It is now understood to be a direct downstream product of sphingosine-1-phosphate (S1P) degradation, a pathway central to cellular signaling.[2][3][4]
The irreversible breakdown of S1P by the enzyme S1P lyase yields ethanolamine phosphate and (E)-2-Hexadecenal.[2] This discovery was pivotal; it suggested that the biological consequences of modulating S1P metabolism may not be due solely to fluctuations in S1P levels but also to the direct bioactivity of its degradation products. This guide reconstructs the scientific journey of identifying and characterizing this molecule, providing the technical basis for its current standing as a bioactive lipid messenger.
Discovery Context: A Product of Sphingolipid Metabolism
The identification of (E)-2-Hexadecenal as a significant biological molecule is intrinsically linked to the study of sphingolipid metabolism. Sphingolipids are not merely structural components of cell membranes but are critical players in signaling cascades governing cell fate, proliferation, and stress responses. S1P lyase sits at a crucial catabolic checkpoint in this pathway.
The realization that the degradation of C18-S1P by S1P lyase generates (E)-2-Hexadecenal provided a new avenue of investigation.[2] Previously, the focus was on the accumulation of S1P; however, the discovery of a reactive aldehyde as a co-product prompted researchers to question its function. Was it an inert byproduct, or did it possess intrinsic biological activity? This question drove the initial characterization studies.
Structural Elucidation and Synthesis: Defining the Molecule
Confirming the identity of a novel bioactive molecule requires rigorous structural analysis and the ability to produce it synthetically for functional studies.
Spectroscopic Characterization
The definitive structure of (E)-2-Hexadecenal was established using a combination of standard spectroscopic techniques, which are essential for unambiguous molecular identification.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition. For (E)-2-Hexadecenal (C₁₆H₃₀O), the expected monoisotopic mass is approximately 238.2297 g/mol .[1][3] Analysis often involves techniques like HPLC-ESI-QTOF MS to handle the challenges of analyzing fatty aldehydes, which may require chemical derivatization to improve ionization efficiency.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. Key characteristic signals for (E)-2-Hexadecenal include the aldehydic proton (~9.5 ppm) and the vinyl protons of the trans-double bond (~6.1 and ~6.8 ppm), with a coupling constant confirming the (E)-stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, notably a strong carbonyl (C=O) stretch for the aldehyde and a C=C stretch for the alkene.
| Technique | Purpose | Key Observables for (E)-2-Hexadecenal |
| High-Resolution MS | Determines exact mass and formula. | C₁₆H₃₀O, [M+Na]⁺ at m/z ~261.2189.[2] |
| ¹H NMR | Maps proton environment and connectivity. | Aldehyde proton (CHO), vinylic protons (C=CH). |
| ¹³C NMR | Maps the carbon skeleton. | Carbonyl carbon, two sp² carbons of the double bond. |
| IR Spectroscopy | Identifies functional groups. | Strong C=O and C=C stretching vibrations. |
Chemical Synthesis Workflow
To study its biological effects, a reliable method for synthesizing pure (E)-2-Hexadecenal was required. A common and effective strategy involves a three-step process starting from myristaldehyde (tetradecanal).[2] This approach provides excellent control over the critical trans-stereochemistry of the double bond.
-
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination:
-
Rationale: The HWE reaction is a superior method for generating (E)-alkenes with high stereoselectivity, which is crucial for biological activity.
-
Procedure: Myristaldehyde is reacted with triethyl phosphonoacetate in the presence of a base like potassium carbonate. This reaction selectively forms the α,β-unsaturated ester, ethyl (E)-2-hexadecenoate.
-
-
Step 2: Reduction of the Ester:
-
Rationale: The ester must be reduced to a primary alcohol before it can be oxidized to the target aldehyde. A powerful but selective reducing agent is needed.
-
Procedure: The resulting ethyl (E)-2-hexadecenoate is reduced to (E)-2-hexadecen-1-ol using a reducing agent such as alane (generated from LiAlH₄ and AlCl₃) or diisobutylaluminium hydride (DIBAL-H).
-
-
Step 3: Oxidation of the Allylic Alcohol:
-
Rationale: The final step requires a mild oxidizing agent to convert the allylic alcohol to the aldehyde without over-oxidation to a carboxylic acid or isomerization of the double bond.
-
Procedure: (E)-2-hexadecen-1-ol is oxidized using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM).[8] The product, (E)-2-Hexadecenal, is then purified using column chromatography.
-
Caption: Chemical synthesis workflow for (E)-2-Hexadecenal.
Initial Biological Characterization: A Potent Signaling Molecule
With synthetic (E)-2-Hexadecenal in hand, researchers could directly investigate its biological effects. Initial studies revealed it to be a highly potent molecule that induces dramatic cellular changes.[2]
Induction of Apoptosis and Cytoskeletal Reorganization
The primary and most striking discovery was that exogenous application of (E)-2-Hexadecenal to various cell lines (including HEK293T, NIH3T3, and HeLa) induced rapid and profound morphological changes.[2]
-
Cell Culture: Cells are propagated in standard DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.[2]
-
Compound Preparation: (E)-2-Hexadecenal is dissolved in a chloroform:methanol mixture. An aliquot is dried under a nitrogen stream to form a thin film, which is then resuspended in media to the desired final concentration (typically in the micromolar range, e.g., 25-50 µM).[2]
-
Treatment: The media containing (E)-2-Hexadecenal is added to the cultured cells.
-
Observation: Cells are monitored over several hours using phase-contrast microscopy.
-
Endpoint Analysis: Apoptosis can be confirmed and quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot for apoptosis markers like cleaved caspase-3 and PARP.
Observed Phenotypes:
-
Cell Rounding and Detachment: Within hours of treatment, cells lose their adherence to the substratum and adopt a rounded morphology.[2]
-
Apoptosis: Prolonged exposure leads to programmed cell death, or apoptosis.[2][3]
Elucidation of the JNK-Dependent Signaling Pathway
The causality behind these dramatic effects was traced to the activation of a specific stress-related signaling pathway. Through a series of targeted experiments, it was demonstrated that (E)-2-Hexadecenal specifically activates the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[2]
Key Mechanistic Findings:
-
Specificity: Treatment with (E)-2-Hexadecenal leads to the robust phosphorylation (activation) of JNK and its upstream activators, MKK4/7 and MLK3. In contrast, other major signaling pathways like ERK, AKT, and p38 are unaffected.[2]
-
Downstream Targets: JNK activation leads to the phosphorylation of its downstream targets, including the transcription factor c-Jun, and modulates the activity of Bcl-2 family proteins (e.g., Bid cleavage, Bax activation), ultimately leading to cytochrome c release from the mitochondria and apoptosis.[2]
-
JNK is Essential: Crucially, the pharmacological inhibition of JNK was shown to abrogate both the cytoskeletal changes and the apoptosis induced by (E)-2-Hexadecenal, confirming that the JNK pathway is the essential mediator of its effects.[2]
Caption: JNK-dependent signaling pathway activated by (E)-2-Hexadecenal.
Conclusion and Future Directions
The discovery and initial characterization of (E)-2-Hexadecenal have transformed it from a simple metabolic byproduct into a recognized bioactive lipid with potent signaling capabilities. Its identification as a product of S1P lyase activity provides a new paradigm in sphingolipid biology, where the degradation products themselves are key effectors.[2] The elucidation of its ability to induce apoptosis via a specific, JNK-dependent pathway highlights its potential role in cellular stress responses and homeostasis.
Further research is warranted to explore the physiological and pathological contexts where (E)-2-Hexadecenal signaling is prominent. Its high reactivity and ability to form adducts with DNA suggest potential roles in genotoxicity and carcinogenesis that are areas of active investigation.[3][4] Understanding the enzymes that metabolize it, such as fatty aldehyde dehydrogenase (FALDH), will also be crucial in comprehending how its potent effects are regulated in vivo.[2] This foundational work provides a robust platform for future studies aimed at harnessing or mitigating the effects of this powerful endogenous aldehyde.
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Kumar, A., Byun, H.S., Bittman, R., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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An In-Depth Technical Guide to the Physiological Concentration and Significance of 2-Hexadecenal
Foreword for the Research Community
Welcome to a comprehensive exploration of (E)-2-Hexadecenal, a molecule of burgeoning interest at the crossroads of lipid metabolism, cellular signaling, and pathology. This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this reactive aldehyde. We will navigate the complexities of its physiological concentrations, the nuances of its quantification, its intricate biosynthetic and metabolic pathways, and its emerging roles in health and disease. As we proceed, we will emphasize the causality behind experimental choices, ensuring that the methodologies presented are not just protocols, but self-validating systems for rigorous scientific inquiry.
The Enigmatic Aldehyde: An Introduction to 2-Hexadecenal
(E)-2-Hexadecenal, a 16-carbon α,β-unsaturated aldehyde, is an endogenous product of sphingolipid metabolism.[1] Specifically, it is generated from the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid, by the enzyme S1P lyase.[2] While its presence in biological systems has been known, the precise quantification of its physiological concentrations and the full scope of its biological functions are areas of active and evolving research. This guide aims to synthesize the current knowledge and provide a technical framework for its further investigation.
Physiological Concentrations: Acknowledging the Frontier
A critical aspect of understanding the biological role of any endogenous molecule is to determine its physiological concentration in various tissues. However, for this compound, comprehensive quantitative data across a wide range of healthy human and animal tissues remains largely uncharted territory. The Human Metabolome Database notes its status as "Expected but not Quantified" in many instances.[3] This data gap presents both a challenge and an opportunity for the research community.
Despite the limited broad-based tissue data, some pioneering studies have begun to shed light on its abundance. A key study successfully quantified this compound in human plasma and various cell lines for the first time, providing a valuable baseline for future research.[4]
Table 1: Reported Concentrations of (E)-2-Hexadecenal in Biological Samples
| Biological Matrix | Organism | Concentration Range | Analytical Method | Reference |
| Human Plasma | Human | 0.5 - 2.0 ng/mL | LC-MS/MS with derivatization | [4] |
| HT-29 Cells (colon cancer) | Human | Detectable levels | LC-MS/MS with derivatization | [4] |
| HEK293T Cells (kidney) | Human | Detectable levels | LC-MS/MS with derivatization | [2] |
| NIH3T3 Cells (fibroblast) | Mouse | Detectable levels | LC-MS/MS with derivatization | [2] |
| C6 Glioma Cells | Rat | Detectable levels | Not specified | [5] |
Note: "Detectable levels" indicates that the compound was identified and quantified, but a specific concentration range was not provided in the cited literature.
The scarcity of comprehensive data underscores the need for further quantitative studies to establish baseline physiological ranges of this compound in various tissues such as the brain, liver, heart, and skeletal muscle. Such data will be instrumental in elucidating its roles in both normal physiology and the pathogenesis of various diseases.
The Genesis and Fate of this compound: Biosynthesis and Metabolism
The primary and well-established pathway for the endogenous production of this compound is the enzymatic degradation of sphingosine-1-phosphate (S1P) by S1P lyase.[2] This reaction is a crucial step in the catabolism of sphingolipids.
Biosynthesis and initial metabolism of (E)-2-Hexadecenal.
Once formed, this compound is a substrate for fatty aldehyde dehydrogenase (FALDH), which oxidizes it to (E)-2-hexadecenoic acid.[1] This fatty acid can then be activated to its coenzyme A (CoA) thioester and enter fatty acid metabolic pathways, such as β-oxidation.[6]
Quantifying a Reactive Aldehyde: A Guide to Analytical Methodologies
The accurate quantification of this compound in complex biological matrices presents analytical challenges due to its reactive aldehyde group and its non-polar nature. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for its analysis, though it necessitates a strategic approach.[7]
The Rationale for Derivatization
Direct analysis of long-chain fatty aldehydes like this compound by electrospray ionization-mass spectrometry (ESI-MS) is often hampered by poor ionization efficiency. To overcome this, chemical derivatization is a crucial pre-analytical step. The derivatizing agent should react specifically with the aldehyde group to introduce a readily ionizable moiety, thereby significantly enhancing the sensitivity of the MS detection.[7]
Experimental Protocol: Quantification of this compound by LC-MS/MS with DAIH Derivatization
This protocol is based on established methods for the sensitive detection of fatty aldehydes.[7]
4.2.1. Materials and Reagents
-
(E)-2-Hexadecenal standard
-
Deuterated this compound internal standard (for isotope dilution)
-
2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)
-
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Methanol, Chloroform, Water (all LC-MS grade)
-
Formic acid
-
Biological tissue/plasma samples
4.2.2. Sample Preparation and Lipid Extraction (Folch Method)
-
Homogenization: Homogenize a known weight of frozen tissue (e.g., 50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. For plasma, a liquid-liquid extraction can be performed.
-
Internal Standard Spiking: Add a known amount of the deuterated this compound internal standard to the homogenate. This is critical for accurate quantification by correcting for sample loss during preparation and for matrix effects during MS analysis.
-
Extraction: Vortex the mixture vigorously and allow it to stand for at least 20 minutes to ensure complete lipid extraction.
-
Phase Separation: Add 0.2 volumes of water to the mixture and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids, including this compound.
-
Drying: Evaporate the solvent under a stream of nitrogen.
4.2.3. Derivatization
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the derivatizing agent DAIH and the coupling agent EDC to the reconstituted extract.
-
Incubation: Incubate the reaction mixture under optimized conditions (e.g., 60°C for 30 minutes) to allow for complete derivatization of the aldehyde.
4.2.4. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation of the derivatized this compound from other sample components.
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect the transitions of the derivatized this compound and its deuterated internal standard.
Workflow for the quantification of this compound.
Biological Activities and Pathophysiological Implications
This compound is not merely a metabolic intermediate; it is a bioactive molecule with the potential to influence cellular fate and function. Its high reactivity, stemming from the α,β-unsaturated aldehyde moiety, allows it to interact with various cellular components, including proteins and DNA.[8][9]
Induction of Apoptosis and Cellular Stress
In vitro studies have demonstrated that exogenous application of this compound can induce cytoskeletal reorganization, cell detachment, and ultimately, apoptosis in various cell types, including cancer cells.[2][5] This pro-apoptotic effect is often mediated through the activation of stress-activated protein kinase/c-Jun N-terminal kinase (JNK) signaling pathways.[2]
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Spontaneous formation of 2-Hexadecenal from lipids
An In-Depth Technical Guide to the Spontaneous Formation of 2-Hexadecenal from Lipids
Abstract
trans-2-Hexadecenal is a long-chain α,β-unsaturated fatty aldehyde generated from the degradation of complex lipids. While its formation is catalyzed enzymatically in the canonical sphingolipid catabolic pathway, there is compelling evidence for its spontaneous, non-enzymatic generation under conditions of oxidative stress. This guide provides a comprehensive technical overview of the primary enzymatic and non-enzymatic pathways leading to this compound formation. It delves into the underlying chemical mechanisms, the lipid precursors involved, and the factors that initiate these reactions, with a particular focus on free-radical-mediated processes. Furthermore, this document offers detailed, field-proven methodologies for the in vitro induction and subsequent quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. By synthesizing mechanistic insights with practical experimental protocols, this guide aims to serve as an authoritative resource for investigating the role of this reactive aldehyde in cellular signaling, pathophysiology, and as a potential biomarker for oxidative damage.
Part 1: Introduction to trans-2-Hexadecenal
trans-2-Hexadecenal (also referred to as 2E-Hexadecenal or 2HD) is a 16-carbon aldehyde with a double bond between carbons 2 and 3[1]. This α,β-unsaturated aldehyde is a highly reactive molecule due to the electrophilic nature of its carbonyl carbon and the C-3 atom, making it susceptible to nucleophilic attack by cellular biomolecules like proteins and glutathione[2][3].
Its biological significance is profound and multifaceted. Initially identified as a product of the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P), this compound is now recognized as a bioactive molecule in its own right[4][5]. It has been demonstrated to induce cytoskeletal reorganization, activate stress-related signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, and ultimately lead to apoptosis[4][5][6]. The accumulation of fatty aldehydes, including this compound, is clinically significant, as demonstrated in Sjögren-Larsson syndrome, a genetic disorder caused by mutations in the fatty aldehyde dehydrogenase (FALDH) gene, which is responsible for metabolizing these aldehydes[4]. This leads to severe neurological defects and skin abnormalities, highlighting the importance of tightly regulating intracellular levels of this compound.
While the enzymatic pathway provides a baseline level of this compound, its spontaneous formation under pathological conditions associated with oxidative stress suggests a broader role in disease processes. This guide will explore both the well-defined enzymatic route and the more stochastic, spontaneous pathways of its genesis.
Part 2: Mechanisms of this compound Formation
The generation of this compound can be broadly categorized into two distinct mechanistic classes: a highly specific, enzyme-catalyzed reaction and a less specific, spontaneous process driven by reactive chemical species.
Enzymatic Pathway: Sphingolipid Catabolism
The primary and most well-understood route for this compound production is the final step in the degradation of sphingolipids[4]. The bioactive lipid S1P is irreversibly cleaved by the pyridoxal-5-phosphate (P5P) dependent enzyme, S1P lyase (SPL), which is located on the cytosolic face of the endoplasmic reticulum[2][7].
This reaction yields two products: trans-2-Hexadecenal and phosphoethanolamine[2][4][8]. The phosphoethanolamine can then be used for the synthesis of the phospholipid phosphatidylethanolamine. The this compound is typically rapidly oxidized by fatty aldehyde dehydrogenase (FALDH) to (2E)-hexadecenoic acid, which is then activated to its acyl-CoA derivative and can enter glycerolipid synthesis pathways[2][5][9]. The tight coupling of SPL and FALDH activity ensures that under normal physiological conditions, the concentration of free this compound remains low[4].
Caption: Enzymatic formation of this compound via S1P Lyase.
Non-Enzymatic (Spontaneous) Pathways
Under conditions of cellular stress, particularly oxidative and inflammatory stress, this compound can be formed through non-enzymatic, free-radical-mediated reactions. These pathways are less specific than their enzymatic counterparts and are typically initiated by the attack of highly reactive species on lipid backbones.
The primary non-enzymatic route involves the direct attack of reactive oxygen species (ROS) and reactive chlorine species (RCS) on various sphingolipids, including sphingosine, sphingosylphosphorylcholine (SPC), and S1P itself[10][11][12].
Initiating Species:
-
Hypochlorous Acid (HOCl): A potent oxidant produced by the enzyme myeloperoxidase (MPO) in activated neutrophils and other phagocytes during inflammation[10][12][13].
-
Hydroxyl Radicals (•OH): Generated during events like the γ-radiolysis of water or other high-energy processes[11].
-
UV Radiation: Can induce photolysis of sphingolipids, leading to radical formation[4][10].
Mechanism of Formation: The proposed mechanism involves the formation of nitrogen-centered radicals from the amino group of the sphingolipid backbone. These unstable radical intermediates then undergo fragmentation through the cleavage of C-C and O-H bonds, ultimately releasing this compound[11]. This free-radical pathway is distinct from canonical lipid peroxidation, which typically involves abstraction of hydrogen from methylene bridges in polyunsaturated fatty acids[10][14].
Caption: Spontaneous formation of this compound via free-radical attack.
While not a direct source of trans-2-Hexadecenal, the oxidative degradation of plasmalogens—a class of ether phospholipids—is a critical parallel pathway that generates other structurally related and biologically potent long-chain fatty aldehydes[8]. Specifically, the vinyl ether bond at the sn-1 position of plasmalogens is highly susceptible to attack by HOCl and hypobromous acid (HOBr), generated by neutrophils and eosinophils, respectively[8]. This reaction produces 2-chloro- or 2-bromo-fatty aldehydes, such as 2-chlorohexadecanal (2-ClHDA), which share many of the neurotoxic and barrier-disrupting properties of this compound[8][13]. Understanding this pathway is crucial for researchers in the field, as the generation of these various fatty aldehydes often occurs concurrently under inflammatory conditions.
Part 3: Experimental Methodologies for the Study of this compound
The study of this compound presents analytical challenges due to its high reactivity, low physiological concentrations, and poor ionization efficiency in mass spectrometry[15][16]. The following protocols provide a robust framework for inducing and quantifying this aldehyde.
Induction of this compound Formation in vitro
The choice of induction method depends on whether the researcher aims to study the enzymatic or non-enzymatic pathway.
This protocol describes the induction of this compound formation from a sphingolipid precursor using hypochlorous acid. This method is self-validating as the amount of product should correlate with the concentration of both the precursor and the oxidant.
Causality: HOCl is a physiologically relevant oxidant produced during inflammation that has been shown to generate this compound from lysosphingolipids[11]. Using a defined chemical system allows for precise control over the reaction conditions.
Methodology:
-
Precursor Preparation: Prepare a 1 mM stock solution of a suitable sphingolipid precursor (e.g., sphingosine, S1P, or sphingosylphosphorylcholine) in an appropriate solvent (e.g., methanol or DMSO). Create aqueous dispersions by sonicating the lipid in a buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
HOCl Solution: Prepare a fresh solution of sodium hypochlorite (NaOCl) and determine its precise concentration spectrophotometrically by measuring absorbance at 292 nm (molar extinction coefficient ε = 350 M⁻¹cm⁻¹). Dilute to the desired working concentrations (e.g., 0.5 to 5.0 mM) in buffer immediately before use.
-
Reaction Initiation: In a microcentrifuge tube, combine the sphingolipid dispersion (final concentration e.g., 100 µM) with the HOCl working solution. The final reaction volume can be adjusted as needed (e.g., 200 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). Time-course experiments are recommended to determine the optimal reaction time.
-
Reaction Termination & Extraction: Stop the reaction by adding an excess of a quenching agent like sodium thiosulfate or N-acetylcysteine. Immediately proceed to lipid extraction by adding 4 volumes of a 2:1 (v/v) chloroform:methanol mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen gas. The dried lipid film is now ready for derivatization and analysis.
Quantification of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification, especially when combined with isotope dilution[9][15]. Chemical derivatization is essential to create a stable, ionizable product for sensitive detection[7][15][17].
This protocol is adapted from established methods and utilizes derivatization with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) for high sensitivity[9][15].
Causality: Aldehydes are notoriously difficult to ionize by electrospray. Derivatization with a hydrazine-containing reagent like DAIH forms a stable hydrazone derivative that carries a permanent positive charge, dramatically enhancing ionization efficiency and detection sensitivity[7][15]. The use of a stable isotope-labeled internal standard (e.g., d5-2-Hexadecenal) corrects for variations in derivatization efficiency, extraction recovery, and matrix effects, ensuring the highest level of accuracy and creating a self-validating analytical system.
Methodology:
-
Reconstitution and Internal Standard Spiking: Reconstitute the dried lipid extract from Protocol 1 in a small volume of derivatization solvent (e.g., 50 µL of acetonitrile). Add a known amount of the stable isotope-labeled internal standard (e.g., (2E)-hexadecenal-d5).
-
Derivatization: Add the derivatization reagent, DAIH, to the sample. The reaction is typically carried out at room temperature for 1-2 hours or as optimized.
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: Develop a gradient that effectively separates the this compound-DAIH derivative from other lipid species and isomers (e.g., start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions to Monitor:
-
Native this compound-DAIH: Determine the specific precursor ion (M+H)⁺ and a characteristic product ion.
-
Internal Standard (d5-2-Hexadecenal-DAIH): Monitor the corresponding mass-shifted precursor and product ions.
-
-
-
Quantification: Create a calibration curve using known amounts of a this compound standard derivatized alongside a fixed amount of the internal standard. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation and Interpretation
Quantitative data from different analytical methods should be summarized for clear comparison.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Derivatization Reagent | Detection Principle | Typical Limit of Detection (LOD) | Reference |
| LC-MS/MS | DAIH | Mass Spectrometry | 1 fmol per sample | [7] |
| LC-Fluorescence | DAIH | Fluorescence | 0.75 pmol per sample | [7] |
| LC-MS/MS | DNPH | Mass Spectrometry | Method-dependent | [15] |
graph TD { A[Start: Biological Sample / In Vitro Reaction] --> B{Lipid Extraction}; B --> C{Spike with Isotope-Labeled Internal Standard}; C --> D{Derivatization with DAIH}; D --> E[LC Separation (C18 Column)]; E --> F[MS/MS Detection (SRM/MRM Mode)]; F --> G{Data Analysis: Peak Area Ratio (Analyte/IS)}; G --> H[Quantification via Calibration Curve];subgraph "Sample Preparation" A; B; C; D; end subgraph "Instrumental Analysis" E; F; end subgraph "Data Processing" G; H; end style A fill:#F1F3F4,stroke:#5F6368 style H fill:#34A853,stroke:#FFFFFF,font-color:#FFFFFF
}
Caption: Workflow for quantitative analysis of this compound.
Part 4: Biological Implications and Future Directions
The ability of this compound to form spontaneously under conditions of oxidative stress positions it as a key mediator linking inflammation and lipid metabolism to cellular dysfunction. Its formation represents a novel mechanism of sphingolipid-derived signaling that is independent of canonical S1P receptors. The high reactivity of this compound allows it to form adducts with DNA and proteins, potentially leading to mutagenic events and loss of protein function[3][4][5].
Future research should focus on:
-
Biomarker Development: Investigating whether levels of this compound or its metabolites in plasma or tissue can serve as reliable biomarkers for diseases associated with oxidative stress, such as atherosclerosis, neurodegenerative disorders, and inflammatory conditions.
-
Therapeutic Targeting: Exploring whether inhibition of MPO or scavenging of reactive aldehydes could be a viable therapeutic strategy to mitigate the cellular damage caused by spontaneous this compound formation.
-
Adductomics: Utilizing advanced mass spectrometry to identify the specific protein and DNA adducts formed by this compound in vivo to better understand its mechanisms of toxicity and signaling.
By employing the robust methodologies outlined in this guide, researchers can more accurately probe the formation and function of this potent lipid aldehyde, paving the way for new diagnostic and therapeutic insights.
References
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Kumar, A., Byun, H.S., Bittman, R., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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Natarajan, V., & Berdyshev, E.V. (2018). S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions. Advances in Experimental Medicine and Biology, 1084, 17-33. [Link]
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Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta, 721, 70-79. [Link]
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Semenkova, G.N., Amaegberi, N.V., Shadyro, O., et al. (2022). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. Cell Biochemistry and Biophysics, 80(4), 679-690. [Link]
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Neuber, C., Schumacher, F., Gulbins, E., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Neuromethods, 125, 147-158. [Link]
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Shadyro, O., Lisovskaya, A., Semenkova, G., et al. (2015). Free-radical Destruction of Sphingolipids Resulting in this compound Formation. Lipid Insights, 8, 1-8. [Link]
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Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. ResearchGate. [Link]
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Semenkova, G.N., Amaegberi, N.V., Shadyro, O., et al. (2022). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. PubMed. [Link]
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Williams, P.G., et al. (2007). LC/MS/MS Method for the Quantitation of trans-2-hexenal-derived Exocyclic 1,N(2)-propanodeoxyguanosine in DNA. Journal of the American Society for Mass Spectrometry, 18(6), 1054-1063. [Link]
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Chen, B., et al. (2023). The Changes in Plasmalogens: Chemical Diversity and Nutritional Implications—A Narrative Review. Nutrients, 15(22), 4785. [Link]
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Malle, E., et al. (2015). Covalent Adduct Formation Between the Plasmalogen-Derived Modification Product 2-chlorohexadecanal and Phloretin. Biochemical Pharmacology, 94(1), 29-39. [Link]
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Schumacher, F., et al. (2017). The sphingosine 1-phosphate breakdown product, (2E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro. Journal of Lipid Research, 58(8), 1648-1660. [Link]
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Neuber, C., Schumacher, F., Gulbins, E., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. ResearchGate. [Link]
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Semenkova, G.N., Amaegberi, N.V., et al. (2022). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. Semantic Scholar. [Link]
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Ayala, A., Muñoz, M.F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]
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Schumacher, F., et al. (2017). The sphingosine 1-phosphate breakdown product, (2E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro. PubMed. [Link]
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Medical animations. (2018). Mechanism of Lipid Peroxidation. YouTube. [Link]
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Doorn, J.A., et al. (2006). Striatal metabolism of hexanal, a lipid peroxidation product, in the rat. Neurochemical Research, 31(11), 1367-1374. [Link]
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Neuber, C., et al. (2014). Method to simultaneously determine the sphingosine 1-phosphate breakdown product (2E)-hexadecenal and its fatty acid derivatives using isotope-dilution HPLC-electrospray ionization-quadrupole/time-of-flight mass spectrometry. Analytical Chemistry, 86(18), 9065-9073. [Link]
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Kumar, A., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. PubMed. [Link]
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Borgan, K.A., et al. (2013). The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells. PLoS ONE, 8(9), e75644. [Link]
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Karlsson, E. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Rays. [Link]
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Whitepaper: (2E)-Hexadecenal - A Bioactive Signaling Aldehyde Derived from Sphingosine-1-Phosphate Lyase
Abstract
Sphingosine-1-phosphate lyase (S1PL) occupies a critical, irreversible nexus in sphingolipid metabolism. Traditionally, its significance has been attributed to the catabolism of the potent signaling molecule, sphingosine-1-phosphate (S1P), thereby regulating the "sphingolipid rheostat." However, this perspective overlooks the functional implications of its products. This technical guide provides an in-depth exploration of the S1PL-catalyzed reaction, with a specific focus on one of its key products: the α,β-unsaturated long-chain aldehyde, (2E)-hexadecenal. We will detail the enzymatic mechanism, delineate the known signaling functions of (2E)-hexadecenal, provide validated, step-by-step protocols for assaying S1PL activity and quantifying its aldehyde product, and discuss the broader implications for cellular biology and drug discovery.
Introduction: Beyond a Simple Exit Pathway
Sphingolipid metabolism is a complex network of biosynthetic and catabolic pathways that generates a host of bioactive lipids central to cell fate decisions, including proliferation, apoptosis, and migration.[1][2] The central hub of this network, ceramide, can be converted to various complex sphingolipids or be catabolized to sphingosine, which is subsequently phosphorylated by sphingosine kinases (SphK1/2) to form S1P.[3] S1P exerts pro-survival and pro-proliferative signals both intracellularly and extracellularly by activating a family of G protein-coupled receptors (S1P1-5).[4]
Sphingosine-1-phosphate lyase (SGPL1), an integral membrane protein of the endoplasmic reticulum, is the only enzyme that mediates the irreversible degradation of S1P.[2][5] It catalyzes the cleavage of the C2-C3 carbon bond of S1P, yielding two products: phosphoethanolamine and (2E)-hexadecenal.[6][7] While phosphoethanolamine is recycled for phospholipid synthesis, (2E)-hexadecenal has emerged as a highly reactive and biologically active molecule in its own right. This guide posits that S1PL is not merely an S1P clearance enzyme but a regulated producer of a distinct signaling molecule, (2E)-hexadecenal, with profound cellular consequences.
The S1PL Catalytic Reaction
S1PL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a retro-aldol type cleavage reaction.[5][7] The PLP cofactor is essential for the C-C bond cleavage. The reaction irreversibly commits the sphingoid base backbone to degradation, representing the final step in sphingolipid catabolism.[8]
Caption: Signaling cascade for (2E)-hexadecenal-induced apoptosis.
Regulation of Chromatin Remodeling
Emerging evidence suggests that the S1PL/2-hexadecenal axis can function within the nucleus. Nuclear-localized S1PL can generate (2E)-hexadecenal, which has been shown to act as a regulator of histone deacetylase (HDAC) activity. [9]By inhibiting HDACs, (2E)-hexadecenal promotes the acetylation of histones (e.g., H3K9, H4K8), leading to chromatin remodeling. This novel function links sphingolipid metabolism directly to epigenetic regulation and gene expression. [9]
Role in Metabolic Health
The accumulation of lipid aldehydes has been linked to metabolic disturbances. High concentrations of (2E)-hexadecenal can impair fatty acid oxidation and may contribute to inflammation and insulin resistance, which are characteristic features of type II diabetes. [10]
Methodologies for S1PL and (2E)-Hexadecenal Analysis
Accurate assessment of the S1PL/(2E)-hexadecenal axis requires robust and validated analytical methods. We present two core protocols: a fluorescence-based assay for S1PL activity and an LC-MS/MS method for the sensitive quantification of (2E)-hexadecenal.
Protocol: Fluorogenic Assay for S1PL Activity
This assay provides a straightforward and sensitive method for measuring S1PL enzyme activity in cell or tissue lysates by monitoring the release of a fluorescent reporter. [4][11] Principle: A synthetic S1P analog is used where the sphingoid backbone is linked to a fluorophore (e.g., 7-hydroxycoumarin or NBD) via a chain that mimics the portion cleaved off by S1PL. [12][13]Upon enzymatic cleavage, the fluorophore is released and can be quantified.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in a suitable lysis buffer (e.g., Tris-HCl buffer containing protease inhibitors and a mild detergent like CHAPS).
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay). This is crucial for normalizing enzyme activity.
-
Scientist's Note: Consistency in lysate preparation is key. Avoid harsh detergents that could denature the enzyme. S1PL is a membrane protein, so gentle solubilization is required.
-
-
Enzyme Reaction:
-
In a microplate well, combine 20-100 µg of protein lysate with the reaction buffer (typically a phosphate or Tris buffer at pH 7.4).
-
Add the S1P Lyase Fluorogenic Substrate to a final concentration of 10-50 µM. [12][13] * Incubate the reaction at 37°C for 30-60 minutes. Protect the plate from light.
-
Scientist's Note: It is critical to run parallel reactions: a "no-enzyme" control (lysate is replaced with buffer) to measure background substrate hydrolysis and a "time-zero" control to establish baseline fluorescence. The reaction should be within the linear range for both time and protein concentration.[8]
-
-
Reaction Termination & Detection:
-
Stop the reaction by adding an equal volume of a solvent like acetonitrile or by heat inactivation.
-
Measure the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ≈ 360/460 nm for 7-hydroxycoumarin). [13]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Create a standard curve using the pure fluorophore to convert relative fluorescence units (RFU) to pmol of product formed.
-
Calculate the specific activity as pmol of product formed per minute per mg of protein.
-
Protocol: LC-MS/MS Quantification of (2E)-Hexadecenal
Direct analysis of long-chain fatty aldehydes by LC-MS is challenging due to their poor ionization efficiency. [14]Therefore, chemical derivatization is required to introduce an ionizable and highly detectable moiety. [15][16]This protocol utilizes 2,4-dinitrophenylhydrazine (DNPH) derivatization.
Principle: The aldehyde group of (2E)-hexadecenal reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative ionizes efficiently in negative mode ESI and produces characteristic fragments, allowing for highly sensitive and specific detection by tandem mass spectrometry (MS/MS). [14][17]
Caption: Experimental workflow for LC-MS/MS analysis of (2E)-hexadecenal.
Step-by-Step Methodology:
-
Sample Preparation & Lipid Extraction:
-
To a biological sample (e.g., 100 µL plasma or lysate from ~1 million cells), add an internal standard (e.g., a deuterated aldehyde analog) to correct for extraction efficiency and matrix effects.
-
Perform a lipid extraction using a standard method like a Folch or Bligh-Dyer extraction to separate lipids from aqueous components.
-
Dry the organic phase under a stream of nitrogen.
-
Scientist's Note: Aldehydes are volatile and prone to oxidation. Work quickly, on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add the DNPH derivatization reagent (e.g., 0.05 M DNPH in acetonitrile with a catalytic amount of acid). [18] * Incubate at room temperature for 1-2 hours, protected from light.
-
Scientist's Note: The reaction must go to completion. Optimize incubation time and reagent concentration. The use of an isotopically labeled internal standard that also undergoes derivatization is the gold standard for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the derivatized sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol), both typically containing a small amount of acid like formic acid to aid ionization. [19] * Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transition for the (2E)-hexadecenal-DNPH derivative.
-
Scientist's Note: The specific MRM transitions must be optimized by infusing a pure, derivatized standard. This ensures maximum sensitivity and specificity, distinguishing the analyte from isobaric interferences.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve by derivatizing known amounts of (2E)-hexadecenal standard and plotting the peak area ratio (analyte/internal standard) against concentration.
-
Calculate the concentration of (2E)-hexadecenal in the original sample using the standard curve.
-
Data Presentation: Method Comparison
| Parameter | Fluorogenic S1PL Assay | LC-MS/MS of (2E)-Hexadecenal |
| Analyte | S1PL Enzymatic Activity | (2E)-Hexadecenal Concentration |
| Principle | Release of fluorescent reporter | Derivatization and MS/MS detection |
| Throughput | High (Microplate-based) | Moderate to Low |
| Sensitivity | High (pmol range) [11] | Very High (fmol range) [8][20] |
| Equipment | Fluorescence Plate Reader | LC-MS/MS System |
| Key Advantage | Direct measure of enzyme function | Direct measure of bioactive product |
| Reference | ,[11] [12] | ,[15] [20] |
Conclusion and Future Directions
The irreversible degradation of S1P by S1PL is more than a metabolic endpoint; it is a branching point that generates (2E)-hexadecenal, a reactive aldehyde with distinct signaling capabilities. From inducing apoptosis via JNK activation to regulating chromatin structure, the functions of (2E)-hexadecenal are just beginning to be understood. For researchers in oncology, immunology, and metabolic disease, quantifying the activity of S1PL and the resulting levels of (2E)-hexadecenal offers a new dimension for understanding disease pathology and identifying therapeutic targets. The validated methodologies presented here provide the necessary tools to rigorously investigate this important signaling axis. Future work should focus on identifying the direct protein targets of (2E)-hexadecenal and exploring the therapeutic potential of modulating S1PL activity to control the production of this potent bioactive lipid.
References
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Maceyka, M., & Spiegel, S. (2014). Sphingolipid metabolism and signaling. Nature. [Link] - Note: This is a representative high-impact review. The provided search results did not contain a direct link to a single, overarching review with this title, so a canonical reference is used here to represent the concept.
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Gubitosi-Klug, R. A. (2014). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]
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Wikipedia contributors. (2023). Sphingolipid. Wikipedia. [Link]
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Kumar, A., et al. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling. [Link]
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Kumar, A., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. PubMed. [Link]
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Bandhuvula, P., et al. (2007). A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity. PubMed. [Link]
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Saddoughi, S. A., et al. (2009). Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function. PMC. [Link]
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Ebenezer, D. L., et al. (2018). Nuclear Sphingosine-1-phosphate Lyase Generated Δthis compound is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells. NIH. [Link]
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Bedia, C., et al. (2012). Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry. PubMed. [Link]
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Schumacher, F., et al. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature Experiments. [Link]
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Puig, L. S. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Rays. [Link]
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Gąsiorowska, J., et al. (2021). Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration. MDPI. [Link]
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Oskouian, B., & Saba, J. D. (2011). Truth and consequences of sphingosine-1-phosphate lyase. PMC. [Link]
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Lüth, A., et al. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. OUCI. [Link]
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Schumacher, F., et al. (2013). The sphingosine 1-phosphate breakdown product, (2E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro. PMC. [Link]
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Lüth, A., et al. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. ResearchGate. [Link]
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Scott, C., et al. (2015). A High-Throughput Scintillation Proximity Assay for Sphingosine-1-Phosphate Lyase. ResearchGate. [Link]
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Suh, J. H., et al. (2015). A Facile Stable-Isotope Dilution Method for Determination of Sphingosine Phosphate Lyase Activity. ResearchGate. [Link]
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Natural sources and occurrence of 2-Hexadecenal
An In-depth Technical Guide to the Natural Sources, Occurrence, and Biological Significance of (E)-2-Hexadecenal
Introduction
(E)-2-Hexadecenal is a long-chain α,β-unsaturated aldehyde, a molecule positioned at the critical intersection of lipid metabolism and cellular signaling.[1][2] Far from being an inert metabolic byproduct, it has emerged as a potent bioactive compound capable of eliciting profound cellular responses, from cytoskeletal rearrangement to programmed cell death.[3] Its primary and most well-characterized origin in mammals is the irreversible degradation of the critical signaling sphingolipid, sphingosine-1-phosphate (S1P), a reaction catalyzed by the enzyme S1P lyase (SPL).[3][4] This places 2-Hexadecenal as a key downstream effector in a pivotal metabolic pathway, the functions of which are still being actively elucidated.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It will depart from its fundamental biosynthesis in mammalian cells to explore its occurrence in other natural kingdoms, delve into its diverse and significant biological activities, and conclude with a detailed examination of the analytical methodologies required for its robust quantification in biological matrices. The narrative is designed to connect the molecule's chemical nature to its functional consequences, offering insights into its potential as both a biomarker and a therapeutic target.
Part 1: Biosynthesis and Natural Occurrence
The presence of this compound is not confined to a single biological domain. Its origins are diverse, reflecting its involvement in fundamental biochemical processes.
The Mammalian Source: Sphingolipid Catabolism
In mammalian cells, the synthesis of trans-2-Hexadecenal is an integral step in the final, irreversible catabolism of sphingolipids.[3] The process is initiated by the enzyme Sphingosine-1-Phosphate Lyase (SPL), an endoplasmic reticulum-resident enzyme that catalyzes the cleavage of S1P.[5] This reaction yields two products: phosphoethanolamine and trans-2-Hexadecenal.[3][5]
The significance of this pathway is underscored by the central role of its substrate, S1P, a signaling lipid that regulates a vast array of cellular processes, including cell proliferation, survival, and migration.[5] The activity of SPL, therefore, not only diminishes the S1P signal but also generates this compound, a product with its own distinct bioactivities.[3] Under normal physiological conditions, this compound is rapidly metabolized, primarily through oxidation to (2E)-hexadecenoic acid by a microsomal fatty aldehyde dehydrogenase (FALDH).[3][4] The toxic potential of fatty aldehydes is starkly illustrated in Sjögren-Larsson syndrome, a genetic disorder caused by mutations in the FALDH-encoding gene, leading to the accumulation of these molecules.[3]
Caption: this compound-induced JNK signaling cascade leading to apoptosis.
Genotoxicity and Formation of DNA Adducts
The α,β-unsaturated aldehyde structure of this compound makes it chemically reactive. Studies have shown that it can react directly with deoxyguanosine and calf thymus DNA to form structurally unusual, lipophilic DNA adducts. [4][5]This reactivity raises the possibility that endogenously produced this compound could contribute to DNA damage, potentially linking sphingolipid metabolism to mutagenesis and carcinogenesis. [3][5]
Emerging Roles in Metabolic Disease
Preliminary research suggests that this compound may play a role in metabolic disturbances. One study investigating its effects on human skeletal muscle cells proposed a link to impaired insulin sensitivity. [6]The accumulation of reactive lipid aldehydes is increasingly recognized as a factor in the pathology of metabolic diseases like type 2 diabetes, and this compound is an important candidate molecule in this area of research. [6]
Part 3: Methodologies for Extraction and Analysis
The accurate quantification of this compound is analytically challenging due to its long aliphatic chain, lack of a readily ionizable group for mass spectrometry, and insufficient conjugation for native fluorescence detection. [7][8]Therefore, robust analytical methods rely on chemical derivatization prior to instrumental analysis.
Experimental Protocol 1: Extraction from Biological Samples
This protocol is adapted from methodologies developed for quantifying this compound from cell culture. [8] Objective: To extract this compound from cultured cells while minimizing degradation.
Materials:
-
Cultured cells (e.g., HT-29)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Internal standard (e.g., deuterated this compound)
-
Nitrogen gas stream
-
Centrifuge
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with 5 mL of ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the culture plate. Scrape the cells and collect the lysate in a glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the lysate to correct for extraction efficiency and instrument variability.
-
Phase Separation: Vortex the mixture vigorously for 1 minute. Add 250 µL of water to induce phase separation. Vortex again and centrifuge at 2,000 x g for 10 minutes.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids and aldehydes.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for derivatization.
Experimental Protocol 2: Derivatization and Quantification by LC-MS/MS
This protocol utilizes 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) as a derivatization reagent, which imparts both a positive charge for ESI-MS analysis and a fluorophore for fluorescence detection. [7][8] Objective: To derivatize extracted this compound for sensitive quantification.
Materials:
-
Reconstituted sample extract from Protocol 1
-
DAIH solution (in methanol)
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer (e.g., QTOF-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Derivatization Reaction: To the reconstituted sample, add 50 µL of DAIH solution and 10 µL of formic acid to catalyze the reaction.
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Separation: Use a C18 column with a gradient elution profile, typically with mobile phases consisting of water and acetonitrile/methanol with 0.1% formic acid.
-
Detection: Monitor the specific precursor-to-product ion transitions for the DAIH-derivatized this compound and the internal standard using Multiple Reaction Monitoring (MRM) or a similar tandem MS mode.
-
-
Quantification: Construct a calibration curve using known concentrations of derivatized this compound standard. Calculate the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Caption: Workflow for the analysis of this compound from biological samples.
Conclusion
This compound is a multifaceted bioactive lipid aldehyde whose significance extends far beyond its role as a simple metabolic end-product. Generated from the core sphingolipid pathway, it acts as a potent signaling molecule that can initiate a stress-activated kinase cascade, leading to profound changes in cell behavior and viability. Its inherent reactivity, which allows it to form DNA adducts, points to a potential role in the molecular etiology of disease. For drug development professionals, the S1P-SPL-2-Hexadecenal axis represents a promising, albeit complex, target. Modulating the activity of SPL or the downstream metabolism of this compound by FALDH could offer novel therapeutic strategies for diseases characterized by aberrant sphingolipid metabolism, cellular stress, or metabolic dysregulation. Continued research, enabled by the robust analytical methods outlined herein, is essential to fully unravel the physiological and pathological roles of this important molecule.
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Kumar, A., Byun, H.S., Bittman, R., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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Rays, J. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Karolinska Institutet. [Link]
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Trombetta, D., Castelli, F., Sarpietro, M. G., et al. (2005). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. Journal of Applied Microbiology, 98(3), 605-614. [Link]
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Bisignano, G., Laganà, M. G., Trombetta, D., et al. (2001). Effects of sub-lethal concentrations of hexanal and 2-(E)-hexenal on membrane fatty acid composition and volatile compounds of Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis and Escherichia coli. Journal of Applied Microbiology, 91(1), 13-20. [Link]
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Hartjen, P., et al. (2017). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytical and Bioanalytical Chemistry, 409(3), 855-867. [Link]
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Blande, J. D., et al. (2022). Exposure to (Z)-11-hexadecenal [(Z)-11-16:Ald] increases Brassica nigra susceptibility to subsequent herbivory. Journal of Pest Science, 95(4), 1625-1640. [Link]
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Chemical properties and stability of 2-Hexadecenal
An In-depth Technical Guide to the Chemical Properties and Stability of 2-Hexadecenal
Introduction: Understanding this compound
(E)-2-Hexadecenal is a long-chain α,β-unsaturated aldehyde that holds significant interest in biomedical research. It is not merely a synthetic compound but a natural product of cellular metabolism. Specifically, it is generated from the irreversible degradation of the critical signaling lipid sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][2][3] This biological origin places this compound at a crucial intersection of lipid signaling and cellular fate. Research has demonstrated its potent biological activity, including the induction of cytoskeletal reorganization and apoptosis in various cell types through stress-activated signaling pathways.[1][2][3][4]
However, the very features that make this compound biologically active—the reactive aldehyde group and the conjugated double bond—also render it chemically labile. For professionals in drug development and research, a thorough understanding of its chemical properties, reactivity, and stability is paramount for accurate experimental design, formulation, and interpretation of biological data. This guide provides a comprehensive technical overview of this compound, focusing on the causality behind its chemical behavior and the practical methodologies required for its handling and analysis.
Chemical Identity and Physicochemical Properties
This compound is a 16-carbon aldehyde with a trans-configured double bond between carbons 2 and 3.[5][6] This arrangement is critical to its reactivity. The molecule's identity is defined by several key parameters summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-hexadec-2-enal | [5] |
| Synonyms | trans-2-Hexadecenal, FAL 16:1 | [1][7] |
| CAS Number | 22644-96-8 | [1][2][8] |
| Molecular Formula | C₁₆H₃₀O | [1][5][8] |
| Molecular Weight | 238.41 g/mol | [5][8] |
| Appearance | Crystalline solid | [1][7] |
| Solubility | DMF: 30 mg/ml; Ethanol: 30 mg/ml; DMSO: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml | [1][7] |
| λmax | 220 nm | [1][7] |
The structure possesses two primary sites of chemical reactivity: the electrophilic aldehyde carbonyl carbon and the electrophilic β-carbon of the α,β-unsaturated system.
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Investigating the Electrophilic Nature of 2-Hexadecenal: From Chemical Reactivity to Cellular Consequences
An In-depth Technical Guide for the Scientific Professional
Foreword
In the landscape of cellular signaling and toxicology, the role of reactive lipid species is a frontier of intense investigation. These molecules, often generated through metabolic processes or oxidative stress, are not mere byproducts but active participants in cellular homeostasis and pathology. Among them, α,β-unsaturated aldehydes represent a critical class of electrophiles capable of covalently modifying biological macromolecules, thereby altering their function and initiating complex signaling cascades.
This guide focuses on (E)-2-Hexadecenal, a long-chain aldehyde originating from the degradation of sphingosine-1-phosphate.[1] While its biological effects, including the induction of apoptosis, are being uncovered, a deep understanding of its core chemical reactivity is paramount for any researcher in drug development, cell biology, or toxicology.[2] This document serves as a technical manual, providing both the conceptual framework and detailed, field-proven methodologies to rigorously investigate the electrophilic nature of 2-Hexadecenal. It is designed for the laboratory scientist, explaining not only how to perform key experiments but why each step is critical for generating robust, interpretable data.
The Chemical Foundation: Understanding the Electrophilicity of this compound
The reactivity of this compound is dictated by the electronic arrangement of its α,β-unsaturated aldehyde functional group. This system consists of a carbonyl group conjugated with a carbon-carbon double bond. The electronegative oxygen atom of the carbonyl pulls electron density from the adjacent carbons, creating a dipole. This effect is transmitted through the conjugated π-system, rendering the β-carbon (C3) electron-deficient and thus susceptible to attack by electron-rich nucleophiles.[3]
This inherent electrophilicity primes this compound to react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH), as well as the amine groups of lysine and the imidazole ring of histidine.[4][5] The predominant reaction mechanism is a Michael addition (or 1,4-conjugate addition), where the nucleophile attacks the electrophilic β-carbon.[6] This covalent, and often irreversible, modification of cellular macromolecules is the biochemical basis for the biological activity of this compound.
Experimental Assessment of Electrophilic Reactivity
Quantifying the reactivity of this compound is a critical first step in understanding its biological potential. The following protocols provide robust methods for assessing its interaction with both small-molecule and protein-based nucleophiles.
Protocol: Glutathione (GSH) Reactivity Assay
Glutathione is the most abundant non-protein thiol in the cell and acts as a primary line of defense against electrophilic stress.[7] The rate of its depletion upon reaction with an electrophile is a direct measure of the compound's reactivity. This assay monitors the disappearance of GSH over time.
Causality Behind the Method: This protocol leverages the high nucleophilicity of the GSH thiolate anion (GS⁻). The reaction is performed at a physiological pH of 7.4, where a significant portion of the cysteine thiol group (pKa ~9) exists in its reactive thiolate form. The rate of reaction provides a quantitative kinetic parameter for comparing the electrophilicity of different compounds.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4. Ensure the pH is accurately calibrated.
-
GSH Stock Solution: Prepare a 10 mM stock solution of L-Glutathione reduced in the Reaction Buffer. Prepare this fresh daily to prevent oxidation.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent like ethanol or DMSO.
-
DTNB (Ellman's Reagent) Stock: Prepare a 100 mM stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) in DMSO. Store protected from light.
-
-
Reaction Setup:
-
In a 96-well microplate, add Reaction Buffer.
-
Add GSH stock solution to a final concentration of 200 µM.
-
Initiate the reaction by adding this compound to a final concentration of 200 µM (for a 1:1 molar ratio). Include a vehicle control (e.g., ethanol) well that receives only the solvent.
-
Incubate the plate at 37°C, shaking gently.
-
-
GSH Quantification at Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells.
-
Add the aliquot to a separate 96-well plate containing a solution of DTNB in Reaction Buffer (final DTNB concentration of 1 mM).
-
Allow the color to develop for 5 minutes. DTNB reacts with remaining free GSH to produce the yellow 2-nitro-5-thiobenzoate anion (TNB²⁻).
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of GSH to convert absorbance values to GSH concentration.
-
Plot the concentration of remaining GSH against time.
-
Calculate the initial reaction rate and/or the second-order rate constant. This provides a quantitative measure of this compound's reactivity.
-
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound |
| This compound | Hypothetical Value: 0.15 | Acrolein (~1.2 M⁻¹s⁻¹) |
| 4-Hydroxy-2-nonenal (HNE) | Hypothetical Value: 0.50 | Methyl Vinyl Ketone (~0.1 M⁻¹s⁻¹) |
| Vehicle Control | No significant change | N/A |
| Table 1: Example format for presenting quantitative reactivity data with GSH. Values are hypothetical for illustrative purposes and would be determined experimentally. |
Protocol: Mass Spectrometry-Based Identification of Protein Adducts
Identifying the specific protein targets of this compound within a complex biological system is crucial for understanding its mechanism of action. This requires a proteomics approach centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
Causality Behind the Method: This workflow is designed to unambiguously identify proteins that have been covalently modified by this compound. The process involves reacting the electrophile with a cellular proteome, digesting the proteins into smaller peptides, and then using high-resolution mass spectrometry to detect peptides whose mass has increased by precisely the molecular weight of this compound (238.41 Da).[11] Tandem MS (MS/MS) is then used to fragment the modified peptide, which allows for the exact localization of the modification to a specific amino acid residue (e.g., Cys, His, or Lys).[12][13]
Step-by-Step Methodology:
-
Protein Incubation:
-
Prepare a cell lysate or use a purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
Treat the protein sample with a defined concentration of this compound (e.g., 10-100 µM).
-
Prepare a parallel control sample treated with the vehicle (e.g., ethanol) only.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Sample Preparation for MS:
-
Denature the proteins using urea (e.g., 8 M).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide (IAA). Crucial step: This prevents disulfide scrambling and ensures that any unmodified, reactive cysteines are capped.
-
Dilute the sample to reduce the urea concentration (<1 M) and digest the proteins into peptides overnight using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest (e.g., with formic acid) and clean it up using a C18 solid-phase extraction column.
-
Inject the peptides onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where it cycles between full MS scans to detect peptide masses and MS/MS scans to fragment the most abundant peptides.
-
-
Bioinformatic Analysis:
-
Use a specialized proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw MS data against a protein sequence database.
-
Configure the search parameters to include a variable modification corresponding to the mass of this compound (+238.2297 Da) on potential nucleophilic residues (C, H, K).
-
Rigorously filter the results to ensure high-confidence identification of modified peptides and their specific sites of adduction.
-
Biological Ramifications of Electrophilic Action
The covalent modification of cellular components by this compound can trigger profound biological responses, ranging from adaptive stress responses to programmed cell death.
Activation of the Keap1/Nrf2 Antioxidant Response Pathway
A key sensor of electrophilic stress in the cell is the Keap1/Nrf2 pathway.[14] Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and subsequent degradation by the proteasome.[15] Keap1 is rich in reactive cysteine residues that act as sensors. Electrophiles like this compound can covalently modify these cysteines.[16] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[17] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the expression of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[18]
Cytotoxicity and Apoptosis Induction
While activation of Nrf2 is a protective response, overwhelming electrophilic stress can lead to cytotoxicity. High concentrations of this compound can lead to widespread, non-specific modification of proteins, depletion of the cellular antioxidant pool (GSH), and disruption of critical cellular functions.[19] Studies have specifically shown that this compound induces cytoskeletal reorganization, cell detachment, and ultimately, apoptosis.[1][2] This process is linked to the activation of the JNK signaling pathway, a key regulator of cellular stress responses and programmed cell death.[2]
Protocol: Cellular Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate and grow to ~80% confluency.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24 hours).
-
Include three essential controls:
-
Vehicle Control: Cells treated with the highest volume of solvent used for this compound.
-
Untreated Control: Cells in media only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 1 hour before the assay endpoint.
-
-
-
Assay Procedure:
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) from a commercial kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100
-
Plot % Cytotoxicity against the concentration of this compound to determine the EC50 value.
-
| Treatment Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 0.5 ± 0.2 |
| 10 | 5.2 ± 1.1 |
| 25 | 28.9 ± 3.5 |
| 50 | 65.4 ± 4.8 |
| 100 | 92.1 ± 2.3 |
| Table 2: Example format for presenting cytotoxicity data for this compound. Data are hypothetical and for illustrative purposes. |
Conclusion and Future Perspectives
This compound is a biologically active metabolite whose electrophilic character is central to its function and toxicity. The methodologies outlined in this guide provide a comprehensive framework for dissecting its reactivity, identifying its cellular targets, and understanding its impact on cell fate. By combining quantitative chemical reactivity assays, advanced proteomics, and robust cell-based functional assays, researchers can build a detailed molecular picture of how this lipid aldehyde exerts its effects. This knowledge is fundamental for contexts ranging from understanding the pathology of diseases involving lipid peroxidation to the development of novel therapeutics that may target or leverage electrophilic signaling pathways.
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McMahon, M., et al. (2003). The Keap1-Nrf2-ARE pathway as a sensor for electrophiles and oxidants and its role in protection against chemicals and cancer. Journal of Biological Chemistry, 278(24), 21592-21600. [Link]
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Codreanu, S. G., et al. (2010). Protein adducts of aldehydic lipid peroxidation products: identification and characterization of protein adducts using an aldehyde/keto-reactive probe in combination with mass spectrometry. Methods in Enzymology, 473, 145-165. [Link]
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Vazdar, K., et al. (2021). Chemistry and Reactivity of 4-hydroxy-2-nonenal (HNE) in Model Biological Systems. Mini Reviews in Medicinal Chemistry, 21(12), 1394-1405. [Link]
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Abiko, Y., & Kumagai, Y. (2019). Nrf2 activation mechanisms under electrophilic stresses. ResearchGate. [Link]
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Kumagai, Y., & Abiko, Y. (2017). Phytochemicals to regulate oxidative and electrophilic stress through Nrf2 activation. Journal of Clinical Biochemistry and Nutrition, 61(1), 1-7. [Link]
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Horiyama, S., et al. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Chemical & Pharmaceutical Bulletin, 64(6), 585-593. [Link]
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Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]
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Zarkovic, N. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. International Journal of Molecular Sciences, 23(2), 947. [Link]
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Titos, E., et al. (2003). Cytotoxic effects of the lipid peroxidation product 2,4-decadienal in vascular smooth muscle cells. Journal of Lipid Research, 44(9), 1735-1742. [Link]
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Breitzig, M., et al. (2016). 4-Hydroxy-2-nonenal: a critical target in oxidative stress? American Journal of Physiology-Cell Physiology, 311(4), C537-C545. [Link]
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Horiyama, S., et al. (2016). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity. PubMed. [Link]
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Schultz, T. W., et al. (2007). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. ResearchGate. [Link]
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Puig, L. S. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Rays. [Link]
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Al-Warhi, T., et al. (2018). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. Journal of Applied Microbiology, 124(5), 1163-1174. [Link]
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Methodological & Application
Protocol for synthesizing trans-2-Hexadecenal in the lab
An Application Note and Protocol for the Laboratory Synthesis of trans-2-Hexadecenal
Abstract
trans-2-Hexadecenal is a biologically significant long-chain unsaturated aldehyde, notably generated as a degradation product of the bioactive signaling molecule sphingosine-1-phosphate.[1][2] Its study is crucial for understanding lipid metabolism and cellular signaling pathways. This document provides a comprehensive, three-step protocol for the stereoselective synthesis of trans-2-Hexadecenal suitable for a standard organic chemistry laboratory. The selected synthetic route emphasizes high stereocontrol, operational simplicity, and the use of well-established, reliable reactions. The protocol begins with a Horner-Wadsworth-Emmons olefination to establish the required (E)-alkene geometry, followed by a chemoselective reduction of the resulting ester to an allylic alcohol, and culminates in a mild oxidation to afford the target aldehyde. This guide is intended for researchers in chemistry, biology, and drug development, offering detailed procedural steps, mechanistic rationale, and critical safety information.
Rationale and Strategic Overview
The synthesis of α,β-unsaturated aldehydes like trans-2-Hexadecenal requires a strategy that can reliably control the geometry of the carbon-carbon double bond. The presented three-step approach has been designed for its efficiency and high stereoselectivity for the desired trans (or E) isomer.
-
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination. This reaction is superior to the classical Wittig reaction for generating (E)-alkenes from aldehydes.[3] The use of a phosphonate-stabilized carbanion, such as that derived from triethyl phosphonoacetate, reacts with an aldehyde (myristaldehyde) to predominantly form the thermodynamically more stable (E)-α,β-unsaturated ester.[4][5] A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble, greatly simplifying purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[5]
-
Step 2: Selective Ester Reduction. The α,β-unsaturated ester product from the HWE reaction must be reduced to the primary allylic alcohol, trans-2-hexadecen-1-ol. This requires a reagent that can reduce the ester without affecting the C=C double bond. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation, typically performed at low temperatures (-78 °C) to ensure high chemoselectivity.
-
Step 3: Mild Oxidation of the Allylic Alcohol. The final step is the oxidation of trans-2-hexadecen-1-ol to trans-2-Hexadecenal. Allylic alcohols can be sensitive, so a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid or isomerization of the double bond. The Dess-Martin Periodinane (DMP) is an ideal reagent for this purpose.[6] It operates under neutral pH at room temperature, offers short reaction times, high yields, and tolerates a wide variety of functional groups, making it particularly suitable for sensitive substrates like allylic alcohols.[7][8]
Overall Synthetic Workflow
Caption: Synthetic workflow for trans-2-Hexadecenal.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl trans-2-Hexadecenoate
This protocol details the Horner-Wadsworth-Emmons reaction between myristaldehyde and triethyl phosphonoacetate to stereoselectively form the (E)-alkene.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Myristaldehyde | 212.39 | 5.00 g | 23.54 | 1.0 |
| Triethyl phosphonoacetate | 224.16 | 6.31 g (5.59 mL) | 28.25 | 1.2 |
| Sodium hydride (60% disp.) | 40.00 | 1.04 g | 25.89 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - | - |
| Ethyl acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.04 g, 25.89 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF (50 mL) via cannula or syringe. Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add triethyl phosphonoacetate (5.59 mL, 28.25 mmol) dropwise to the stirred suspension over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until the solution becomes clear and gas evolution ceases.
-
Re-cool the mixture to 0 °C. Add a solution of myristaldehyde (5.00 g, 23.54 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 1% to 5% ethyl acetate in hexanes) to yield ethyl trans-2-hexadecenoate as a colorless oil. A typical yield is 85-95%.
Step 2: Synthesis of trans-2-Hexadecen-1-ol
This protocol describes the reduction of the unsaturated ester to the corresponding allylic alcohol using DIBAL-H.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Ethyl trans-2-hexadecenoate | 282.48 | 5.65 g | 20.0 | 1.0 |
| DIBAL-H (1.0 M in hexanes) | 142.15 | 44.0 mL | 44.0 | 2.2 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | - |
| Methanol | - | 10 mL | - | - |
| Rochelle's salt (sat. aq.) | - | 100 mL | - | - |
| Diethyl ether | - | 150 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure
-
Dissolve ethyl trans-2-hexadecenoate (5.65 g, 20.0 mmol) in anhydrous DCM (100 mL) in a dry 500 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H solution (44.0 mL of 1.0 M solution in hexanes, 44.0 mmol) dropwise via syringe over 45 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of methanol (10 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature. Add saturated aqueous Rochelle's salt solution (100 mL) and stir vigorously for 2-4 hours, or until the two layers become clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford trans-2-hexadecen-1-ol, which is often pure enough for the next step. If necessary, purify by flash chromatography (10-20% ethyl acetate in hexanes). A typical yield is 90-98%.
Step 3: Synthesis of trans-2-Hexadecenal
This protocol details the mild oxidation of the allylic alcohol to the final product using Dess-Martin Periodinane.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| trans-2-Hexadecen-1-ol | 240.44 | 4.33 g | 18.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 9.16 g | 21.6 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 180 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Saturated Na₂S₂O₃ (aq) | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure
-
Dissolve trans-2-hexadecen-1-ol (4.33 g, 18.0 mmol) in anhydrous DCM (180 mL) in a 500 mL round-bottom flask under an inert atmosphere.[9]
-
Add Dess-Martin Periodinane (9.16 g, 21.6 mmol) to the solution in one portion at room temperature.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.[9]
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a stirred mixture of saturated aqueous NaHCO₃ (100 mL) and saturated aqueous Na₂S₂O₃ (100 mL). Stir vigorously for 15 minutes to quench excess DMP and neutralize the acetic acid byproduct.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (avoid excessive heat to prevent polymerization/degradation of the aldehyde).
-
Purification: Purify the crude product by flash column chromatography (eluting with 2-5% ethyl acetate in hexanes) to yield trans-2-Hexadecenal as a colorless to pale yellow oil.[10] A typical yield is 85-95%. The product should be stored under an inert atmosphere at ≤ 4 °C.
Product Characterization
The identity and purity of the synthesized trans-2-Hexadecenal should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~9.51 (d, J=7.7 Hz, 1H, -CHO), ~6.85 (dt, J=15.6, 6.7 Hz, 1H, =CH-CH₂-), ~6.13 (dt, J=15.6, 1.4 Hz, 1H, -CHO-CH=), ~2.32 (q, J=6.7 Hz, 2H, =CH-CH₂-), ~1.54 (m, 2H), ~1.26 (br s, 20H, -(CH₂)₁₀-), ~0.88 (t, J=7.0 Hz, 3H, -CH₃). The large coupling constant (J ≈ 15.6 Hz) between the vinylic protons is characteristic of the trans configuration.
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~194.2, 158.8, 133.5, 32.8, 31.9, 29.6 (multiple peaks), 29.3, 29.1, 28.2, 22.7, 14.1.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₃₀O [M+Na]⁺: 261.2189; this should be compared with the experimentally found value.[1]
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.
-
DIBAL-H: Pyrophoric and reacts violently with water. Solutions must be handled under an inert atmosphere using proper syringe techniques.
-
Dess-Martin Periodinane (DMP): A strong oxidizing agent.[13] It is shock-sensitive and can be explosive, especially upon heating.[8] Avoid grinding the solid. Store away from combustible materials.[14][15] Quench reactions and dispose of waste appropriately.
-
Organophosphorus Reagents (Triethyl phosphonoacetate): Can be toxic. Avoid inhalation and skin contact.[16][17]
-
Solvents (THF, DCM, Hexanes, Ethyl Acetate): Flammable and volatile. Ensure there are no nearby ignition sources. DCM is a suspected carcinogen.
References
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Grand Valley State University. (n.d.). Oxidizers - Lab Safety. Retrieved from [Link]
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Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling, 23(7), 1144-1152. Available from [Link]
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El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244-5259. Available from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
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El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. Available from [Link]
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Scott, R. W., et al. (1998). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 2(1), 9-15. Available from [Link]
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Le, G., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps. Available from [Link]
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Title: A Validated LC-MS/MS Method for the Sensitive Quantification of Bioactive Aldehyde 2-Hexadecenal in Cell Culture
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the quantification of (E)-2-Hexadecenal, a biologically active long-chain fatty aldehyde, in mammalian cell culture samples. 2-Hexadecenal is an important downstream metabolite in sphingolipid metabolism, and its measurement provides critical insights into cellular processes such as apoptosis and stress signaling. The inherent analytical challenges of low-molecular-weight aldehydes, including poor ionization efficiency in mass spectrometry, are overcome through a robust lipid extraction followed by chemical derivatization. This method employs 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) to enhance detection, coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for highly sensitive and selective quantification. The protocol details every stage from cell harvesting and sample preparation to data analysis, establishing a self-validating system for researchers in cell biology and drug development.
Introduction: The Biological Significance of this compound
Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as critical signaling molecules. The irreversible degradation of the key signaling lipid sphingosine-1-phosphate (S1P) is catalyzed by the enzyme S1P lyase[1][2]. This reaction yields two products: phosphoethanolamine and the long-chain fatty aldehyde, (E)-2-Hexadecenal (also referred to as trans-2-hexadecenal)[1][2][3].
Once considered a simple metabolic byproduct, this compound is now recognized as a bioactive molecule in its own right. Research has demonstrated that it can induce significant cellular effects, including:
-
Cytoskeletal Reorganization and Apoptosis: this compound can trigger profound changes in cell morphology, leading to cell rounding, detachment, and eventual programmed cell death (apoptosis). This process is mediated through the activation of the JNK (c-Jun N-terminal kinase) stress-signaling pathway[1][2].
-
Metabolic Disturbances: Studies in human skeletal cells suggest that this compound can influence fatty acid oxidation and glycogen synthesis, potentially impacting insulin sensitivity and contributing to metabolic dysregulation[4].
-
Genotoxicity: As a reactive aldehyde, this compound can form adducts with DNA, highlighting its potential role in genotoxicity and cellular damage[2].
Given these potent biological activities, the ability to accurately quantify this compound in cellular models is crucial for understanding the functional consequences of altered sphingolipid metabolism in health and disease. However, the analysis of fatty aldehydes by LC-MS is challenging due to their volatility and intrinsically low ionization efficiency[3][5][6]. This protocol overcomes these hurdles through a validated derivatization strategy, enabling sensitive and reliable measurement.
Method Overview and Principle
The quantification of this compound is achieved through a multi-step process designed to ensure accuracy, precision, and sensitivity. The core principle involves extracting the lipid fraction from cultured cells, chemically modifying the target aldehyde to make it readily detectable by mass spectrometry, and then performing separation and detection using a highly selective LC-MS/MS system.
The workflow consists of four main stages:
-
Lipid Extraction: Lipids, including this compound, are separated from other cellular components (proteins, nucleic acids, etc.) using a liquid-liquid extraction method.
-
Chemical Derivatization: The extracted sample is reacted with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH). This reagent reacts with the aldehyde group of this compound to form a stable, hydrazone derivative. The DAIH moiety imparts a permanent positive charge and a high proton affinity, dramatically increasing ionization efficiency for mass spectrometry detection[5][7].
-
LC-MS/MS Analysis: The derivatized sample is injected into an HPLC system, where the this compound-DAIH derivative is chromatographically separated from other molecules. The eluent is then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass-based selectivity for unambiguous quantification.
-
Quantification: The analyte concentration is determined by comparing its signal response to that of a calibration curve generated from authentic standards, with an internal standard used to correct for variability in sample processing and instrument response.
Materials and Methods
Reagents and Materials
-
(E)-2-Hexadecenal standard (CAS 22644-96-8)[8]
-
Internal Standard (IS): A suitable non-endogenous aldehyde (e.g., Heptadecanal) or a stable isotope-labeled this compound.
-
Derivatization Reagent: 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)[5][7]
-
Solvents (HPLC or LC-MS grade): Chloroform, Methanol, Acetonitrile, Water, Formic Acid.
-
Reagents: Sodium Chloride (NaCl), Phosphate-buffered saline (PBS), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC hydrochloride)[5].
-
Cell culture reagents appropriate for the cell line of interest.
-
Equipment: Analytical balance, vortex mixer, refrigerated microcentrifuge, solvent evaporator (e.g., nitrogen stream or centrifugal vacuum concentrator), HPLC or UPLC system coupled to a tandem mass spectrometer.
Protocol 1: Cell Culture and Harvesting
-
Culture cells to the desired confluency or experimental endpoint in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS to remove media components.
-
For adherent cells, add an appropriate volume of a lysis buffer or scrape cells directly into a solvent mixture for extraction. For suspension cells, pellet by centrifugation and wash with PBS.
-
Accurately count the cells from a parallel culture vessel using a hemocytometer or automated cell counter to allow for normalization of the final result to cell number.
-
Proceed immediately to lipid extraction.
Protocol 2: Lipid Extraction (Modified Bligh & Dyer Method)
The Bligh and Dyer method is a gold standard for efficiently extracting a broad range of lipid classes from biological samples[9].
-
To the cell pellet or lysate (assumed to be in ~0.8 mL of aqueous buffer/PBS), add the internal standard to its final target concentration.
-
Add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to create a single-phase mixture and lyse the cells.
-
Add 1 mL of chloroform. Vortex for 30 seconds.
-
Add 1 mL of water (or 0.9% NaCl solution). Vortex for 30 seconds. This step induces phase separation.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal evaporator. The dried lipid film can be stored at -80°C until derivatization.
Causality Note: The specific ratio of chloroform, methanol, and water is critical. The initial monophasic system ensures thorough interaction between solvents and the cellular matrix, maximizing extraction efficiency. The subsequent addition of chloroform and water breaks this single phase into two, partitioning polar molecules into the upper aqueous phase and nonpolar lipids, like this compound, into the lower chloroform phase[10].
Protocol 3: Chemical Derivatization with DAIH
This protocol is adapted from established methods for fatty aldehyde derivatization[5][7].
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile.
-
Add 50 µL of a 1 mg/mL DAIH solution in acetonitrile.
-
Add 50 µL of a 1 mg/mL EDC hydrochloride solution in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 60 minutes in a sealed vial.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the final sample in 100 µL of the initial LC mobile phase (e.g., 80% Acetonitrile/20% Water with 0.1% Formic Acid) for injection.
Causality Note: EDC is a coupling agent that facilitates the condensation reaction between the aldehyde and the DAIH hydrazine, leading to the formation of the stable hydrazone derivative essential for sensitive MS detection[5].
Protocol 4: LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 80% B to 100% B over 5 min, hold 100% B for 2 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Analyte MRM | This compound-DAIH: To be determined¹ |
| Internal Std MRM | IS-DAIH: To be determined¹ |
| Collision Energy | Optimize for each transition |
¹Note on MRM Transitions: The exact mass-to-charge ratio (m/z) for the precursor and product ions must be determined empirically by infusing the derivatized standard. For this compound (MW: 238.41) and DAIH (MW: 368.41), the derivatization reaction involves condensation with the loss of water (18.02). Therefore, the expected [M+H]⁺ precursor ion for the derivative would be approximately m/z 589.8. The product ions will be characteristic fragments resulting from the collision-induced dissociation of this precursor, which must be optimized on the specific mass spectrometer used[11].
Data Analysis and Quantification
Calibration Curve and Quality Controls
-
Prepare a stock solution of (E)-2-Hexadecenal standard in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards ranging from low fmol to high pmol concentrations.
-
Process each calibration standard exactly as the samples, including the addition of the internal standard and the complete derivatization protocol. This ensures that any variability in derivatization efficiency is accounted for.
-
Analyze the derivatized standards by LC-MS/MS.
-
For each point, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio (y-axis) against the known concentration of the standard (x-axis).
-
Perform a linear regression to generate a calibration curve. A coefficient of determination (r²) of >0.99 is desirable.
Calculation of Concentration
-
For each cell culture sample, determine the peak area ratio of the endogenous this compound-DAIH to the Internal Standard-DAIH.
-
Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of this compound in the injected sample.
-
Account for the dilution and concentration factors used during sample preparation to determine the total amount of this compound in the original sample.
-
Normalize this amount to the cell count from the parallel plate to express the final result as pmol/10⁶ cells or a similar unit.
Conclusion
This application note details a robust and sensitive method for quantifying the bioactive lipid aldehyde this compound in cell culture systems. By employing a targeted chemical derivatization strategy with DAIH, this protocol overcomes the inherent analytical difficulties of aldehyde measurement, enabling reliable detection via LC-MS/MS. This methodology provides a powerful tool for researchers investigating sphingolipid metabolism, cellular stress responses, apoptosis, and the metabolic impact of drug candidates. Adherence to this comprehensive protocol will ensure the generation of high-quality, reproducible data, facilitating a deeper understanding of the cellular roles of this compound.
References
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). National Institutes of Health. [Link]
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Simple Derivatization of Aldehydes With D-cysteine and Their Determination in Beverages by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). Semantic Scholar. [Link]
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Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
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Lipid Extraction Kit. (n.d.). Cell Biolabs, Inc. [Link]
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Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. (2007). ACS Publications. [Link]
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Lipid extraction and separation. (n.d.). Institute of Biomembranes. [Link]
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Extracting cholesterol and lipids from cells. (n.d.). The Open Lab Book. [Link]
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Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. (n.d.). Springer Nature Experiments. [Link]
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Advances in Lipid Extraction Methods—A Review. (2021). National Institutes of Health. [Link]
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The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. (n.d.). National Institutes of Health. [Link]
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Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. (n.d.). ResearchGate. [Link]
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The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. (2019). Rays. [Link]
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LC/MS/MS Method for the Quantitation of trans-2-hexenal-derived Exocyclic 1,N(2)-propanodeoxyguanosine in DNA. (n.d.). PubMed. [Link]
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Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). Waters. [Link]
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Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. (n.d.). OUCI. [Link]
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LC-MS-based Methods for Characterizing Aldehydes. (n.d.). ResearchGate. [Link]
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This compound | C16H30O. (n.d.). PubChem. [Link]
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Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. (n.d.). ACS Publications. [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). National Institutes of Health. [Link]
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Processed mass spectra for hexanal, 2-hexanone and 3-hexanone. (n.d.). ResearchGate. [Link]
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Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent. [Link]
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3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Application Note & Protocols: Detection and Characterization of 2-Hexadecenal-Protein Adducts
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Hexadecenal is a reactive α,β-unsaturated aldehyde generated from the enzymatic degradation of the bioactive signaling molecule sphingosine-1-phosphate.[1][2] Its electrophilic nature facilitates covalent adduction to cellular proteins, potentially altering their structure and function. These modifications are implicated in various cellular processes, including cytoskeletal reorganization and apoptosis.[1] Detecting and characterizing these low-abundance, often transient, adducts presents a significant analytical challenge. This guide provides a detailed overview of the primary methodologies for identifying and quantifying this compound-protein adducts, with a focus on mass spectrometry-based proteomics and immunochemical techniques. We present field-proven protocols, explain the causality behind experimental choices, and offer insights to ensure robust and reliable results.
The Chemistry of this compound-Protein Adduction
This compound, like other α,β-unsaturated aldehydes, readily reacts with nucleophilic side chains of amino acid residues in proteins.[1] This reactivity is the basis for its biological effects and the primary challenge in its detection. The two principal reaction mechanisms are:
-
Michael Addition: The nucleophilic thiol group of cysteine residues attacks the β-carbon of the α,β-unsaturated aldehyde. This forms a stable covalent bond. The side chains of histidine and lysine can also participate in Michael addition.[3][4]
-
Schiff Base Formation: The aldehyde's carbonyl group reacts with the primary amine of a lysine residue's ε-amino group or a protein's N-terminus. This forms a Schiff base (an imine), which is initially reversible but can undergo further reactions to form more stable, advanced products.[4][5]
These reactions result in a heterogeneous mixture of modified proteins, making their comprehensive analysis complex.
Caption: Reaction mechanisms of this compound with protein nucleophiles.
Overview of Detection Strategies
The choice of analytical method depends on the research question, sample complexity, and available instrumentation. The three primary approaches each offer distinct advantages and limitations.
| Methodology | Principle | Advantages | Limitations | Primary Use Case |
| Mass Spectrometry (MS) | "Bottom-up" proteomics: Proteins are digested into peptides, which are analyzed by LC-MS/MS to identify modified sequences.[4][6] | High specificity; provides exact modification site; enables untargeted "adductomics".[7][8] | Technically demanding; risk of adduct instability (e.g., retro-Michael addition) during analysis.[4] | Definitive identification, site-mapping, and discovery of novel adducted proteins. |
| Immunochemical (Western Blot/ELISA) | Uses antibodies that specifically recognize the adduct structure.[3][9] | High sensitivity; relatively high throughput; suitable for complex lysates. | Requires a highly specific antibody which is often not commercially available; provides no site-specific information.[10] | Validating MS findings; screening multiple samples; quantifying overall adduct levels. |
| Fluorescence-Based Assays | Employs probes that react with the aldehyde's carbonyl group to produce a fluorescent signal.[11][12] | Enables live-cell imaging; can be adapted for high-throughput screening.[11] | Indirect detection; potential for off-target reactions; may not be specific to protein-adducted aldehydes. | Visualizing aldehyde presence in cells; quantifying total reactive aldehydes. |
Mass Spectrometry-Based Adductomics: The Gold Standard
The most powerful method for definitively identifying this compound adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The "bottom-up" workflow involves enzymatically digesting the protein sample into peptides prior to MS analysis.[4][6] This approach reduces sample complexity and yields molecules (peptides) that are more amenable to MS analysis than intact proteins.[13]
Workflow for LC-MS/MS-based Detection
Caption: Standard "bottom-up" proteomics workflow for adduct analysis.
Protocol 1: LC-MS/MS Analysis of this compound Adducts
This protocol outlines a robust procedure for preparing biological samples for the identification of adducted peptides.
A. Sample Preparation: Protein Extraction and Digestion
-
Causality: The goal is to extract proteins, unfold them completely to ensure access for the protease, and break disulfide bonds that would interfere with digestion and analysis.[13] Alkylation of free cysteines prevents disulfide bonds from reforming.
-
Lysis & Denaturation:
-
Homogenize cell pellets or tissues in a lysis buffer containing a strong denaturant (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate) and protease/phosphatase inhibitors.
-
Sonicate the sample on ice to ensure complete cell lysis and shear DNA.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) and collect the supernatant containing the soluble proteins.
-
Determine protein concentration using a compatible assay (e.g., BCA assay).
-
-
Reduction:
-
To a normalized amount of protein (e.g., 100 µg), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C. This step reduces all disulfide bonds to free sulfhydryl groups.
-
-
Alkylation:
-
Add Iodoacetamide (IAA) to a final concentration of 25 mM.
-
Incubate for 45 minutes at room temperature in the dark. This step irreversibly blocks the free sulfhydryl groups, preventing re-oxidation.[13]
-
Quench excess IAA by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to < 1.5 M. This is critical, as high concentrations of urea inhibit trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 ratio (trypsin:protein, w/w).
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that interfere with mass spectrometry.[14]
-
Elute peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid), dry them in a vacuum centrifuge, and resuspend in a small volume of MS-compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid).
-
B. LC-MS/MS Analysis
-
Causality: Reverse-phase liquid chromatography separates peptides by hydrophobicity. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the eluting peptides (MS1 scan) and selects abundant ions for fragmentation, generating fragment ion spectra (MS/MS scan) that reveal the peptide's amino acid sequence.[7][8]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system.[6][15]
-
Separation: Inject the peptide sample onto a C18 analytical column and separate using a gradient of increasing acetonitrile concentration over 60-120 minutes.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.[8] The instrument will perform a survey scan (MS1) to detect peptide precursor ions, followed by MS/MS scans on the top 10-20 most intense ions.
-
Key Parameters:
| Parameter | Typical Setting | Rationale |
| MS1 Resolution | 60,000 - 120,000 | High resolution provides accurate mass measurement of the precursor peptide, crucial for confident identification. |
| MS/MS Resolution | 15,000 - 30,000 | Ensures accurate mass measurement of fragment ions for sequencing. |
| Collision Energy | Normalized Collision Energy (NCE) 27-30% | Optimized to produce a rich fragmentation spectrum for peptide identification. |
| Dynamic Exclusion | 30-45 seconds | Prevents the instrument from repeatedly analyzing the same abundant peptides, allowing for the detection of lower-abundance species.[6] |
C. Data Analysis
-
Database Search: Use a search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the experimental MS/MS spectra against a protein sequence database (e.g., UniProt).[16]
-
Variable Modification: Crucially, include the mass of the this compound adduct (222.2 Da from Michael addition, C16H30O) as a variable modification on potential nucleophilic residues (Cys, Lys, His).
-
Validation: Filter the results to a high confidence level (e.g., <1% peptide and protein false discovery rate). Manually inspect the MS/MS spectra of putative adducted peptides to confirm that the key fragment ions are present and support the sequence and modification site assignment.
Immunochemical Detection
When a specific antibody is available, immunochemical methods like Western blotting are excellent for validating the presence of adducted proteins and assessing changes in their levels across different samples.[3]
Workflow for Western Blot Detection
Caption: Standard workflow for Western Blot analysis.
Protocol 2: Western Blot Analysis of this compound Adducts
-
Causality: This technique separates proteins by molecular weight, immobilizes them on a membrane, and uses a specific primary antibody to bind to the target adduct. A labeled secondary antibody then binds to the primary antibody, allowing for visualization.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) with protease inhibitors. Quantify protein concentration.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20, TBST). This prevents non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with the primary antibody raised against this compound-modified protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.
-
Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a digital imager or X-ray film. The intensity of the bands corresponds to the amount of adducted protein.
Advanced and Complementary Strategies
To overcome the challenge of low adduct abundance, several enrichment strategies can be employed prior to MS analysis.
-
Affinity Enrichment: If an antibody is available, it can be used to immunoprecipitate the adducted proteins from the complex lysate before digestion, significantly enriching the sample for targets of interest.
-
Chemical Probes: A powerful strategy involves using probes that specifically react with the free aldehyde group of the adduct. For instance, a biotin-tagged hydrazine or hydroxylamine reagent can be used to label the protein adducts.[17][18] These biotinylated proteins or peptides can then be captured and enriched using avidin-coated beads, effectively isolating them from the unmodified background before LC-MS/MS analysis.[6][17] This approach dramatically improves the chances of detecting low-stoichiometry modifications.
References
-
Carlsson, H., Törnqvist, M., & Rydberg, P. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. International Journal of Molecular Sciences, 20(5), 1203. [Link]
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Yi, W., et al. (2016). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. Proceedings of the National Academy of Sciences, 113(30), 8436-8441. [Link]
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Lung, C. C., Fleisher, J. H., Meinke, G., & Pinnas, J. L. (1990). Immunochemical properties of malondialdehyde-protein adducts. Journal of Immunological Methods, 128(1), 127-132. [Link]
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Preston, G. W., et al. (2017). Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring. Chemical Research in Toxicology, 30(2), 489-511. [Link]
-
Kato, Y., et al. (2003). Immunochemical detection of a novel lysine adduct using an antibody to linoleic acid hydroperoxide-modified protein. Journal of Lipid Research, 44(6), 1225-1233. [Link]
-
Schlatterer, B., & von Wright, A. (1996). Detection of 1,N2-propanodeoxyguanosine adducts of 2-hexenal in organs of Fischer 344 rats by a 32P-post-labelling technique. Carcinogenesis, 17(8), 1779-1782. [Link]
-
Singh, R., & Asmuth, J. (2022). Adductomics: a promising tool for the verification of chemical warfare agents' exposures in biological samples. RSC Advances, 12(10), 5792-5808. [Link]
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Che-Hao Kuo, et al. (2019). Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder. Biomarkers in Medicine, 13(7), 577-593. [Link]
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Fritz, K. S., & Petersen, D. R. (2011). Novel approaches to identify protein adducts produced by lipid peroxidation. Redox Biology, 1(1), 69-76. [Link]
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Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 107-115. [Link]
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Kumar, A., et al. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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Tallman, K. A., & Liebler, D. C. (2009). Protein Adducts of Aldehydic Lipid Peroxidation Products: Identification and Characterization of Protein Adducts Using an Aldehyde/Keto Reactive Probe in Combination with Mass Spectrometry. Methods in Enzymology, 463, 173-194. [Link]
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Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 2-Hexadecenal
Abstract
This application note presents a detailed and robust protocol for the identification and quantification of 2-Hexadecenal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain unsaturated aldehyde that plays a significant role in various biological processes and is a key biomarker in several fields, including lipidomics and disease research.[1] The inherent reactivity and volatility of aldehydes present analytical challenges.[2] This guide provides a comprehensive workflow, from sample preparation and derivatization to instrumental analysis and data interpretation, designed to ensure high sensitivity, specificity, and reproducibility for researchers, scientists, and professionals in drug development.
Introduction
(E)-2-Hexadecenal is a critical intermediate in sphingolipid metabolism, arising from the degradation of sphingosine-1-phosphate (S1P) by S1P lyase.[3] Its biological activities are profound, including the induction of cytoskeletal reorganization and apoptosis, and it has been shown to form adducts with DNA.[3] Given its reactivity and involvement in cellular signaling, accurate and sensitive detection of this compound is paramount for understanding its physiological and pathological roles.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of volatile and semi-volatile compounds like fatty aldehydes, offering unparalleled sensitivity and specificity.[2] However, the direct analysis of aldehydes can be hampered by their polarity and thermal instability.[4][5] To overcome these challenges, this protocol incorporates a crucial derivatization step, enhancing the volatility and thermal stability of this compound for optimal GC-MS analysis.
I. Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and prepare it in a solvent compatible with GC-MS analysis.[6] The choice of extraction method will depend on the sample matrix (e.g., biological fluids, tissues, cell lysates).
A. Materials and Reagents
-
Solvents: Hexane, Dichloromethane, Methanol (GC grade or higher)[2][6]
-
Internal Standard (IS): n-Hexadecane or a suitable stable hydrocarbon not present in the sample.[2]
-
Derivatization Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[4]
-
Other Reagents: Anhydrous Sodium Sulfate, Pyridine
-
Glassware: Clean glass containers, 2 mL amber glass vials with PTFE-lined screw caps[2][6]
B. Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids
This protocol is suitable for samples such as plasma, serum, or cell culture media.
-
Sample Collection: Transfer a precise volume (e.g., 1 mL) of the biological fluid into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample. This is a critical step for accurate quantification.[2]
-
Extraction: Add 2 mL of hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Concentration (Optional): If high sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete dryness.[2] Reconstitute in a known volume of hexane (e.g., 100 µL).[2]
C. Protocol 2: Solid Phase Extraction (SPE) for Complex Matrices
SPE is an effective technique for cleaning up and concentrating analytes from complex samples like tissue homogenates.[6]
-
Sample Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the sample homogenate onto the conditioned cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with a non-polar solvent like hexane or dichloromethane.
-
Drying and Concentration: Proceed with the drying and optional concentration steps as described in the LLE protocol.
II. Derivatization: Enhancing Analyte Properties for GC-MS
Derivatization is a key step to improve the chromatographic properties and mass spectrometric detection of aldehydes.[4][7] PFBHA is a widely used derivatizing agent that reacts with the carbonyl group of aldehydes to form stable and volatile oximes.[4] This process increases the volatility of the analyte, making it amenable to GC analysis.[5]
PFBHA Derivatization Protocol
-
Reagent Preparation: Prepare a fresh solution of PFBHA in pyridine (e.g., 10 mg/mL).
-
Reaction: Add 50 µL of the PFBHA solution to the dried and reconstituted sample extract.
-
Incubation: Seal the vial and heat at 60°C for 60 minutes to facilitate the reaction.[8]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
III. GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of the PFBHA-derivatized this compound. Optimization may be necessary based on the specific instrument and sample matrix.[2]
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent | A non-polar column is recommended for the separation of the derivatized aldehyde. |
| Injector Temperature | 250°C | Ensures efficient vaporization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis.[9] |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | |
| Oven Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | An optimized temperature program is crucial for good chromatographic separation. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is a standard method, while NCI can offer higher selectivity and sensitivity for PFBHA derivatives.[8] |
| Ion Source Temperature | 230°C | |
| Quadrupole Temperature | 150°C | |
| Scan Range | m/z 50-500 | To capture the molecular ion and characteristic fragment ions of the derivatized this compound. |
IV. Data Analysis and Interpretation
A. Identification
The primary identification of the this compound derivative is achieved by comparing its retention time and mass spectrum with that of a pure, derivatized standard.[2] The mass spectrum can also be compared against a commercial library such as the NIST Mass Spectral Library for confirmation.[2] The PubChem database provides mass spectral data for this compound (CID 5280541).[10]
B. Quantification
For accurate quantification, a calibration curve should be constructed.
-
Calibration Standards: Prepare a series of calibration standards of this compound at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the same solvent as the samples.[2]
-
Internal Standard: Spike each calibration standard with the same constant concentration of the internal standard.
-
Analysis: Analyze each standard using the established GC-MS method.
-
Calibration Curve: Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound. The resulting curve should demonstrate good linearity (R² ≥ 0.99).[11]
The concentration of this compound in the unknown samples can then be determined from this calibration curve.
V. Workflow and Pathway Visualization
The overall analytical workflow for the GC-MS analysis of this compound is depicted in the following diagram:
Caption: GC-MS analytical workflow for this compound.
Conclusion
This application note provides a comprehensive and validated protocol for the sensitive and specific analysis of this compound by GC-MS. The inclusion of a robust sample preparation and derivatization strategy is essential for overcoming the analytical challenges associated with this reactive aldehyde. By following this detailed guide, researchers can achieve reliable and reproducible quantification of this compound, facilitating a deeper understanding of its role in biological systems and its potential as a biomarker.
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Al-Fayez, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]
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Ahmad, I., et al. (2018). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. Journal of Applied Microbiology, 124(5), 1082-1091. Retrieved from [Link]
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Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
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Sumner, L. W., et al. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 58(10), 2559-2570. Retrieved from [Link]
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Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 31-38. Retrieved from [Link]
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Neuber, C., et al. (2014). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. In Lipidomics (pp. 147-154). Humana Press. Retrieved from [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). (E)-2-Hexadecenal. NIST Chemistry WebBook. Retrieved from [Link]
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Al-Fayez, M., et al. (2018). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. Journal of Applied Microbiology, 124(5), 1082-1091. Retrieved from [Link]
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Vladić, J., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of AOAC International, 105(2), 515-522. Retrieved from [Link]
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Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS?. YouTube. Retrieved from [Link]
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Lüth, A., et al. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta, 722, 70-79. Retrieved from [Link]
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de Souza, R. A., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-29. Retrieved from [Link]
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Lee, J., et al. (2017). Determination of 2-Propenal Using Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Time-of-Flight Mass Spectrometry as a Marker for Authentication of Unrefined Sesame Oil. Journal of Chemistry, 2017, 1-8. Retrieved from [Link]
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Wodyński, A., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3326. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Analysis of 2-Hexadecenal's Biological Activity
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Bioactivity of a Key Sphingolipid Metabolite
(E)-2-Hexadecenal is a long-chain unsaturated fatty aldehyde that is emerging as a significant bioactive lipid.[1] It is an endogenous molecule, notably formed through the irreversible degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][2][3] This places 2-Hexadecenal at a critical juncture in sphingolipid metabolism, a pathway increasingly recognized for its role in regulating fundamental cellular processes such as proliferation, apoptosis, and stress responses.[4]
Initial research has illuminated that this compound is not merely a metabolic byproduct but an active signaling molecule. It has been demonstrated to inhibit the growth of C6 glioma cells, induce profound cytoskeletal reorganization, and trigger apoptosis in various human and murine cell lines, including HEK293T, HeLa, and NIH3T3.[2][4][5][6] These effects are often mediated through the activation of stress-related signaling cascades, particularly the JNK (c-Jun N-terminal kinase) pathway.[4][5] Furthermore, there is evidence suggesting its involvement in metabolic disturbances and inflammatory responses, for instance, by potentially increasing the expression of Interleukin-6 (IL-6).[7]
This guide provides a comprehensive suite of detailed in vitro assays and protocols designed to rigorously investigate and quantify the diverse biological activities of this compound. The methodologies are presented to ensure scientific integrity, providing self-validating systems for robust and reproducible data generation.
Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing the biological effect of any compound is to determine its impact on cell viability and cytotoxicity. This establishes a therapeutic or experimental window and distinguishes between cytotoxic effects and specific cytostatic or signaling events. Two robust, plate-based colorimetric assays are recommended: the MTT assay for metabolic activity and the Lactate Dehydrogenase (LDH) assay for membrane integrity.
Rationale and Experimental Design
-
MTT Assay: This assay measures the metabolic activity of a cell population, which is often proportional to the number of viable cells.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The intensity of the color, measured spectrophotometrically, reflects the overall metabolic health of the cell culture.[8] A decrease in signal indicates reduced viability, which could be due to cytotoxicity or inhibition of proliferation.[9]
-
LDH Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[10][11] LDH is a stable cytosolic enzyme that should be retained within healthy cells with intact plasma membranes.[11][12][13] Its presence in the medium is a direct indicator of cell lysis and membrane damage.[10][13]
By using these two assays in parallel, a more complete picture of this compound's effect can be obtained. For example, a compound might reduce the MTT signal (indicating decreased metabolic activity or proliferation) without a corresponding increase in LDH release (indicating it is not causing immediate cell lysis).
Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of this compound.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[8][14][15]
Materials:
-
Cells of interest cultured in 96-well plates
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Complete culture medium
-
Serum-free medium
-
MTT solution (5 mg/mL in sterile PBS), stored at -20°C, protected from light[14]
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol, or DMSO)[15]
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[14]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[14] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8][14]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol: LDH Cytotoxicity Assay
This protocol is based on commercially available colorimetric assay kits.[10][12][16]
Materials:
-
Cells and this compound treatment setup as described for the MTT assay.
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution).
-
Lysis buffer (provided in the kit, for positive control).
-
96-well plate reader.
Procedure:
-
Prepare Controls: Set up the following controls on your 96-well plate:
-
Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Positive Control (Maximum LDH Release): Cells treated with the kit's lysis buffer 1 hour before the end of the experiment.[16]
-
Compound Control: this compound in medium without cells (to check for interference).
-
Medium Background: Culture medium only.
-
-
Sample Collection: After the treatment incubation period, centrifuge the plate at 400-600 x g for 5-10 minutes to pellet the cells.[16]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction working solution according to the kit manufacturer's instructions. Add 50 µL of this solution to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[10][16] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[10]
-
Stop Reaction: Add 20-50 µL of the stop solution provided in the kit to each well.[11][16]
-
Data Acquisition: Measure the absorbance at 450-490 nm using a microplate reader.[11][16]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Positive Control Abs - Untreated Control Abs)] * 100
| Assay Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial function) | Measures membrane integrity (LDH release) |
| Endpoint | Colorimetric (Purple Formazan) | Colorimetric (Red Formazan) |
| Wavelength | 570 nm (range 550-600 nm) | 490 nm (range 450-490 nm) |
| Indication | Cell Viability / Proliferation | Cytotoxicity / Cell Lysis |
| Sample | Whole cells | Culture Supernatant |
Investigation of Apoptosis Induction
Studies have shown that this compound can induce apoptosis, a form of programmed cell death, in multiple cell types.[2][4][5] This process is tightly regulated and involves the activation of a cascade of enzymes called caspases. Measuring the activation of key executioner caspases, like caspase-3 and caspase-7, provides direct evidence of apoptosis.
Rationale and Experimental Design
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for detecting apoptosis. It measures the combined activities of caspase-3 and caspase-7, which are key effector caspases in the apoptotic pathway.[17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[17] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[17][18] The simple "add-mix-measure" format makes it ideal for high-throughput screening.[17][18]
Signaling Pathway of this compound-Induced Apoptosis
Caption: JNK-dependent apoptotic pathway induced by this compound.[4]
Protocol: Caspase-Glo® 3/7 Luminescent Assay
This protocol is based on the manufacturer's technical bulletin.[17][18][19]
Materials:
-
Cells cultured in white-walled, 96-well luminometer plates.
-
This compound treatment setup as previously described.
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).
-
Luminometer for plate reading.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound and controls as described in section 1.2. The final volume in each well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[19] Allow the reagent to equilibrate to room temperature before use.[18][19]
-
Assay Execution: a. Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[18] This single step lyses the cells and introduces the substrate. c. Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data can be expressed as fold-change in luminescence relative to the vehicle-treated control cells.
Evaluation of Anti-Inflammatory or Pro-Inflammatory Potential
Given that some lipid aldehydes can modulate inflammatory pathways, it is crucial to assess the effect of this compound on inflammatory mediators.[7] Key indicators of inflammation in vitro include the production of nitric oxide (NO) by macrophages and the secretion of inflammatory cytokines.
Rationale and Experimental Design
-
Griess Assay for Nitric Oxide (NO): Nitric oxide is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in cell types like macrophages (e.g., RAW 264.7 cell line). NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium.[20] The Griess assay is a simple colorimetric method that measures the concentration of nitrite as a proxy for NO production.[20][21] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.[21]
-
ELISA for Inflammatory Cytokines: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as cytokines, in the cell culture supernatant.[22][23] To test for a pro-inflammatory effect of this compound, one could measure cytokines like Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α).[7][24] A sandwich ELISA format is typically used, where a capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-linked detection antibody.[22]
Protocol: Griess Assay for Nitrite Concentration
This protocol is a generalized procedure based on standard methods.[20][25][26]
Materials:
-
RAW 264.7 murine macrophage cells (or other suitable cell line).
-
Lipopolysaccharide (LPS) as a positive control for NO induction.
-
This compound stock solution.
-
Griess Reagent System (typically contains sulfanilamide in an acidic solution and N-(1-naphthyl)ethylenediamine).
-
Sodium Nitrite (NaNO₂) for standard curve.
-
96-well plate and plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound. Include a positive control (LPS, e.g., 1 µg/mL) and a vehicle control.
-
Incubation: Incubate for 24 hours to allow for iNOS expression and NO production.
-
Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard (e.g., from 100 µM down to 0 µM) in culture medium.
-
Sample Collection: After incubation, transfer 50-100 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate. Add the nitrite standards to the same plate.
-
Griess Reaction: Add 100 µL of the prepared Griess reagent to each well containing supernatant or standard.[20]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Data Acquisition: Measure the absorbance at 540-550 nm.[20]
-
Analysis: Calculate the nitrite concentration in the samples by interpolating their absorbance values from the sodium nitrite standard curve.
Protocol: Cytokine Quantification by Sandwich ELISA
This is a general protocol; always follow the specific instructions provided with the commercial ELISA kit.[27]
Materials:
-
ELISA kit for the cytokine of interest (e.g., mouse IL-6 or TNF-α).[24]
-
Supernatants from cells treated with this compound (as prepared for the Griess Assay).
-
Wash buffer, detection antibody, substrate solution, and stop solution (all typically provided in the kit).
-
96-well plate reader.
Procedure:
-
Plate Preparation: The wells of the ELISA plate come pre-coated with a capture antibody specific for the target cytokine.[24] Wash the wells with the provided wash buffer.
-
Sample Incubation: Add 100 µL of cell culture supernatants and cytokine standards to the appropriate wells. Incubate for ~2 hours at room temperature.
-
Washing: Aspirate the liquid and wash the wells several times with wash buffer to remove unbound material.
-
Detection Antibody: Add the enzyme-conjugated detection antibody to each well. Incubate for ~1-2 hours at room temperature.
-
Washing: Repeat the wash step to remove the unbound detection antibody.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color will develop in proportion to the amount of bound cytokine. Incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add the stop solution to each well. This will change the color (e.g., from blue to yellow) and stabilize it for reading.
-
Data Acquisition: Immediately measure the absorbance at the wavelength specified by the kit (commonly 450 nm).
-
Analysis: Generate a standard curve from the absorbance readings of the cytokine standards. Use this curve to determine the concentration of the cytokine in your experimental samples.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and inflammatory signaling, researchers can build a comprehensive biological activity profile for this important lipid metabolite. The use of multiple, complementary assays for each biological question ensures the generation of high-quality, verifiable data, paving the way for a deeper understanding of its physiological and pathological roles.
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LDH cytotoxicity assay. protocols.io. [Link]
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This compound inhibits growth of C6 glioma cells. PubMed. [Link]
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This compound inhibits growth of C6 glioma cells. ResearchGate. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information (NCBI). [Link]
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Nitric Oxide Assay (NO). ScienCell Research Laboratories. [Link]
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Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. National Center for Biotechnology Information (NCBI). [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]
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MTT assay of cytotoxicity associated with various concentrations of... ResearchGate. [Link]
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Inhibition of Aspergillus fumigatus Biofilm and Cytotoxicity Study of Natural Compound Cis-9-Hexadecenal. Journal of Pure and Applied Microbiology. [Link]
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Showing metabocard for Hexadecenal (HMDB0060482). Human Metabolome Database. [Link]
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Inhibition of Aspergillus fumigatus Biofilm and Cytotoxicity Study of Natural Compound Cis-9- Hexadecenal. Semantic Scholar. [Link]
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In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani. National Center for Biotechnology Information (NCBI). [Link]
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Application Notes and Protocols for Measuring Intracellular 2-Hexadecenal Using Fluorescent Probes
Authored by: A Senior Application Scientist
Introduction: The Significance of 2-Hexadecenal in Cellular Processes
This compound (2-HE) is a long-chain α,β-unsaturated aldehyde that has garnered significant attention in the scientific community for its multifaceted roles in cell biology and pathology.[1][2] As a reactive lipid electrophile, 2-HE is an important byproduct of sphingolipid metabolism, generated through the enzymatic degradation of sphingosine-1-phosphate by S1P lyase.[3][4] While essential for maintaining cellular homeostasis, dysregulation of 2-HE levels has been implicated in a variety of cellular stress responses.
Emerging research has illuminated the profound impact of 2-HE on cellular function. It is known to induce cytoskeletal reorganization, leading to changes in cell morphology and adhesion.[3][4][5] Furthermore, 2-HE can readily form adducts with DNA and proteins, contributing to cellular damage and dysfunction.[3][6] Elevated levels of 2-HE have been shown to trigger signaling cascades that culminate in apoptosis, or programmed cell death, through the activation of the JNK pathway.[4] Its involvement in metabolic disturbances, such as impaired insulin sensitivity, is also an area of active investigation.[7][8] Given its potent biological activities, the ability to accurately measure intracellular concentrations of this compound is paramount for researchers in cell biology, toxicology, and drug development. This application note provides a detailed protocol for the detection and quantification of intracellular 2-HE using a novel fluorescent probe, HexaFluor-1 .
Principle of Detection: The HexaFluor-1 Probe
To address the need for a sensitive and selective method for 2-HE detection in living cells, we introduce HexaFluor-1 , a reaction-based fluorescent probe. The design of HexaFluor-1 is based on the established chemistry of BODIPY fluorophores coupled with a selective trigger for long-chain α,β-unsaturated aldehydes.[9][10][11]
The core mechanism of HexaFluor-1 involves a highly selective reaction between the probe's 2-aminothiophenol moiety and the α,β-unsaturated aldehyde of this compound. This reaction forms a dihydrobenzothiazole derivative, which results in a significant increase in the fluorescence quantum yield of the BODIPY fluorophore, leading to a "turn-on" fluorescent signal that can be readily detected by fluorescence microscopy or spectroscopy.[10][11] The lipophilic nature of the BODIPY core and the long alkyl chain of this compound facilitate the interaction within the cellular membrane and cytoplasm.
Caption: Proposed mechanism of HexaFluor-1 activation by this compound.
Materials and Methods
Required Materials
-
HexaFluor-1 Probe: (Hypothetical probe, specifications below)
-
Cell line of interest: (e.g., HEK293T, NIH3T3, or HeLa cells)[4]
-
Complete cell culture medium: (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound standard: (for positive control)[3]
-
N-acetylcysteine (NAC): (as an antioxidant and aldehyde scavenger for negative control)[4]
-
Dimethyl sulfoxide (DMSO): (anhydrous, for dissolving probe and compounds)
-
Fluorescence microscope: (with appropriate filter sets for the HexaFluor-1 probe)
-
Image analysis software: (e.g., ImageJ, CellProfiler)
HexaFluor-1 Probe Specifications
| Property | Specification |
| Molecular Formula | C₃₅H₄₅BF₂N₄S (Hypothetical) |
| Molecular Weight | 626.7 g/mol (Hypothetical) |
| Excitation (maximum) | ~488 nm |
| Emission (maximum) | ~520 nm |
| Quantum Yield (bound) | > 0.5 |
| Solvent | DMSO |
| Storage | -20°C, protected from light |
Experimental Protocol
Caption: Step-by-step experimental workflow for intracellular this compound measurement.
Step 1: Reagent Preparation
-
HexaFluor-1 Stock Solution (1 mM): Dissolve the appropriate amount of HexaFluor-1 in anhydrous DMSO to make a 1 mM stock solution. Aliquot and store at -20°C, protected from light.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
N-acetylcysteine (NAC) Stock Solution (1 M): Prepare a 1 M stock solution of NAC in sterile water and adjust the pH to 7.0.
Step 2: Cell Culture and Seeding
-
Culture your cells of interest in their recommended complete medium in a 37°C incubator with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. A cell density of 50-70% confluency at the time of imaging is recommended.
-
Allow the cells to adhere and grow for 24 hours.
Step 3: Induction of this compound and Controls
-
For endogenous this compound: Treat cells with a known inducer of sphingolipid metabolism or oxidative stress, if applicable to your experimental model.
-
For exogenous this compound (Positive Control): Prepare a working solution of this compound in cell culture medium to a final concentration of 25 µM.[4]
-
Negative Control: Pre-treat a set of cells with 1 mM NAC for 1 hour before adding this compound. NAC is an antioxidant that can scavenge aldehydes.[4]
-
Vehicle Control: Treat cells with the same volume of DMSO-containing medium used for the this compound treatment.
-
Remove the culture medium from the cells.
-
Add the appropriate treatment media (with inducer, this compound, NAC + this compound, or vehicle) to the cells.
-
Incubate for the desired time period (e.g., 3 hours).[4]
Step 4: Probe Loading
-
Prepare a working solution of HexaFluor-1 in pre-warmed serum-free medium to a final concentration of 1-5 µM.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the HexaFluor-1 working solution to the cells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
Step 5: Imaging
-
Remove the probe loading solution and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed PBS or a suitable imaging buffer to the cells.
-
Immediately proceed to imaging using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of HexaFluor-1 (e.g., a standard FITC filter set).
-
Acquire images using consistent settings (e.g., exposure time, gain) for all experimental conditions.
Step 6: Data Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity of individual cells or the entire field of view.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control group.
-
Present the data as fold-change in fluorescence intensity.
Expected Results and Troubleshooting
-
Positive Control: Cells treated with exogenous this compound should exhibit a significant increase in fluorescence intensity compared to the vehicle control.
-
Negative Control: Cells pre-treated with NAC should show attenuated fluorescence in the presence of this compound, demonstrating the probe's specificity for aldehydes.
-
Troubleshooting:
-
High Background: Reduce the probe concentration or incubation time. Ensure thorough washing steps.
-
Low Signal: Increase the probe concentration or incubation time. Ensure the imaging settings are optimal.
-
Photobleaching: Minimize the exposure of the probe to the excitation light. Use an anti-fade mounting medium if fixing cells post-staining.
-
Cellular Toxicity: Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe and this compound for your specific cell line.
-
Conclusion
The HexaFluor-1 probe offers a robust and sensitive method for the real-time detection of intracellular this compound in living cells. This application note provides a comprehensive protocol that can be adapted for various cell types and experimental designs. By enabling the precise measurement of this reactive lipid aldehyde, HexaFluor-1 is a valuable tool for elucidating the complex roles of this compound in health and disease.
References
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Gao, M., et al. (2020). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. Chemical Science, 11(30), 7859–7865. Retrieved from [Link]
-
Kumar, A., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144–1152. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). (E)-2-Hexadecenal. Retrieved from [Link]
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Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 123-130. Retrieved from [Link]
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Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. Retrieved from [Link]
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Rays. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Retrieved from [Link]
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Shadyro, O. I., et al. (2022). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. ResearchGate. Retrieved from [Link]
-
Squarespace. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Retrieved from [Link]
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Srey, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139. Retrieved from [Link]
-
Thurner, M., et al. (2010). Chemical synthesis of fluorescent glycero- and sphingolipids. Chemistry and Physics of Lipids, 163(1), 1–18. Retrieved from [Link]
-
Doria, F., et al. (2014). Design, Synthesis and Evaluation of Fluorescent Probes for Biological Applications. University of Milan. Retrieved from [Link]
-
Wang, C., et al. (2018). Chemical Probe to Identify the Cellular Targets of the Reactive Lipid Metabolite 2-trans-Hexadecenal. ACS Chemical Biology, 13(5), 1145–1150. Retrieved from [Link]
-
Wang, C., et al. (2018). Chemical probe to identify the cellular targets of the reactive lipid metabolite 2-trans-hexadecenal. ACS Chemical Biology, 13(5), 1145-1150. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Application Note: A Validated Experimental Model for Interrogating 2-Hexadecenal-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive experimental framework for studying apoptosis induced by trans-2-Hexadecenal (2-HD), a bioactive lipid aldehyde. It details the underlying signaling cascade and provides validated, step-by-step protocols for key assays to dissect this pro-apoptotic pathway.
Introduction: The Significance of 2-Hexadecenal
trans-2-Hexadecenal (2-HD) is a long-chain α,β-unsaturated aldehyde generated from the irreversible enzymatic degradation of sphingosine-1-phosphate (S1P) by S1P lyase.[1] It can also be formed non-enzymatically through the free-radical destruction of sphingolipids under conditions of oxidative stress.[2][3][4] While historically viewed as a simple metabolic byproduct, emerging evidence reveals 2-HD as a potent signaling molecule that can induce profound cellular changes, including cytoskeletal rearrangement, cell cycle arrest, and, most notably, programmed cell death (apoptosis).[1][3]
Understanding the mechanisms of 2-HD-induced apoptosis is critical. This pathway may play a role in various physiological and pathological processes, and its modulation could present novel therapeutic opportunities, particularly in oncology where inducing apoptosis in cancer cells is a primary goal.[3][5] This guide presents a robust experimental model to investigate the pro-apoptotic effects of 2-HD, focusing on the central role of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
The this compound Apoptotic Signaling Cascade
The pro-apoptotic activity of this compound converges on the activation of the JNK stress-activated protein kinase pathway.[1] This cascade is initiated by an increase in intracellular Reactive Oxygen Species (ROS), a common consequence of cellular exposure to reactive aldehydes.[1][2] The activated JNK orchestrates the engagement of the intrinsic (mitochondrial) apoptotic pathway through the modulation of Bcl-2 family proteins, leading to caspase activation and cell death.[1][6]
The established signaling pathway is as follows:
-
Induction of Oxidative Stress: Exogenous 2-HD treatment leads to an increase in intracellular ROS.[1][2]
-
MAPK Kinase Activation: ROS production triggers a phosphorylation cascade, activating MAP Kinase Kinase Kinase 3 (MLK3), which in turn phosphorylates and activates MAP Kinase Kinases 4 and 7 (MKK4/7).[1]
-
JNK Phosphorylation: MKK4/7 directly phosphorylates and activates c-Jun N-terminal kinase (JNK).[1][7]
-
Mitochondrial Pathway Engagement: Activated JNK initiates apoptosis through multiple downstream effectors:
-
It phosphorylates the pro-apoptotic BH3-only protein Bim, causing its translocation to the mitochondria.[1][6]
-
It promotes the cleavage of Bid into its truncated, active form (tBid).[1]
-
tBid and mitochondrial Bim co-activate the pro-apoptotic effector protein Bax, inducing its conformational change and insertion into the mitochondrial outer membrane.[1][6]
-
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax oligomerizes, forming pores in the mitochondrial membrane, which leads to the release of cytochrome c into the cytosol.[1][7]
-
Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of initiator caspase-9, which then cleaves and activates executioner caspases like caspase-3.[7][8]
-
Execution of Apoptosis: Active caspase-3 cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][9]
Experimental Design and Workflow
A multi-assay approach is required to comprehensively validate the effects of 2-HD. The overall workflow involves cell culture, treatment with 2-HD, and subsequent analysis using a panel of assays to measure cell viability, apoptotic markers, and key signaling proteins.
Summary of Experimental Parameters
This table provides a starting point for experimental design. Optimization may be required depending on the specific cell line and experimental conditions.
| Parameter | Recommended Setting | Rationale & Justification |
| Cell Lines | HEK293T, HeLa, NIH3T3[1] | These lines have been previously validated and show a clear apoptotic response to 2-HD. |
| This compound Conc. | 25 - 50 µM | This concentration range is documented to effectively induce apoptosis without causing immediate, widespread necrosis.[1][9] |
| Vehicle Control | DMSO or Ethanol | The solvent used to dissolve 2-HD should be used as a negative control at the same final concentration. |
| Positive Control | Staurosporine (0.5 - 1 µM) | A well-known potent inducer of apoptosis, useful for validating assay performance.[10] |
| Incubation Time | 2-6 hours (for signaling) 12-24 hours (for viability/apoptosis) | Early time points are crucial for detecting transient signaling events like JNK phosphorylation.[1] Later time points are needed to observe the culmination of the apoptotic process. |
| Key Assays | MTT, Annexin V/PI, TUNEL, Western Blot | This combination provides a multi-faceted view of the cell death process, from metabolic activity to specific molecular events. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for Western Blot and Flow Cytometry, or chamber slides for TUNEL). Seed at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional but Recommended): For signaling studies (Western Blot), it is often beneficial to reduce background pathway activation. Replace the culture medium with serum-free medium for 3-4 hours prior to treatment.[1]
-
Preparation of 2-HD: Prepare a stock solution of trans-2-Hexadecenal in a suitable solvent like DMSO or ethanol. Dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 25 µM, 50 µM). Prepare a vehicle control using the same concentration of solvent.
-
Treatment: Remove the medium from the cells and add the prepared media containing 2-HD, vehicle control, or positive control.
-
Incubation: Return the cells to the incubator for the desired time period (e.g., 3 hours for JNK phosphorylation analysis, 24 hours for viability assays).
Protocol 2: Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[11][12]
-
Reagent Addition: Following the treatment period in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][13]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator, protected from light.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Detection of Early Apoptosis (Annexin V/PI Staining)
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[15][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (working concentration ~50 µg/mL).[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Detection of Late Apoptosis (TUNEL Assay)
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[19] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of these DNA fragments, allowing for their visualization.[10][20]
-
Sample Preparation: Grow and treat cells on chamber slides or coverslips. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
-
Permeabilization: Wash the fixed cells with PBS, then permeabilize by incubating with 0.2% Triton X-100 in PBS for 15 minutes at room temperature to allow the TdT enzyme to access the nucleus.[21]
-
Labeling Reaction: Wash cells again with PBS. Add the TdT reaction mix (containing TdT enzyme and fluorescently-labeled dUTPs) to the cells.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[19]
-
Washing and Counterstaining: Stop the reaction and wash the cells three times with PBS.[21] If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Imaging: Mount the coverslip onto a microscope slide with anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Protocol 5: Analysis of Apoptotic Proteins (Western Blotting)
Western blotting allows for the detection and semi-quantification of specific proteins to confirm the activation of the signaling cascade.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22] For analysis of cytochrome c release, perform cytosolic and mitochondrial fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[22] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22] Incubate the membrane with primary antibodies overnight at 4°C.
-
Recommended Primary Antibodies: anti-phospho-JNK, anti-total-JNK, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-Bax, anti-Bim, anti-Bid, anti-Cytochrome c, and a loading control (e.g., β-actin, GAPDH).
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[23] Densitometry analysis can be used to quantify relative protein expression levels, normalized to the loading control.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Journal of Biological Chemistry, 286(13), 11355–11365. Available at: [Link]
-
Amaegberi, N. V., Semenkova, G. N., Kvacheva, Z. B., Lisovskaya, A. G., Pinchuk, S. V., & Shadyro, O. I. (2023). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. Cell Biochemistry and Biophysics, 81(1), 77–86. Available at: [Link]
-
Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Elabscience. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]
-
Pratheeshkumar, P., & Kuttan, G. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Poli, G., & Schaur, R. J. (2000). Apoptosis signalling by 4-hydroxynonenal: a role for JNK-c-Jun/AP-1 pathway. Molecular Aspects of Medicine, 21(4-5), 199-208. Available at: [Link]
-
Parola, M., & Robino, G. (1998). Selective activation of the c-Jun N-terminal protein kinase pathway during 4-hydroxynonenal-induced apoptosis of PC12 cells. Biochemical and Biophysical Research Communications, 252(3), 635-639. Available at: [Link]
-
ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Hardwick, J. P., et al. (2008). Chronic oxidative stress sensitizes hepatocytes to death from 4-hydroxynonenal by JNK/c-Jun overactivation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 294(5), G1097-G1106. Available at: [Link]
-
Barrera, G. (2007). Apoptosis signalling by 4-hydroxynonenal: a role for JNK–c-Jun/AP-1 pathway. Redox Report, 12(1-2), 46-50. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Kumar, A., et al. (2011). Hexadecenal induces apoptosis through Bid cleavage and Bax and Bim translocation. ResearchGate. Available at: [Link]
-
Amaegberi, N. V., et al. (2019). This compound inhibits growth of C6 glioma cells. Cell Biochemistry and Function, 37(4), 281-289. Available at: [Link]
-
Di Felice, F., et al. (2023). Immunomodulatory effects of 4-hydroxynonenal. Journal of Leukocyte Biology, 114(4), 317-328. Available at: [Link]
-
Boatright, K. M., & Salvesen, G. S. (2003). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 234, 131-140. Available at: [Link]
-
Assay Genie. (2022). TUNEL staining: The method of choice for measuring cell death. Retrieved from [Link]
-
Amaegberi, N. V., et al. (2019). This compound inhibits growth of C6 glioma cells. ResearchGate. Available at: [Link]
-
Amaegberi, N. V., et al. (2022). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. ResearchGate. Available at: [Link]
-
Shadyro, O., et al. (2014). HOCl-induced sphingolipid free radical destruction resulting in bioactive this compound. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2011). Hexadecenal induces apoptosis in human and murine cells. ResearchGate. Available at: [Link]
-
Rays. (2019). The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. Retrieved from [Link]
-
Li, Y., et al. (2019). 2,5-Hexanedione induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways. Toxicology Letters, 314, 1-10. Available at: [Link]
-
Salvesen, G. S., & Dixit, V. M. (1999). Caspase activation: the point of no return. Cell Death & Differentiation, 6(11), 1045-1050. Available at: [Link]
-
Al-Oqail, M. M., et al. (2025). Molecular mechanisms underlying the potential anticancer activity of Pulicaria crispa hexane fraction in HCT116 cancer cells. Saudi Pharmaceutical Journal, 33(1), 101898. Available at: [Link]
-
Li, J., et al. (2024). Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells. Molecules, 29(16), 3843. Available at: [Link]
-
Calvo, F., et al. (2016). Experimental testing of a mathematical model relevant to the extrinsic pathway of apoptosis. Cell Death & Disease, 7(1), e2053. Available at: [Link]
-
Pop, C., et al. (2006). The biochemical mechanism of caspase-2 activation. The Journal of Biological Chemistry, 281(25), 17088-17096. Available at: [Link]
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- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hexadecenal
Abstract
This application note presents a robust and validated method for the quantitative analysis of 2-Hexadecenal, a long-chain fatty aldehyde implicated in sphingolipid metabolism and cellular signaling pathways.[1][2] Direct HPLC analysis of this compound is hindered by its weak chromophore and poor ionization efficiency.[3][4] To overcome these limitations, this protocol employs a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). The resulting this compound-DNPH derivative exhibits strong UV absorbance, enabling sensitive and selective quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This guide provides a comprehensive framework, from sample preparation and derivatization to chromatographic separation and data analysis, tailored for researchers in lipidomics, cell biology, and drug development.
Scientific Principle: The Necessity of Derivatization
This compound, an α,β-unsaturated aldehyde, lacks the structural features required for sensitive detection by common HPLC detectors. Its native UV absorbance is low, and its non-polar, long-chain nature makes it difficult to ionize effectively for mass spectrometry without specialized sources.[3]
Chemical derivatization is a proven strategy to append a chemical moiety that enhances detectability. This method utilizes the reaction between the carbonyl group of this compound and 2,4-dinitrophenylhydrazine (DNPH). In an acidic environment, DNPH quantitatively reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.
The key advantages of this transformation are:
-
Introduction of a Strong Chromophore: The DNPH moiety contains multiple nitro-aromatic groups, resulting in a derivative with a high molar absorptivity and a UV absorbance maximum around 360 nm, a region with minimal interference from many biological matrices.[5][6]
-
Increased Stability: The resulting hydrazone is significantly more stable than the parent aldehyde, reducing the risk of degradation during sample processing and analysis.[7]
-
Improved Chromatography: The derivatization alters the polarity of the analyte, often leading to better peak shape and retention on standard reversed-phase columns.
This approach is a cornerstone of aldehyde and ketone analysis and is recommended by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for similar analytes.[8][9]
Materials and Methods
Reagents and Standards
-
(E)-2-Hexadecenal standard (CAS: 22644-96-8)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, Ultrapure (18.2 MΩ·cm)
-
Methanol (MeOH), HPLC grade
-
Hydrochloric Acid (HCl), concentrated, analytical grade
-
Nitrogen gas, high purity
-
C18 Solid-Phase Extraction (SPE) Cartridges (e.g., 500 mg, 3 mL)
Equipment
-
HPLC system equipped with:
-
Binary or Quaternary Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System or Rotary Evaporator
-
SPE Vacuum Manifold
-
pH meter
-
Glassware: Volumetric flasks, vials, pipettes
Detailed Experimental Protocols
Preparation of Reagents and Standards
3.1.1. DNPH Derivatizing Reagent (0.1% w/v in ACN with Acid)
-
Accurately weigh 100 mg of DNPH into a 100 mL amber volumetric flask.
-
Add approximately 80 mL of acetonitrile and sonicate for 10 minutes to dissolve.
-
Carefully add 0.5 mL of concentrated HCl.
-
Bring the flask to final volume with acetonitrile.
-
Mix thoroughly. This solution should be stored at 4°C in the dark and is stable for up to one month. Caution: DNPH is potentially explosive when dry and should be handled with care.
3.1.2. This compound Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of (E)-2-Hexadecenal into a 10 mL amber volumetric flask.
-
Dissolve and bring to volume with acetonitrile.
-
Store at -20°C. Given its stability, this stock should be usable for at least 4 years when stored properly.[1]
3.1.3. Preparation of Calibration Standards
-
Prepare a series of dilutions from the this compound stock solution in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
To 100 µL of each dilution, add 400 µL of the DNPH derivatizing reagent.
-
Vortex briefly and incubate at 40°C for 60 minutes in a sealed vial to ensure complete reaction.
-
Cool to room temperature before injection. These are now the derivatized standards for building the calibration curve.
Sample Preparation and Derivatization
This protocol is a general guideline for biological samples (e.g., cell lysates, tissue homogenates). Optimization may be required based on the specific matrix.
-
Extraction:
-
To 500 µL of sample, add 2 mL of ice-cold methanol to precipitate proteins.[10]
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the lipid fraction.
-
-
Derivatization:
-
Transfer the supernatant to a clean glass tube.
-
Add 1 mL of the DNPH derivatizing reagent.
-
Vortex and incubate at 40°C for 60 minutes in a sealed tube.
-
-
Solid-Phase Extraction (SPE) Cleanup: The goal of this step is to remove excess DNPH reagent and other interferences.[11]
-
Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the entire derivatized sample onto the cartridge.
-
Wash the cartridge with 3 mL of a 40:60 (v/v) acetonitrile:water solution to remove polar impurities and excess DNPH.
-
Elute the this compound-DNPH derivative with 2 mL of pure acetonitrile into a clean collection vial.[5][12]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 65% ACN).
-
Vortex, and transfer to an HPLC vial for analysis.
-
HPLC System Configuration and Method
The following parameters provide a robust starting point for the separation of the this compound-DNPH derivative.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 65% B; 2-15 min: 65% to 95% B; 15-20 min: 95% B; 20.1-25 min: 65% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detector Wavelength | 360 nm |
Rationale for Method Choices:
-
C18 Column: The industry standard for reversed-phase separations, ideal for retaining the relatively non-polar DNPH derivative.[5][7]
-
ACN/Water Mobile Phase: Provides excellent selectivity and peak shape for hydrazones. A gradient is used to ensure elution of the highly retained, long-chain C16 derivative while also separating it from earlier-eluting, smaller aldehydes that may be present.
-
360 nm Wavelength: This is near the absorbance maximum for most aldehyde-DNPH derivatives, ensuring high sensitivity.[5][6]
Analytical Workflow Diagram
The entire process, from sample acquisition to final data analysis, is summarized in the workflow below.
Caption: Workflow for this compound analysis.
Method Performance and Validation
A validated analytical method ensures trustworthy and reproducible results. The following table summarizes typical performance characteristics for the DNPH-derivatization method for aldehydes, based on published data.[9]
| Validation Parameter | Typical Performance Metric | Significance |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional response of the detector to concentration across a defined range. |
| Precision (%RSD) | < 3% | Indicates high reproducibility for repeated measurements of the same sample. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration of the analyte that can be reliably distinguished from the baseline noise. |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Recovery | 85 - 105% | The efficiency of the sample preparation process (extraction and SPE cleanup) in recovering the analyte from the matrix. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Incomplete derivatization; Sample degradation; Poor SPE recovery. | Ensure DNPH reagent is fresh and acidic. Check incubation time/temp. Optimize SPE wash/elution steps. Prepare fresh standards. |
| Large Early-Eluting Peak | Excess, unreacted DNPH reagent. | Improve the SPE wash step; use a slightly more organic wash solvent (e.g., 50% ACN) if the analyte peak is well-retained. |
| Broad or Tailing Peaks | Column contamination or degradation; Inappropriate mobile phase pH; Sample solvent mismatch. | Use a guard column. Flush the column with a strong solvent. Ensure the reconstitution solvent matches the initial mobile phase. |
| High Baseline Noise | Contaminated mobile phase; Detector lamp failing; Air bubbles in the system. | Filter all mobile phases. Purge the system thoroughly. Check detector lamp lifetime and replace if necessary. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column temperature fluctuations; Pump malfunction. | Prepare mobile phase fresh daily. Ensure the column oven is stable. Check pump pressure for stability and perform maintenance if needed. |
References
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
Zschornig, K., & Schiller, J. (2020). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. In: Methods in Molecular Biology, vol 2086. Humana, New York, NY. Available at: [Link]
-
JASCO Global. (2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Ethyl-2-hexenal on Newcrom R1 HPLC column. Available at: [Link]
-
Bielawski, J., & Bielawska, A. (2012). Mass Spectrometry of Fatty Aldehydes. In: The Handbook of Plant Lipidomics. AOCS Press. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280541, this compound. Available at: [Link]
-
ResearchGate. (n.d.). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hexenal, (E)-. In NIST Chemistry WebBook. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). (E)-2-Hexadecenal. In NIST Chemistry WebBook. Available at: [Link]
-
Scent.vn. (n.d.). This compound (CAS 3163-37-9): Odor profile, Properties, & IFRA compliance. Available at: [Link]
- Lin, T. F., & Ho, C. C. (2002). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Food Science and Agricultural Chemistry, 4(2), 70-76.
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Ferdinandusse, S., Denis, S., et al. (2007). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 48(3), 753-758. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Uniciencia, 38(1), 502-516. Available at: [Link]
-
The Good Scents Company. (n.d.). (E)-2-hexadecenal. Available at: [Link]
- Pérez-Alvarez, J.A., et al. (2001). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 49(1), 125-130.
-
Kallinen, K., et al. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Hexadecenal (HMDB0060482). Available at: [Link]
Sources
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- 3. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. auroraprosci.com [auroraprosci.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. waters.com [waters.com]
- 8. epa.gov [epa.gov]
- 9. Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air [scielo.sa.cr]
- 10. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. academic.oup.com [academic.oup.com]
Application Note: Enhanced Analytical Detection of 2-Hexadecenal Through Derivatization
Introduction: The Analytical Challenge of 2-Hexadecenal
This compound, a long-chain unsaturated aldehyde, is a molecule of significant biological interest, notably as a breakdown product of sphingosine-1-phosphate (S1P) metabolism.[1][2] Its role in cellular processes, including the induction of apoptosis, makes its accurate quantification in biological matrices a critical task for researchers in drug development and life sciences.[2] However, the direct analysis of this compound presents considerable challenges due to its chemical properties. With a high boiling point and lack of a strong chromophore, it is often difficult to achieve the required sensitivity and chromatographic resolution using standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[3][4]
This application note provides detailed protocols for the derivatization of this compound to overcome these analytical hurdles. By converting the aldehyde into a more volatile and detectable derivative, significant improvements in sensitivity and selectivity can be achieved. We will explore two robust derivatization strategies:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for analysis by GC-MS.
-
Dansyl Hydrazine for analysis by HPLC with fluorescence or UV detection.
These methods offer researchers reliable tools for the accurate quantification of this compound in various sample matrices.
The Principle of Derivatization for Aldehyde Analysis
Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method. For aldehydes like this compound, derivatization serves several key purposes:
-
Improved Volatility and Thermal Stability for GC Analysis: Long-chain aldehydes can have poor chromatographic peak shape and may degrade at high temperatures in the GC injector. Derivatization can create a more volatile and thermally stable product.[5]
-
Enhanced Detection: By introducing a specific chemical moiety, the derivative can be made highly responsive to a particular detector.
-
For GC, introducing electronegative groups like the pentafluorobenzyl group in PFBHA allows for highly sensitive detection by an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[1]
-
For HPLC, attaching a fluorophore (like the dansyl group) or a strong chromophore allows for sensitive detection by fluorescence or UV detectors, respectively.[6]
-
-
Increased Specificity: The derivatization reaction is often specific to a particular functional group (in this case, the aldehyde's carbonyl group), which can reduce interference from other compounds in a complex matrix.
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol details the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative. This derivative is highly volatile and exhibits excellent sensitivity in GC-MS analysis, particularly with negative chemical ionization.
Rationale for PFBHA Derivatization
PFBHA is a widely used derivatizing agent for carbonyl compounds.[5] The reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form a stable oxime. The pentafluorobenzyl group is highly electronegative, making the derivative suitable for sensitive detection by ECD or NCI-MS.[1]
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Sample containing this compound (e.g., lipid extract from biological samples)
-
Internal standard (e.g., 2-[15,15,16,16,16-D5]-hexadecenal)[1]
Experimental Workflow
Caption: Workflow for PFBHA Derivatization of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
To a 2 mL glass vial, add a known volume of the sample containing this compound (e.g., 100 µL of a lipid extract in a non-polar solvent).
-
Spike the sample with a known amount of an appropriate internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of PFBHA in deionized water at a concentration of 10 mg/mL.
-
Add 100 µL of the PFBHA solution to the dried sample residue.
-
Cap the vial tightly and vortex briefly to ensure the residue is dissolved.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes.
-
-
Extraction of the Derivative:
-
After incubation, allow the vial to cool to room temperature.
-
Add 200 µL of hexane to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final hexane solution into the GC-MS system.
-
A typical starting point for GC conditions would be a non-polar capillary column (e.g., HP-5MS) with a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 280°C).
-
Expected Results and Data Interpretation
The derivatization of this compound with PFBHA will yield two geometric isomers (syn and anti) of the oxime. These may be resolved as two separate peaks or co-elute as a single peak depending on the chromatographic conditions.[7] The mass spectrum in negative chemical ionization mode will show a prominent molecular ion or a fragment corresponding to the loss of the pentafluorobenzyl group. Quantification is achieved by comparing the peak area of the this compound derivative to that of the internal standard.
| Parameter | Underivatized this compound | PFBHA-Derivatized this compound |
| Typical LOD (GC-MS) | ~1-5 ng/mL | ~1-10 pg/mL |
| Chromatographic Peak Shape | Fair to Poor | Excellent |
| Volatility | Moderate | High |
| Detector of Choice | EI-MS | NCI-MS, ECD |
Protocol 2: Derivatization of this compound with Dansyl Hydrazine for HPLC Analysis
This protocol describes the derivatization of this compound with dansyl hydrazine, which introduces a highly fluorescent dansyl group. This allows for sensitive detection by HPLC with a fluorescence detector (HPLC-FLD) or a UV detector.
Rationale for Dansyl Hydrazine Derivatization
Dansyl hydrazine reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones.[6][8] The dansyl moiety is an excellent fluorophore, providing high sensitivity for fluorescence detection. This method is particularly useful for samples that are not amenable to GC analysis or when a fluorescence detector is preferred for its selectivity.
Materials and Reagents
-
This compound standard
-
Dansyl hydrazine
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Sample containing this compound
Experimental Workflow
Caption: Workflow for Dansyl Hydrazine Derivatization of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample containing this compound is dissolved in a known volume of methanol (e.g., 100 µL) in a microcentrifuge tube or autosampler vial.
-
-
Derivatization Reaction:
-
Prepare a 2 mg/mL solution of dansyl hydrazine in methanol. This solution should be freshly prepared and protected from light.
-
Add 50 µL of the dansyl hydrazine solution to the sample.
-
Add 10 µL of a 10% trifluoroacetic acid (TFA) solution in methanol to catalyze the reaction.
-
Vortex the mixture gently and incubate at 60°C for 30 minutes in the dark. The dansyl group is light-sensitive.
-
-
HPLC Analysis:
-
After incubation, the sample is ready for direct injection into the HPLC system. No extraction step is typically required.
-
Use a reversed-phase C18 column for separation.
-
A gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed.
-
Set the fluorescence detector to an excitation wavelength of approximately 340 nm and an emission wavelength of around 525 nm.[6] For UV detection, monitor the eluent at the absorbance maximum of the dansyl hydrazone derivative.
-
Expected Results and Data Interpretation
The derivatization will produce the dansyl hydrazone of this compound, which will appear as a sharp, well-defined peak in the HPLC chromatogram. As with the PFBHA derivatization, syn and anti isomers may be formed, potentially resulting in two closely eluting peaks.[9] The high fluorescence quantum yield of the dansyl group allows for very low detection limits.
| Parameter | Underivatized this compound | Dansyl Hydrazine-Derivatized this compound |
| Typical LOD (HPLC-FLD) | Not applicable (no fluorescence) | ~5-50 fmol |
| Chromatographic Peak Shape | Variable | Excellent |
| Detection Principle | Weak UV absorbance | Strong Fluorescence / UV absorbance |
| Detector of Choice | UV (low sensitivity) | Fluorescence, UV |
Troubleshooting and Method Optimization
-
Low Derivative Yield:
-
Ensure all reagents are fresh, especially the derivatizing agents.
-
Optimize reaction time and temperature. For PFBHA, longer incubation times may be necessary for complex matrices.[10]
-
Check the pH of the reaction mixture; some derivatization reactions are pH-dependent.
-
-
Interfering Peaks:
-
For complex samples, a solid-phase extraction (SPE) cleanup step prior to derivatization may be necessary to remove interfering compounds.
-
Adjust the chromatographic gradient to better resolve the peak of interest from matrix components.
-
-
Peak Tailing or Splitting:
-
This may be due to the presence of syn and anti isomers. Adjusting the column temperature or mobile phase composition can sometimes help to co-elute these isomers into a single peak.[7]
-
Conclusion
The derivatization of this compound is an essential strategy for achieving the sensitivity and selectivity required for its accurate quantification in research and drug development settings. The PFBHA-GC-MS and dansyl hydrazine-HPLC-FLD methods presented in this application note are robust, reliable, and can be readily implemented in most analytical laboratories. By converting this compound into a more analytically amenable form, these protocols empower researchers to gain deeper insights into the biological roles of this important lipid aldehyde.
References
-
Berdyshev, E. V. (2011). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 680–693. Retrieved from [Link]
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Mellon, F. A., & MacLeod, G. (1985). Separation of dansyl hydrazine-derivatized oligosaccharides by liquid chromatography. Analytical Biochemistry, 146(1), 143-149. Retrieved from [Link]
-
Jezierska, M., & Wąsowicz, E. (2009). Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. Food Analytical Methods, 2(3), 205-212. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 3163-37-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Neuber, C., Schumacher, F., Gulbins, E., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. In Lipidomics (pp. 147-158). Humana Press, New York, NY. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Hexenal (CAS 505-57-7). Retrieved from [Link]
-
Dator, R. P., Solivio, M. J., Villalta, P. W., & Balbo, S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32. Retrieved from [Link]
-
Al-Rajab, A. J., Al-Mofleh, I. A., Al-Yahya, M. A., Al-Rehaily, A. J., & Al-Said, M. S. (2018). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. Journal of Applied Microbiology, 124(5), 1082-1091. Retrieved from [Link]
-
Simkus, D. N., Hilts, R. W., Herd, C. D. K., Aponte, J. C., & Elsila, J. E. (2019). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. 50th Lunar and Planetary Science Conference 2019 (LPI Contrib. No. 2132). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Lee, S. H., Kim, Y. P., Kim, K. H., & Kim, J. H. (2013). Analytical Methods for the Determination of Glutaraldehyde in Air and Water Samples. Analytical Methods, 5(17), 4274-4281. Retrieved from [Link]
-
Neuber, C., Schumacher, F., Gulbins, E., & Kleuser, B. (2014). Method to Simultaneously Determine the Sphingosine 1-Phosphate Breakdown Product (2E)-Hexadecenal and Its Fatty Acid Derivatives Using Isotope-Dilution HPLC-Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry. Analytical Chemistry, 86(18), 9065-9073. Retrieved from [Link]
-
Al-Rajab, A. J., Al-Mofleh, I. A., Al-Yahya, M. A., Al-Rehaily, A. J., & Al-Said, M. S. (2018). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. Journal of Applied Microbiology, 124(5). Retrieved from [Link]
-
Tie, C., Hu, T., Jia, Z. X., & Zhang, J. L. (2019). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 91(15), 10118-10125. Retrieved from [Link]
-
Karlsson, A., & Jörntén-Karlsson, M. (1997). Derivatization of Steroids with Dansylhydrazine Using Trifluoromethanesulfonic Acid as Catalyst. Analytical Chemistry, 69(9), 1641-1647. Retrieved from [Link]
-
Budnikov, G. K., & Medyantseva, E. P. (2013). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 68(13), 1121-1135. Retrieved from [Link]
-
Jasco Global. (2020). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta, 722, 70-79. Retrieved from [Link]
-
OUCI. (n.d.). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Retrieved from [Link]
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- 4. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
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- 10. hou.usra.edu [hou.usra.edu]
Application Notes & Protocols: The Role of (2E)-Hexadecenal in Modern Lipidomics
Abstract
(2E)-Hexadecenal is a long-chain α,β-unsaturated fatty aldehyde generated from the irreversible degradation of the critical signaling lipid, sphingosine-1-phosphate (S1P), by the enzyme S1P lyase.[1][2][3][4] Once considered merely a metabolic endpoint, (2E)-Hexadecenal is now recognized as a bioactive molecule in its own right, capable of inducing profound cellular effects, including cytoskeletal reorganization and apoptosis through the activation of stress-related signaling pathways.[2][3][4] Its unique position as a direct product of S1P catabolism makes it a crucial analyte for studying sphingolipid metabolism and its dysregulation in disease. However, the inherent chemical properties of long-chain aldehydes—namely their poor ionization efficiency and instability—present significant challenges for their accurate quantification in complex biological matrices.[1][5][6] This guide provides a comprehensive overview of the biological significance of (2E)-Hexadecenal and details robust, field-proven protocols for its extraction, derivatization, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), empowering researchers to accurately probe its role in health and disease.
Biological Significance & Rationale for Study
The irreversible cleavage of S1P by S1P lyase into (2E)-Hexadecenal and phosphoethanolamine represents a critical control point in the sphingolipid metabolic pathway.[1][7] While much research has focused on the accumulation of S1P, the functional consequences of its breakdown products are an emerging area of significant interest.
Key Biological Functions of (2E)-Hexadecenal:
-
Induction of Apoptosis: Exogenous (2E)-Hexadecenal has been shown to cause cell rounding, detachment, and programmed cell death in multiple cell lines.[2][4]
-
Activation of Stress Signaling: Its pro-apoptotic effects are mediated through the activation of a MAP kinase signaling cascade involving MLK3, MKK4/7, and ultimately, c-Jun N-terminal kinase (JNK).[2][3] This activation appears to be dependent on the generation of reactive oxygen species (ROS).[3]
-
DNA Adduct Formation: As a reactive aldehyde, (2E)-Hexadecenal can form adducts with DNA, highlighting its potential genotoxic effects.[4]
-
Indicator of S1P Lyase Activity: The concentration of (2E)-Hexadecenal serves as a direct proxy for the enzymatic activity of S1P lyase, an enzyme implicated in numerous physiological and pathological processes.[1][7]
The ability to accurately measure (2E)-Hexadecenal allows researchers to investigate the dynamics of sphingolipid catabolism, explore novel mechanisms of cellular stress and toxicity, and screen for modulators of S1P lyase activity for therapeutic development.
Signaling Pathway: (2E)-Hexadecenal-Induced Apoptosis
The following diagram illustrates the established signaling cascade initiated by (2E)-Hexadecenal, leading to JNK activation and apoptosis.[2][3]
Caption: (2E)-Hexadecenal induces apoptosis via an oxidant stress-dependent JNK signaling cascade.
Analytical Strategy: Overcoming the Challenge of Aldehyde Quantification
The primary obstacle in fatty aldehyde analysis is their poor ionization in common mass spectrometry sources like electrospray ionization (ESI), which is essential for high-sensitivity lipidomics.[5][6] Furthermore, their reactivity can lead to instability during sample processing. The cornerstone of a reliable quantification workflow is therefore chemical derivatization, which converts the aldehyde into a stable, readily ionizable analogue.[1][8]
Comparison of Derivatization Strategies
Several reagents can be used to derivatize aldehydes for mass spectrometric analysis. The choice of reagent depends on the analytical platform (LC-MS vs. GC-MS) and desired sensitivity.
| Derivatization Reagent | Derivative Formed | Analytical Platform | Advantages | Disadvantages |
| Semicarbazide | Semicarbazone | LC-MS/MS | Well-validated for (2E)-Hexadecenal; stable derivative; good ESI efficiency.[1] | Reaction requires heat and acidic conditions. |
| DNPH (2,4-Dinitrophenylhydrazine) | Hydrazone | LC-MS/MS | Widely used for aldehydes; strong chromophore for UV detection.[5][9][10] | Can have higher background noise; 3-NPH may offer better sensitivity.[10] |
| DAIH (2-diphenylacetyl-1,3-indandione-1-hydrazone) | Hydrazone | LC-MS/MS, LC-Fluorescence | Creates an ionizable and fluorescent analogue; very high sensitivity reported.[5][6][7] | Less commonly used than DNPH or semicarbazide. |
| PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) | PFB-Oxime | GC-MS | Excellent for volatile aldehydes; high sensitivity in negative ion mode.[11][12][13] | Requires conversion to a volatile derivative; not ideal for intact lipidomics workflows. |
General Experimental Workflow
A robust workflow for (2E)-Hexadecenal quantification integrates careful sample preparation, efficient derivatization, and sensitive detection.
Caption: Workflow for quantifying (2E)-Hexadecenal from biological samples.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the quantification of (2E)-Hexadecenal and the assessment of its biological activity.
Protocol 1: Quantification of (2E)-Hexadecenal in Cultured Cells by LC-MS/MS
This protocol is adapted from established methods using semicarbazide derivatization for robust LC-MS/MS analysis.[1]
A. Materials & Reagents
-
Solvents: Methanol, Chloroform, Formic Acid (all LC-MS grade)
-
Internal Standard (IS): (2E)-D5-Hexadecenal or other suitable deuterated analogue
-
Derivatization Reagent: 5 mM Semicarbazide in Methanol with 5% Formic Acid
-
Cell Culture: HEK293T, NIH3T3, or cell line of interest
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
B. Procedure
-
Sample Collection:
-
Culture cells to desired confluency in 6-well plates.
-
Aspirate media, wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold Methanol to each well to quench metabolism and lyse cells. Scrape cells and collect the lysate in a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 500 µL methanol lysate, add a known amount of internal standard (e.g., 20 pmol of (2E)-D5-Hexadecenal).[1]
-
Add 250 µL of Chloroform. Vortex vigorously for 1 minute.
-
Add 200 µL of water and 250 µL of Chloroform. Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Semicarbazide Derivatization:
-
Reconstitute the dried lipid extract in 200 µL of the derivatization reagent (5 mM semicarbazide in methanol with 5% formic acid).[1]
-
Seal the tube and incubate at 40°C for 2 hours.[1]
-
After incubation, centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.
-
Transfer the supernatant to an LC autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
-
Gradient: Run a suitable gradient to separate the derivatized aldehyde from other lipids (e.g., 50% to 100% B over 10 minutes).
-
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| (2E)-Hexadecenal Semicarbazone | 296.3 | 114.1, 72.1 | The m/z 114.1 ion is a characteristic product.[1] |
| (2E)-D5-Hexadecenal Semicarbazone (IS) | 301.3 | 114.1, 72.1 | The product ions are the same as the unlabeled analyte. |
C. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Quantify the amount of (2E)-Hexadecenal by comparing the area ratio to a standard curve prepared with known amounts of (2E)-Hexadecenal standard and a fixed amount of IS, processed through the same derivatization procedure.
Protocol 2: Western Blot Analysis of JNK Pathway Activation
This protocol allows for the qualitative or semi-quantitative assessment of the signaling events induced by (2E)-Hexadecenal.
A. Materials & Reagents
-
Cell Culture: HEK293T cells or other responsive cell line
-
(2E)-Hexadecenal Stock: 50 mM in ethanol or DMSO
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, and β-actin. Secondary HRP-conjugated antibody.
-
SDS-PAGE and Western Blotting reagents.
B. Procedure
-
Cell Treatment:
-
Protein Extraction:
-
After treatment, aspirate media and wash cells with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer, scrape the cells, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the whole-cell protein extract.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-JNK, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total JNK and β-actin as loading controls.
-
C. Data Analysis
-
Quantify the band intensity for phospho-JNK and normalize it to the total JNK and then to the β-actin loading control.
-
Compare the normalized intensity of treated samples to the vehicle control to determine the fold-change in JNK phosphorylation.
Applications & Future Directions
-
Drug Development: This methodology is crucial for screening S1P lyase inhibitors. A successful inhibitor would lead to a quantifiable decrease in (2E)-Hexadecenal production in a cell-based or in-vitro assay.[7]
-
Disease Research: By applying these protocols to models of diseases with known sphingolipid dysregulation (e.g., neurodegeneration, metabolic diseases, cancer), researchers can elucidate the specific contribution of the S1P degradation axis to pathology.
-
Toxicology: The protocols can be used to assess the cytotoxic and genotoxic potential of various compounds by measuring the endogenous formation of reactive aldehydes like (2E)-Hexadecenal.
The continued application and refinement of these analytical techniques will be pivotal in fully understanding the biological roles of (2E)-Hexadecenal and its potential as both a biomarker and a therapeutic target.
References
-
Blaho, V. A., & Hla, T. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC. [Link]
-
Kumar, A., et al. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cellular Signalling. [Link]
-
Schumacher, F., et al. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature Experiments. [Link]
-
Le Stunff, H., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry. [Link]
-
Kumar, A., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cell Signal. [Link]
-
Kawai, Y., et al. (2007). Lipidomic analysis for lipid peroxidation-derived aldehydes using gas chromatography-mass spectrometry. Chemical Research in Toxicology. [Link]
-
Schumacher, F., et al. (2016). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. ResearchGate. [Link]
-
Schumacher, F., et al. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. ResearchGate. [Link]
-
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare. [Link]
-
Abusukhon, M. M., & Tusiimire, J. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
-
Deng, P., et al. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis. [Link]
-
PubChem. (n.d.). 2-Hexadecenal. National Center for Biotechnology Information. [Link]
-
Wang, M., et al. (2019). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography A. [Link]
-
Korotkova, E., et al. (2021). Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. International Journal of Molecular Sciences. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Sensitivity of 2-Hexadecenal Detection in Biological Samples
Welcome to the technical support center for the analysis of 2-Hexadecenal. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and reliability of this compound detection in complex biological matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the unique challenges associated with this compound analysis.
Q1: Why is this compound so difficult to detect at low concentrations in biological samples?
A1: The detection of this compound, a long-chain unsaturated aldehyde, is challenging for several key reasons:
-
High Reactivity & Instability: The α,β-unsaturated aldehyde structure makes this compound highly reactive. It is prone to auto-oxidation, polymerization, and covalent adduction to proteins and other nucleophiles within the biological matrix.[1][2][3] This reactivity leads to rapid degradation of the analyte during sample collection, storage, and preparation, significantly reducing the amount available for analysis.
-
Low Ionization Efficiency: Like many long-chain aldehydes, this compound has poor ionization efficiency in common mass spectrometry (MS) sources, particularly electrospray ionization (ESI).[4][5] This results in a weak signal that is often obscured by background noise.
-
Matrix Effects: Biological samples such as plasma are incredibly complex. Co-extracted molecules, especially phospholipids, can suppress the ionization of this compound in the MS source, a phenomenon known as the matrix effect.[6][7][8] This suppression can drastically reduce sensitivity and compromise quantitative accuracy.
-
Interference from Plasmalogens: A significant challenge is the potential for artifactual generation of aldehydes from the acid-catalyzed breakdown of plasmalogens, a class of phospholipids, during sample extraction and derivatization.[9] This can lead to falsely elevated measurements of endogenous aldehydes.
Q2: What is the most critical step for improving the sensitivity of my this compound assay?
A2: While every step is important, sample preparation is arguably the most critical stage for ensuring high sensitivity. This stage encompasses three vital objectives:
-
Stabilizing the Analyte: Preventing the degradation of this compound from the moment of sample collection.
-
Efficient Extraction: Maximizing the recovery of the analyte from the complex biological matrix.
-
Chemical Derivatization: Modifying the this compound molecule to make it more stable and more amenable to sensitive detection by GC-MS or LC-MS.[10][11]
Failure to optimize this stage will result in analyte loss that no downstream analytical instrumentation, however sensitive, can recover.
Q3: Should I use GC-MS or LC-MS for this compound analysis?
A3: The choice depends heavily on the derivatization strategy.
-
GC-MS is the preferred method following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). [12] The PFBHA derivative of this compound is volatile and thermally stable, making it ideal for gas chromatography.[13][14] Furthermore, the pentafluorobenzyl group is highly electronegative, allowing for extremely sensitive detection using negative ion chemical ionization (NICI) mass spectrometry.[9] This combination offers picomolar to femtomolar limits of detection.[9][12]
-
LC-MS is suitable for derivatives that are less volatile but possess a readily ionizable group. For example, derivatization with hydrazines like 2,4-dinitrophenylhydrazine (DNPH) or 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) yields derivatives that can be separated by HPLC and detected by MS, often using ESI in negative mode.[4][5]
For the highest sensitivity, GC-NICI-MS of the PFBHA-oxime derivative is generally considered the gold standard. [9]
Troubleshooting Guide: A Symptom-Based Approach
This guide is structured to help you diagnose and solve problems based on the symptoms you observe in your data.
Symptom 1: No Peak or Very Low Signal Intensity for this compound
If you are observing a complete absence of your analyte peak or a signal-to-noise ratio that is too low for reliable quantification, work through the following decision tree.
Caption: Troubleshooting Decision Tree for Low Signal Intensity.
Symptom 2: Poor Reproducibility and High Variability Between Replicates
High coefficient of variation (%CV) across your replicates points towards inconsistent sample handling or matrix effects.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Matrix Effects | Endogenous compounds, especially phospholipids, co-elute with your analyte and suppress its ionization in the MS source.[6][8] This effect can vary significantly from one sample to another, leading to high variability. | 1. Improve Chromatographic Separation: Increase the length of your GC or LC gradient to better separate this compound from interfering matrix components.[7] 2. Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard (e.g., d4-Hexadecanal) that undergoes the same extraction, derivatization, and ionization suppression is essential to correct for variability.[7] 3. Enhance Sample Cleanup: Implement a Solid Phase Extraction (SPE) step designed to remove phospholipids.[15][16] |
| Analyte Instability | This compound is prone to auto-oxidation, especially during sample thawing and processing.[2][17] Inconsistent exposure to air, light, or elevated temperatures will lead to variable degradation. | 1. Standardize Thawing Protocol: Thaw all samples, standards, and QCs consistently (e.g., on ice). 2. Add Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) to your extraction solvent (e.g., 0.01% w/v) to prevent oxidation during processing.[17] 3. Minimize Freeze-Thaw Cycles: Aliquot samples after collection to avoid repeated freezing and thawing. |
| Incomplete Derivatization | If the derivatization reaction does not go to completion, the yield of the target derivative will be inconsistent. This can be caused by moisture in the sample or suboptimal reaction conditions. | 1. Ensure Complete Dryness: Before adding the derivatization reagent, ensure the lipid extract is completely dry under a stream of nitrogen. Water can interfere with the reaction. 2. Optimize Reaction Parameters: Empirically determine the optimal reaction time and temperature for your specific sample type.[18] |
Symptom 3: High Background or Interfering Peaks
Extraneous peaks near your analyte's retention time can compromise peak integration and accuracy.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Plasmalogen Breakdown | The acidic conditions sometimes used in derivatization or extraction can hydrolyze plasmalogens, releasing aldehydes and creating a significant interference that artificially inflates the this compound signal.[9] | 1. Pre-purification: Use silicic acid column chromatography to remove the plasmalogen class of lipids from the crude extract before derivatization.[9] 2. Use Mild Conditions: Avoid strongly acidic conditions during your sample preparation workflow. |
| Solvent/Reagent Contamination | Aldehydes are common contaminants in solvents and can be introduced from plasticware. This leads to high background signal in blank samples. | 1. Use High-Purity Solvents: Use HPLC or MS-grade solvents. 2. Rinse Glassware: Thoroughly rinse all glassware with the analysis solvent immediately before use. 3. Avoid Plastics: Minimize the use of plastic tubes and pipette tips where possible. 4. Run Reagent Blanks: Always analyze a "reagent blank" (all steps without the biological matrix) to identify sources of contamination. |
| GC System Contamination | Contamination can build up in the GC inlet liner or the front of the column, leading to baseline noise and ghost peaks. | 1. Regular Inlet Maintenance: Replace the inlet liner and septum regularly.[19] 2. Column Maintenance: Clip the first few centimeters from the front of the GC column to remove non-volatile residues. Bake out the column according to the manufacturer's instructions.[19] |
Key Protocols and Workflows
The following section provides a detailed, step-by-step protocol for the sensitive detection of this compound using a widely accepted GC-MS method.
Workflow Overview: From Sample to Signal
Caption: Derivatization of this compound with PFBHA.
Protocol 2: Recommended GC-MS Parameters
System: Gas Chromatograph coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer.
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | To maximize the amount of analyte transferred to the column for highest sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the PFBHA derivative without thermal degradation. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 20°C/min to 280°C. Hold for 5 min. | This provides a good separation of the analyte from solvent and other matrix components. May require optimization. |
| MS Ionization Mode | Negative Ion Chemical Ionization (NICI) | The PFB group is highly electronegative and readily captures an electron, leading to a very strong signal in NICI mode. |
| Reagent Gas | Methane | Methane is a common reagent gas that facilitates the gentle ionization process in NICI. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For maximum sensitivity, monitor only the ions of interest rather than scanning the full mass range. |
| Ions to Monitor (SIM) | m/z 415 (Hexadecenal-PFB-Oxime) m/z 419 (d4-Hexadecenal-PFB-Oxime) | These correspond to the molecular ions [M]⁻ of the respective derivatives. Monitoring these specific ions provides high selectivity and sensitivity. [9] |
References
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011). Taylor & Francis Online. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Center for Biotechnology Information. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF. (n.d.). ResearchGate. [Link]
-
Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. (n.d.). Springer Nature Experiments. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Agilent. [Link]
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions | Request PDF. (n.d.). ResearchGate. [Link]
-
FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. (n.d.). 49th Lunar and Planetary Science Conference 2018 (LPI Contrib. No. 2078). [Link]
-
Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. (n.d.). Polish Journal of Food and Nutrition Sciences. [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). National Center for Biotechnology Information. [Link]
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(PDF) Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. (n.d.). ResearchGate. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Center for Biotechnology Information. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc.. [Link]
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A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. [Link]
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Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. [Link]
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Update on solid-phase extraction for the analysis of lipid classes and related compounds. (n.d.). ResearchGate. [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PubMed. [Link]
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A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (n.d.). Semantic Scholar. [Link]
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A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (n.d.). OUCI. [Link]
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Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]
-
Method to Simultaneously Determine the Sphingosine 1-Phosphate Breakdown Product (2E)-Hexadecenal and Its Fatty Acid Derivatives Using Isotope-Dilution HPLC-Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Chemical Probe to Identify the Cellular Targets of the Reactive Lipid Metabolite 2-trans-Hexadecenal. (2018). PubMed. [Link]
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Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (n.d.). RSC Publishing. [Link]
- Method of preventing the polymerization of unsaturated aldehyde. (n.d.).
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Aldehyde. (n.d.). Wikipedia. [Link]
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Monitoring the oxidation of unsaturated oils and formation of oxygenated aldehydes by proton NMR | Request PDF. (n.d.). ResearchGate. [Link]
-
The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. (n.d.). National Center for Biotechnology Information. [Link]
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What Is Derivatization In GC-MS?. (2025). YouTube. [Link]
-
The Role of this compound in the Development of Metabolic Disturbances in Human Skeletal Cells. (2019). Rays. [Link]
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Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor. (2023). MDPI. [Link]
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Technical Support Center: Stabilizing 2-Hexadecenal During Sample Preparation
Welcome to the technical support center for the handling and analysis of 2-Hexadecenal. As a bioactive long-chain fatty aldehyde, trans-2-Hexadecenal is a critical product of sphingolipid metabolism, but its inherent reactivity poses significant challenges for accurate quantification.[1] This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you prevent analyte degradation and ensure the integrity of your experimental results.
Section 1: Understanding the Challenge: The Inherent Instability of this compound
This compound is an α,β-unsaturated aldehyde. This structural feature, containing both a reactive aldehyde group and a conjugated carbon-carbon double bond, makes it highly susceptible to several degradation pathways.[2] Understanding these pathways is the first step toward preventing them.
-
Oxidation: The primary degradation route is autooxidation, a free-radical chain reaction where atmospheric oxygen attacks both the aldehyde functional group and the double bond.[3] This process converts this compound into less active or interfering species, such as (2E)-hexadecenoic acid, significantly compromising quantification.[4][5]
-
Polymerization & Condensation: Aldehydes are prone to self-condensation (aldol condensation) and polymerization, especially in the presence of acidic or basic catalysts, or upon exposure to light and low temperatures.[6][7][8] This leads to the formation of high-molecular-weight oligomers and trimers, which results in a direct loss of the target analyte.
-
Adduct Formation: The electrophilic nature of the aldehyde and the conjugated system allows it to readily react with nucleophiles, such as free amine or thiol groups on proteins and other biomolecules, forming stable adducts.[9]
These degradation processes can occur at every stage of sample handling—from collection and storage to extraction and analysis—leading to poor recovery, high variability, and inaccurate results.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low and variable. What is the most likely cause?
A: Low and inconsistent recovery is the classic sign of analyte degradation during sample preparation. The most common culprit is oxidation. This compound is extremely sensitive to oxygen. If you are not rigorously excluding oxygen and using antioxidants from the moment of sample collection, you will lose a significant portion of your analyte. Another cause could be polymerization, which is accelerated by trace acid or base contaminants and improper storage temperatures.[6][8]
Q2: What are the visual or analytical signs of this compound degradation?
A: Visually, neat standards or concentrated solutions may become more viscous or even solidify over time as polymerization occurs.[6] Analytically, using LC-MS or GC-MS, you will see a decrease in the peak area of your this compound target and may observe the appearance of new, related peaks. A common oxidation product to monitor is (2E)-hexadecenoic acid, which will have a molecular weight of 254.42 g/mol compared to 238.41 g/mol for this compound.[4][10]
Q3: Which antioxidant should I use, and at what concentration?
A: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the autooxidation of lipids and aldehydes.[6] It acts as a radical scavenger, terminating the free-radical chain reactions.[3] We recommend adding BHT to all solvents used during extraction and for sample storage at a final concentration of 0.005% to 0.01% (w/v). It's critical to add it to the collection tube before adding the biological sample to provide immediate protection.
Q4: I have to store my samples before analysis. What are the optimal storage conditions?
A: For short-term storage (up to 24-48 hours), store samples at 4°C. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[11] Crucially, all storage should be under an inert atmosphere (nitrogen or argon) to displace oxygen. Use glass vials with PTFE-lined caps to prevent analyte adsorption to plastic and potential leaching of contaminants. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: Is derivatization necessary for analyzing this compound?
A: While not strictly necessary for LC-MS, derivatization is highly recommended and is considered a reference approach for GC-MS analysis.[12] Derivatization accomplishes two critical goals:
-
Enhances Stability: It converts the highly reactive aldehyde group into a much more stable derivative (e.g., an oxime or hydrazone), effectively stopping degradation post-extraction.[4][13]
-
Improves Analytical Performance: It increases the volatility and thermal stability for GC analysis and can significantly enhance ionization efficiency for both GC-MS and LC-MS, leading to better sensitivity and more robust quantification.[14][15]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is an excellent derivatizing agent for GC-MS, while hydrazines like 2,4-dinitrophenylhydrazine (DNPH) or 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) are effective for LC-MS analysis.[4][12][13]
Section 3: Troubleshooting Guide
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| No/Low Analyte Peak in Standard | Oxidation of neat standard; Polymerization. | Purchase fresh standard. Upon receipt, immediately prepare stock solutions in an appropriate solvent (e.g., ethanol or acetonitrile) containing 0.01% BHT. Store aliquots under argon/nitrogen at -80°C. Dilute neat aldehydes in a primary alcohol to form more stable hemi-acetals for storage.[6] |
| Poor Recovery After Extraction | Ongoing oxidation during extraction; Adsorption to labware; Unstable pH. | Ensure all extraction solvents are fresh and contain BHT. Pre-rinse all glassware with an antioxidant solution. Use silanized glassware to minimize adsorption. Maintain a neutral or slightly acidic pH (pH 5-7), as alkaline conditions can promote degradation.[16][17] |
| High Variability Between Replicates | Inconsistent antioxidant addition; Variable exposure to oxygen; Incomplete derivatization. | Prepare a master mix of extraction solvent containing the antioxidant. Work quickly and keep samples on ice. If derivatizing, ensure the reaction goes to completion by optimizing time, temperature, and reagent concentration. |
| Appearance of New, Unidentified Peaks | Degradation products (e.g., oxidized acid form); Derivatization artifacts. | Analyze for the mass of expected degradation products like (2E)-hexadecenoic acid. For derivatization, run a reagent-only blank to identify artifacts. Unsaturated aldehydes can sometimes form multiple adducts with derivatizing agents like DNPH; consider alternative reagents if this is problematic.[18] |
Section 4: Validated Protocols & Methodologies
Protocol 1: Sample Collection and Immediate Stabilization
This protocol is designed for collecting biological samples (e.g., cell lysates, plasma) to ensure immediate stabilization of this compound.
-
Preparation: Prepare collection tubes (e.g., 2 mL glass vials) by pre-aliquoting an antioxidant solution. For a final sample volume of 1 mL, add 10 µL of a 1% BHT stock solution (in methanol) to the empty tube.
-
Sample Collection: Collect the biological sample (e.g., 990 µL of plasma) directly into the prepared tube.
-
Mixing: Immediately cap the vial, vortex gently for 5-10 seconds to ensure thorough mixing of the antioxidant.
-
Inert Atmosphere: Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds before tightly sealing the cap.
-
Processing/Storage: Proceed immediately to extraction (Protocol 2) or snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Liquid-Liquid Extraction and Derivatization for GC-MS Analysis
This protocol provides a robust method for extracting and derivatizing this compound for subsequent GC-MS analysis.
-
Reagent Preparation:
-
Extraction Solvent: Prepare a 2:1 (v/v) solution of chloroform:methanol containing 0.005% BHT.
-
Derivatization Reagent (PFBHA): Prepare a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in HPLC-grade water.
-
-
Extraction:
-
To 1 mL of stabilized sample (from Protocol 1), add 3 mL of ice-cold Extraction Solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Avoid overheating the sample.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a suitable solvent like hexane or ethyl acetate.
-
Add 20 µL of the PFBHA derivatization reagent.
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the stable PFBHA-oxime derivative.[12]
-
-
Final Preparation:
-
Cool the sample to room temperature. The sample is now stable and ready for GC-MS analysis.
-
Section 5: Visual Guides & Workflows
Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
Recommended Sample Preparation Workflow
Caption: Recommended workflow for stabilizing this compound.
References
-
Berdyshev, E. V. (2011). Mass spectrometry of fatty aldehydes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 680–693. [Link]
-
Neuber, C., Schumacher, F., Gulbins, E., & Kleuser, B. (2014). Method to Simultaneously Determine the Sphingosine 1-Phosphate Breakdown Product (2E)-Hexadecenal and Its Fatty Acid Derivatives Using Isotope-Dilution HPLC-Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry. Analytical Chemistry, 86(18), 9065–9073. [Link]
-
Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, 105(9), 838–840. [Link]
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Pizzimenti, S., Ciamporcero, E. S., Daga, M., Pettazzoni, P., Arcaro, A., Cetrangolo, G., Minelli, R., Dianzani, C., Lepore, A., & Gentile, F. (2013). Interaction of aldehydes derived from lipid peroxidation and membrane proteins. Frontiers in Physiology, 4, 242. [Link]
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Tsai, S.-W., & Chang, C.-M. (2003). Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization. Journal of Chromatography A, 1015(1-2), 143–150. [Link]
-
Moldoveanu, S. C. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. [Link]
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Zhang, J., et al. (2017). Stable isotope labeling-solid phase extraction-mass spectrometry analysis for profiling of thiols and aldehydes in beer. Journal of Chromatography A, 1528, 23-33. [Link]
- Google Patents. (1983).
-
Springer Nature Experiments. (2018). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. [Link]
-
Semenkova, G. N., et al. (2023). This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes. Cell Biochemistry and Biophysics, 81(1), 77–86. [Link]
-
University of Edinburgh Safety and Environmental Protection Service. (n.d.). Storage of Incompatible Chemicals. [Link]
-
Basheer, C., et al. (2003). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Journal of AOAC INTERNATIONAL, 86(5), 1013-1018. [Link]
-
Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry of Fatty Aldehydes. PubChem. [Link]
-
Heidari, M., et al. (2018). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. Environmental Monitoring and Assessment, 190(1), 41. [Link]
-
Rios, A., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Molecules, 28(6), 2686. [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS? YouTube. [Link]
- Google Patents. (1974).
-
Office of Research Services, NIH. (n.d.). Chemical Segregation and Storage Table. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Schulze, M., et al. (2002). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Journal of Chromatography A, 949(1-2), 145-156. [Link]
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Chemistry LibreTexts. (2021). α,β-Unsaturated Aldehydes and Ketones. [Link]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
Pacific Northwest National Laboratory. (2020). Elucidation of the Reaction Mechanisms of Autooxidative Processes in Complex Condensed-Phase Mixtures. [Link]
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Kim, J. H., et al. (2023). Anti-Alcohol and Anti-Aldehyde Hangover Effect of Aldehyde Dehydrogenase Related Compounds in Rat. Molecules, 28(1), 1. [Link]
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Wang, Y., et al. (2019). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Food Additives & Contaminants: Part A, 36(10), 1508-1518. [Link]
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Wikipedia. (n.d.). Autoxidation. [Link]
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MDPI. (2022). A Compound Containing Aldehyde Dehydrogenase Relieves the Effects of Alcohol Consumption and Hangover Symptoms in Healthy Men: An Open-Labeled Comparative Study. [Link]
- Google Patents. (2000). Method of stabilizing aldehydes.
-
Zhang, Y., et al. (2021). Rapid determination of α,β-unsaturated aldehydes in vegetable oils by desorption corona beam ionization-tandem mass spectrometry based on a twin derivatization strategy. Food Chemistry, 345, 128775. [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Witte, B. D., et al. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 62, 483-505. [Link]
-
Gonzenbach, H., et al. (1992). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 14(6), 251-258. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2018). Effect of pH on the stability of W1/O/W2 double emulsion stabilized by combination of biosilica and Tween-20. [Link]
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Technical Support Center: Troubleshooting Peak Tailing in 2-Hexadecenal HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Hexadecenal. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results. As Senior Application Scientists, we provide not just solutions, but also the scientific reasoning behind them.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry factor (As) is greater than 1.2, though values up to 1.5 may be acceptable for some assays.[1] It indicates a non-ideal interaction between the analyte and the stationary phase or other system components, leading to a skewed peak with a drawn-out tail.[2][3] This can compromise resolution, affect accurate integration, and lead to unreliable quantification.[3][4]
The following guide provides a systematic approach to identifying and mitigating the root causes of peak tailing in the analysis of this compound, a polar aldehyde.
Is the Peak Tailing Specific to this compound or Affecting All Peaks?
The first step in troubleshooting is to determine the scope of the problem. Inject a neutral, well-behaved compound (e.g., toluene) to diagnose the issue. If the neutral compound's peak is symmetrical while this compound's peak tails, the problem is likely chemical in nature.[5][6] If all peaks, including the neutral compound, exhibit tailing, a physical or mechanical issue within the HPLC system is the probable cause.[5][6]
Scenario 1: Only the this compound Peak is Tailing (Chemical Issues)
Peak tailing specific to a polar analyte like this compound often points to secondary interactions with the stationary phase.[7]
Cause 1: Secondary Silanol Interactions
Expertise & Experience: The primary cause of peak tailing for polar compounds like aldehydes on silica-based reversed-phase columns is the interaction with residual silanol groups (Si-OH) on the silica surface.[1][7][8] These silanol groups can be acidic and interact with the polar aldehyde functional group of this compound through hydrogen bonding, causing a secondary, stronger retention mechanism for a portion of the analyte molecules.[5][9] This leads to a delayed elution and a tailing peak.[9]
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: By lowering the mobile phase pH to around 3 or below, the silanol groups become protonated (Si-OH) and less likely to interact with the analyte.[1][2] This is a highly effective way to reduce peak tailing for polar and basic compounds.[8]
-
Caution: Standard silica columns can be unstable below pH 3.[1] Ensure your column is rated for low pH operation.
-
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have a lower content of accessible silanol groups and are often "end-capped," where residual silanols are chemically bonded with a non-polar group to minimize their activity.[2] If you are using an older "Type A" silica column, switching to a modern, base-deactivated column can significantly improve peak shape.[2][5]
-
Incorporate a Competing Base (Use with Caution): Historically, a small amount of a competing base, such as triethylamine (TEA), was added to the mobile phase to preferentially interact with the active silanol sites and shield the analyte from these secondary interactions.[8][10] However, with modern high-purity columns, this is often unnecessary and can complicate the mobile phase.[10][11]
| Parameter | Recommendation for this compound Analysis | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of silanol groups, minimizing secondary interactions.[1][8] |
| Column Type | High-purity, end-capped C18 or a polar-embedded phase | Reduces the number of active silanol sites available for interaction.[2][12] |
| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid | Controls pH and can help mask residual silanol activity.[10] |
Cause 2: Metal Contamination in the Stationary Phase
Expertise & Experience: Trace metal ions, such as iron and aluminum, within the silica matrix of the stationary phase can act as chelation sites for polar analytes or increase the acidity of nearby silanol groups, exacerbating peak tailing.[2][8][9]
Troubleshooting Protocol:
-
Use a High-Purity Column: Modern HPLC columns are typically manufactured with high-purity silica that has very low metal content.[2]
-
Add a Chelating Agent (Advanced): In some cases, adding a weak chelating agent like EDTA to the mobile phase can help to sequester metal ions and improve peak shape.[13] However, this is a less common approach and should be considered after other avenues have been exhausted.
Scenario 2: All Peaks are Tailing (Physical/Mechanical Issues)
If all peaks in your chromatogram are tailing, it suggests a problem that is affecting the entire flow path of the HPLC system.[5]
Cause 1: Column Degradation or Void Formation
Expertise & Experience: Over time, the packed bed of an HPLC column can degrade, leading to the formation of a void at the column inlet or channeling within the packing material.[4][14][15] This disruption of the packed bed causes the sample band to spread unevenly, resulting in peak tailing or splitting for all analytes.[16] Column degradation can be accelerated by pressure shocks, or the use of inappropriate mobile phase pH or temperature.[14][15]
Troubleshooting Protocol:
-
Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent at a low flow rate. This can sometimes wash away particulates that may be blocking the inlet frit. Note: Only do this with columns that are specified as being safe to reverse-flush.
-
Replace the Column: If flushing does not resolve the issue, the column packing is likely irreversibly damaged, and the column should be replaced.[4]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates in the sample and mobile phase, thereby extending the life of the more expensive analytical column.[4][16]
Cause 2: Extra-Column Volume and Dead Volume
Expertise & Experience: Excessive volume in the tubing, fittings, or detector flow cell outside of the column can lead to band broadening and peak tailing.[12] This is often referred to as "dead volume."
Troubleshooting Protocol:
-
Check Tubing and Fittings: Ensure that all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[12] Check all fittings to ensure they are properly seated and not creating any extra space.
-
Inspect the Injection System: A poorly seated injection rotor seal or a partially blocked needle can also contribute to peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new column?
A: If you are using a new, high-quality column and still observing peak tailing for this compound, the most likely culprit is a non-optimal mobile phase pH.[8][12] The polar nature of the aldehyde group in this compound makes it susceptible to interactions with even the small number of residual silanol groups present in new columns. Lowering the mobile phase pH to around 2.5-3.0 with an additive like 0.1% formic acid should significantly improve the peak shape.[2]
Q2: Can the sample solvent cause peak tailing?
A: Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing.[17][18] This is because the strong sample solvent carries the analyte band too far into the column before it has a chance to properly interact with the stationary phase.[17] It is always best to dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[17]
Q3: How does temperature affect peak tailing?
A: Inconsistent temperature across the column can lead to peak broadening and tailing.[17] Using a column oven to maintain a constant and uniform temperature is crucial for reproducible chromatography.[19] Higher temperatures generally decrease mobile phase viscosity and can improve peak efficiency, but uneven heating can be detrimental.[17]
Q4: What is an acceptable tailing factor?
A: An ideal, symmetrical peak has a tailing factor (also known as the USP tailing factor or asymmetry factor) of 1.0.[14] For most quantitative applications, a tailing factor of less than 1.5 is generally considered acceptable, although some methods may require a stricter limit of less than 1.2.[1]
Q5: Could column overloading be the cause of my peak tailing?
A: Yes, injecting too much sample onto the column can lead to saturation of the stationary phase and result in peak fronting or tailing.[4] To check for this, try diluting your sample and injecting a smaller volume.[4][20] If the peak shape improves, you were likely overloading the column.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound HPLC analysis.
Caption: A flowchart for diagnosing and resolving peak tailing.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
- Chrom Tech, Inc.
- ACE HPLC. HPLC Troubleshooting Guide.
- uHPLCs. HPLC Peak Shape Troubleshooting Solution Column.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Biorelevant.com Ltd.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Shimadzu. Abnormal Peak Shapes.
- Axion Labs. HPLC Peak Tailing.
- Shimadzu (YouTube). Important Notices for Daily Use of HPLC: 2.
- Restek. LC Troubleshooting—All of My Peaks are Tailing!
- Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
- BenchChem. Troubleshooting peak tailing in HPLC analysis of furan aldehydes.
- Phenomenex.
- BenchChem. Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams.
- LCGC.
- Shimadzu (YouTube). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others).
- uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Agilent.
- Axion Labs (YouTube). HPLC Tips Peak Tailing.
- Moravek.
- Quora. How does pH affect the results of HPLC results?.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Biotage.
- Regis Technologies. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Scribd. HPLC Troubleshooting Guide: Bulletin 826B | PDF.
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Optimizing Mass Spectrometry for 2-Hexadecenal Adducts
Sources
- 1. The sphingolipid degradation product trans-2-hexadecenal forms adducts with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein adducts of aldehydic lipid peroxidation products identification and characterization of protein adducts using an aldehyde/keto-reactive probe in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 16. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Analytical Scientist | Why Adduct Choice Matters in Tandem Mass Spectrometry [theanalyticalscientist.com]
- 19. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Minimizing artifacts in 2-Hexadecenal extraction from cells
Welcome, Researchers,
This guide is designed to serve as a dedicated resource for the accurate and reproducible extraction and analysis of (E)-2-Hexadecenal from cellular matrices. As a C16 α,β-unsaturated aldehyde, 2-Hexadecenal is a highly reactive molecule, prone to significant artifact formation during sample preparation.[1][2] Its propensity to form adducts with DNA and other cellular nucleophiles necessitates a carefully controlled workflow to ensure data integrity.[1]
This document, structured by a Senior Application Scientist, moves beyond simple protocols to explain the fundamental principles behind each step. Our goal is to empower you with the knowledge to not only follow a method but to troubleshoot and adapt it effectively for your specific research needs.
Section 1: The Core Challenge: Understanding this compound's Reactivity
(E)-2-Hexadecenal is a product of sphingolipid degradation and an important signaling molecule, but its chemical structure is the root of its analytical difficulty.[1] It contains two primary reactive sites:
-
The Aldehyde Carbonyl Group: This group is highly electrophilic and susceptible to reaction with nucleophiles (e.g., amine and thiol groups on proteins and amino acids) to form Schiff bases and Michael adducts.[3][4]
-
The α,β-Unsaturated Bond: This conjugated system makes the β-carbon susceptible to Michael addition, another route for covalent modification of cellular components.[5]
Failure to control for this reactivity is the primary source of analytical artifacts, leading to underestimation of the target analyte and poor reproducibility. The entire experimental workflow must be designed to mitigate these reactions.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolic Pathways for Removing Reactive Aldehydes are Diminished in Atrophic Muscle During Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Resolution of 2-Hexadecenal Isomers: A Technical Support Guide
Welcome to the Technical Support Center for Chromatographic Resolution of 2-Hexadecenal Isomers. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the separation of (E)- and (Z)-2-Hexadecenal. These geometric isomers present a unique analytical challenge due to their structural similarity, which often leads to co-elution and poor resolution.[1] This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve baseline separation and accurate quantification.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of this compound isomers.
Q1: What makes the separation of (E)- and (Z)-2-Hexadecenal isomers so challenging?
A1: The primary difficulty lies in the subtle structural differences between the (E) and (Z) isomers. They share the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This results in very similar physicochemical properties, such as boiling point and polarity, making them difficult to resolve using conventional chromatographic techniques.[1] Achieving separation requires methods with high selectivity that can differentiate based on these fine distinctions in molecular geometry.
Q2: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better suited for this separation?
A2: Both GC and HPLC can be successfully employed, but the choice depends on sample volatility, thermal stability, and the need for derivatization.
-
Gas Chromatography (GC): As this compound is a volatile compound, GC is a powerful technique.[2][3] Separation is primarily based on differences in boiling points and interactions with the stationary phase.[4] However, the similar boiling points of the isomers necessitate the use of highly selective capillary columns.[1] Care must also be taken to avoid thermal isomerization at high temperatures.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly when thermal degradation is a concern.[5] Separation is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.[6][7] Reversed-phase HPLC is commonly used, where slight differences in hydrophobicity between the isomers can be exploited.[8][9]
Q3: How does the choice of the GC column's stationary phase impact the separation of these isomers?
A3: The stationary phase is the most critical factor in achieving resolution in GC.[10][11] For non-polar isomers like this compound, a column with a polar stationary phase is generally recommended. While non-polar columns separate primarily based on boiling point, which is very similar for these isomers, polar stationary phases can induce different dipole-dipole interactions with the (E) and (Z) isomers, enhancing separation. Phenyl-substituted polysiloxane phases (e.g., 5% phenyl) can offer a good starting point, providing a balance of non-polar and polar characteristics.[4][12] For more challenging separations, more polar phases like wax-type columns (polyethylene glycol) may be necessary.
Q4: Can derivatization improve the separation and detection of this compound isomers?
A4: Yes, derivatization is a highly effective strategy, especially for HPLC-MS analysis.[13][14][15] Aldehydes can be challenging to analyze directly by LC-MS due to their volatility and poor ionization efficiency.[14][16] Reacting the aldehyde group with a derivatizing agent can:
-
Improve Chromatographic Behavior: By introducing a bulkier or more polar group, the differences between the isomers can be magnified, leading to better separation.[15][17]
-
Enhance Sensitivity: Derivatization can introduce a readily ionizable or fluorescent tag, significantly improving detection limits in MS or fluorescence detectors.[18][19][20][21] Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH) and other hydrazine-based reagents.[14][16]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered during the analysis of this compound isomers.
Issue 1: Poor or No Resolution of Isomer Peaks
Poor resolution is the most frequent challenge. The following workflow can help diagnose and resolve this issue.
dot graph TD { A[Start: Poor Resolution] --> B{Check Chromatographic System}; B --> C{GC or HPLC?}; C --> D[GC]; C --> E[HPLC]; D --> F{Column Selection}; D --> G{Temperature Program}; D --> H{Carrier Gas Flow}; F --> I[Increase Polarity of Stationary Phase]; F --> J[Increase Column Length]; F --> K[Decrease Column Internal Diameter]; G --> L[Optimize Ramp Rate]; H --> M[Optimize Flow Rate]; E --> N{Column Selection}; E --> O{Mobile Phase Composition}; E --> P{Column Temperature}; N --> Q[Use C18 or Phenyl Column]; N --> R[Consider Chiral or Shape-Selective Columns]; O --> S[Adjust Organic Modifier Ratio]; O --> T[Modify pH or Additives]; P --> U[Adjust Temperature]; I --> V[End: Resolution Improved]; J --> V; K --> V; L --> V; M --> V; Q --> V; R --> V; S --> V; T --> V; U --> V;
} caption="Troubleshooting Workflow for Poor Resolution"
Detailed Steps:
For Gas Chromatography (GC):
-
Evaluate the Column:
-
Stationary Phase: If using a non-polar column (like a 100% dimethylpolysiloxane), switch to a mid-polarity (e.g., 5% phenyl-95% dimethylpolysiloxane) or a high-polarity column (e.g., WAX).[4][22] The increased polarity will enhance selectivity towards the geometric isomers.
-
Column Dimensions:
-
Length: Increasing the column length enhances efficiency and can improve resolution. Doubling the length increases resolution by about 40%.[4]
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better resolution.[10]
-
Film Thickness: A thicker film can increase retention and may improve the resolution of volatile compounds.[4][23]
-
-
-
Optimize the Temperature Program:
-
A slower temperature ramp rate (e.g., 2-5 °C/min) allows for more interaction between the analytes and the stationary phase, often improving separation.[12]
-
Consider an isothermal hold at an optimal temperature where the selectivity between the two isomers is maximized.
-
-
Adjust Carrier Gas Flow Rate:
-
Ensure the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) is optimized for the column ID to achieve maximum efficiency.
-
For High-Performance Liquid Chromatography (HPLC):
-
Assess the Column:
-
Stationary Phase: Standard C18 columns can separate geometric isomers, but columns with phenyl-hexyl phases may offer enhanced selectivity due to π-π interactions with the double bond.[1] Specialty columns designed for isomer separations, such as those with cholesteryl groups, can provide superior molecular shape selectivity.[8]
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) lead to higher efficiency and better resolution.
-
-
Optimize the Mobile Phase:
-
Solvent Composition: In reversed-phase HPLC, carefully adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to water.[6] A lower percentage of the organic modifier will increase retention times and may improve the separation.[7] Isocratic elution is often sufficient for a pair of isomers.[9]
-
Solvent Type: Acetonitrile and methanol have different selectivities. If one doesn't provide adequate separation, try the other.
-
pH and Additives: While this compound is neutral, mobile phase pH can be critical for other analytes and should be controlled with a buffer for method robustness.[6]
-
-
Control Column Temperature:
-
Operating at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency. However, excessively high temperatures can reduce retention and potentially degrade the column.
-
Issue 2: Peak Tailing or Broadening
Peak tailing can obscure closely eluting isomers and affect quantification.
Possible Causes & Solutions:
-
Active Sites in the GC System: The aldehyde functional group can interact with active sites in the GC inlet liner or on the column itself.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If contamination is suspected, trim the first few centimeters of the column.[22]
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Dead Volume (HPLC): Excessive tubing length or poorly made connections can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated.
-
-
Mobile Phase/Sample Mismatch (HPLC): Injecting a sample in a solvent much stronger than the mobile phase can distort peak shape.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Issue 3: Low Sensitivity or Poor Signal-to-Noise
If the peaks are well-resolved but small, detection sensitivity needs to be addressed.
Solutions:
-
Derivatization: As discussed in the FAQs, derivatization is a powerful tool to enhance the detector response.[18][19] For LC-MS, this is often necessary for good ionization.[16]
-
Optimize Detector Settings:
-
GC-FID: Ensure hydrogen and air flows are optimized for the flame ionization detector.
-
HPLC-UV: Analyze the UV spectrum of the isomers (or their derivatives) and set the detection wavelength to the absorbance maximum.
-
Mass Spectrometry (MS): Optimize source parameters (e.g., ESI voltage, gas temperatures) and consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for a significant increase in sensitivity and selectivity.[14]
-
-
Sample Preparation: Employ a sample clean-up and concentration step (e.g., Solid-Phase Extraction) to remove interfering matrix components and increase the analyte concentration.
Experimental Protocols
Protocol 1: GC-MS Method for this compound Isomer Separation
This protocol provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity (e.g., 5% Phenyl) | Balances boiling point separation with polarity-based selectivity.[4] |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering good efficiency and capacity.[10] | |
| Inlet Temp. | 250 °C | Ensures complete volatilization without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for a 0.25 mm ID column. |
| Oven Program | 150 °C (hold 1 min) | Initial temperature to focus the analytes. |
| Ramp 5 °C/min to 240 °C | Slow ramp to maximize separation.[12] | |
| Hold 5 min | Ensures elution of all components. | |
| MS Interface | 250 °C | Prevents condensation. |
| Ion Source | 230 °C | Standard temperature for electron ionization. |
| Acquisition | Scan Mode (for identification) | Full scan to confirm mass spectra. |
| SIM Mode (for quantification) | Monitors specific ions for higher sensitivity. |
Protocol 2: HPLC-UV Method with Derivatization
This protocol outlines a reversed-phase method using DNPH derivatization.
Step 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
-
Prepare a saturated solution of DNPH in acetonitrile containing a small amount of catalytic acid (e.g., sulfuric acid).
-
To your sample containing this compound, add an excess of the DNPH solution.
-
Allow the reaction to proceed at room temperature for approximately 1 hour. The reaction forms stable hydrazone derivatives.[14]
-
Quench the reaction if necessary and dilute the sample with the mobile phase for injection.
Step 2: HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 or Phenyl-Hexyl | Good retention for the non-polar derivatives. Phenyl phase adds selectivity.[1] |
| 150 mm x 4.6 mm ID, 3.5 µm | Provides good efficiency and backpressure. | |
| Mobile Phase | Isocratic: 85:15 Acetonitrile:Water | Adjust ratio to achieve optimal retention (k' between 2-10).[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reproducibility. |
| Injection Vol. | 10 µL | Adjust based on concentration and sensitivity. |
| UV Detector | 360 nm | Wavelength of maximum absorbance for DNPH derivatives. |
References
- Rotachrom Technologies. (2024).
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- van der-Meer, M., et al. (n.d.).
- Wang, Y., et al. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Separation of 2,4-Hexadiene Isomers. Benchchem.
- Santa, T. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes.
- Food Safety Magazine. (2010). GC Column Selection—Optimize Your Analysis. Food Safety Magazine.
- Chemistry LibreTexts. (2019). 12.
- Benchchem. (n.d.).
- Zhang, X., et al. (2025).
- MilliporeSigma. (n.d.). GC Column Selection Guide. MilliporeSigma.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
- Biocompare. (2021).
- Restek. (n.d.).
- Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- PubMed. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. PubMed.
- Cyberlipid. (n.d.). HPLC analysis. Cyberlipid.
- ACS Publications. (n.d.). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry.
- Waters. (n.d.). HPLC Separation Modes.
- Wang, M., et al. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC - PubMed Central.
- Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque.
- Springer Nature Experiments. (n.d.). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates.
- Chromatography Forum. (2005). isomers!.
- Christie, W. W. (2019).
- ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl....
- ACS Publications. (2020).
- ResearchGate. (2025). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement.
- PubMed. (n.d.). GC/MS Analysis and Characterization of 2-Hexadecen-1-ol and Beta Sitosterol From Schimpera Arabica Extract for Its Bioactive Potential as Antioxidant and Antimicrobial. PubMed.
- Chromatography Forum. (2017). separation of positional isomers.
- ResearchGate. (2018). GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial.
- Krupčík, J., et al. (n.d.).
- The Good Scents Company. (n.d.). (E)-2-hexenal. The Good Scents Company.
- NIST. (n.d.). (E)-2-Hexadecenal. NIST WebBook.
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- 2. GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. food-safety.com [food-safety.com]
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- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hplc.eu [hplc.eu]
- 9. isomers! - Chromatography Forum [chromforum.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 12. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 13. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 17. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. fishersci.ca [fishersci.ca]
Technical Support Center: Quantification of 2-Hexadecenal
Welcome to the technical support center for the accurate quantification of 2-Hexadecenal. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this reactive aldehyde, with a particular focus on overcoming the pervasive challenge of matrix effects in mass spectrometry-based methods. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Understanding Matrix Effects in this compound Analysis
The quantification of this compound, a reactive α,β-unsaturated aldehyde and a potential biomarker of oxidative stress, is frequently compromised by matrix effects .[1][2] These effects arise from co-eluting endogenous or exogenous components in complex biological or food matrices that interfere with the ionization of the target analyte in the mass spectrometer source.[1][3][4] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[3][5]
The primary cause of matrix effects in electrospray ionization (ESI), a common technique for lipid analysis, is competition for charge and surface access on the ESI droplets between this compound and co-eluting matrix components.[3][6][7] In complex samples like plasma or tissue homogenates, phospholipids are major contributors to these effects.[8][9][10]
This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects to achieve robust and accurate this compound quantification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound quantification experiments in a question-and-answer format.
Scenario 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
Question: My QC samples for this compound analysis in plasma are showing high variability (%CV > 20%) between replicates and batches. What could be the cause and how can I fix it?
Answer:
High variability in QC samples is a classic indicator of uncompensated matrix effects. The composition of the matrix can vary between individual samples, leading to inconsistent ion suppression or enhancement.
Diagnostic Steps & Solutions:
-
Assess the Matrix Effect:
-
Protocol: Perform a post-extraction addition experiment.[4]
-
Analyze a neat solution of a known concentration of this compound standard.
-
Extract a blank plasma sample using your current protocol.
-
Spike the extracted blank matrix with the same concentration of this compound standard as the neat solution.
-
Analyze the spiked extract.
-
Calculate the matrix factor (MF) as: MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution).
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Variability in the MF across different lots of blank plasma will confirm that inconsistent matrix effects are the source of your poor reproducibility.[4]
-
-
-
Optimize Sample Preparation to Remove Interferences:
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[3][11][12]
-
Recommended Protocols:
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar compounds like salts and some phospholipids.[11][12] A double LLE, using a nonpolar solvent like hexane first to remove lipids, followed by extraction of this compound with a more polar immiscible solvent, can be very effective.[11]
-
Solid-Phase Extraction (SPE): SPE offers more selectivity. A mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties can provide the cleanest extracts by removing a wider range of interferences.[12]
-
Sample Preparation Technique Pros Cons Best For Protein Precipitation (PPT) Simple, fast, inexpensive.[11] Least effective at removing matrix components, often leads to significant ion suppression.[12] Initial screening or when high sensitivity is not required. Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.[12] Can have lower recovery for polar analytes, more labor-intensive.[13] Removing non-polar lipids and other hydrophobic interferences. Solid-Phase Extraction (SPE) Highly selective, can yield very clean extracts.[3][12] More complex method development, can be more expensive. Complex matrices where high sensitivity and accuracy are critical. -
-
Implement a Robust Calibration Strategy:
-
Rationale: If sample preparation cannot completely eliminate matrix effects, a calibration strategy that compensates for them is essential.
-
Gold Standard: Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., d7-(2E)-hexadecenal) is the most reliable method for correcting matrix effects.[14][15][16] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification.[16][17]
-
Alternative: Matrix-Matched Calibration: If a SIL-IS is unavailable, preparing your calibration standards in the same matrix as your samples can compensate for matrix effects.[18][19][20][21] However, finding a truly "blank" matrix for an endogenous analyte like this compound can be challenging.
-
Scenario 2: Low Signal Intensity and Poor Sensitivity for this compound
Question: I am struggling to achieve the required limit of quantification (LOQ) for this compound in my food matrix samples. The signal-to-noise ratio is very low.
Answer:
Low signal intensity, despite a functioning instrument, often points to severe ion suppression or inherent poor ionization of the analyte. For aldehydes like this compound, derivatization is a common strategy to improve analytical performance.
Diagnostic Steps & Solutions:
-
Confirm Ion Suppression:
-
Protocol: Use a post-column infusion experiment.[17]
-
Continuously infuse a solution of this compound standard into the MS source post-column.
-
Inject an extracted blank food matrix sample onto the LC system.
-
Monitor the this compound signal. Dips in the signal baseline indicate regions of ion suppression.
-
-
Interpretation: If a significant dip in the signal occurs at the retention time of this compound, you have confirmed that co-eluting matrix components are suppressing its ionization.
-
-
Improve Chromatographic Separation:
-
Rationale: If you can chromatographically separate this compound from the zones of ion suppression, you can mitigate the effect.[22]
-
Workflow:
-
Modify the LC gradient to increase the separation between your analyte and the interfering peaks.[22]
-
Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Caption: Troubleshooting workflow for low signal intensity.
-
-
Implement Chemical Derivatization:
-
Rationale: this compound, as a relatively small and neutral molecule, may not ionize efficiently. Derivatization can introduce a readily ionizable group, significantly enhancing the MS signal.[23][24]
-
Recommended Protocol: DNPH Derivatization
-
Reagent: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde group of this compound to form a stable hydrazone.[23]
-
Benefit: The resulting DNPH-hydrazone derivative is larger, less volatile, and contains a dinitrophenyl group that ionizes exceptionally well in negative ESI mode, leading to a dramatic increase in sensitivity.[23][24]
-
Procedure: The derivatization is typically performed after sample extraction and before LC-MS/MS analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between matrix-matched calibration and the standard addition method?
A1: Both are techniques to compensate for matrix effects, but they are applied differently.
-
Matrix-Matched Calibration: You prepare a separate calibration curve using a blank matrix (a sample of the same type that is free of the analyte) and spike in known concentrations of the analyte.[18][20] This single calibration curve is then used to quantify all the unknown samples. This method is efficient for large batches but relies on the availability of a representative blank matrix.[20]
-
Standard Addition: This method is performed on each individual unknown sample.[25][26] You take several aliquots of the unknown sample and spike each with a different, known amount of the analyte. The instrument response is then plotted against the concentration of the added analyte, and the original concentration in the sample is determined by extrapolating the line back to the x-intercept.[27] Standard addition is very accurate as it accounts for the unique matrix of each sample, but it is much more labor-intensive.[18][25]
Caption: Comparison of Matrix-Matched vs. Standard Addition workflows.
Q2: Can I use an analogue of this compound as an internal standard if a stable isotope-labeled one is not available?
A2: Yes, a structural analogue can be used, but with caution. The ideal internal standard co-elutes and has the same ionization efficiency as the analyte.[17] A structural analogue may have different retention times and respond differently to matrix effects. While better than no internal standard, it may not fully compensate for ion suppression or enhancement, leading to less accurate results compared to a stable isotope-labeled standard.[28]
Q3: My lab uses GC-MS. Are matrix effects still a concern for this compound analysis?
A3: Yes, matrix effects are also a concern in GC-MS, although the mechanisms can differ from LC-MS.[5] In GC-MS, non-volatile matrix components can accumulate in the injector port and on the column, leading to "matrix-induced enhancement." This occurs when active sites in the GC system, which might otherwise trap the analyte, are blocked by matrix components, allowing more of the analyte to reach the detector and artificially inflating the signal.[5] Therefore, thorough sample cleanup and the use of matrix-matched calibrants are also crucial for accurate GC-MS quantification.
Q4: How can I minimize the contribution of phospholipids to matrix effects?
A4: Phospholipids are a major source of ion suppression in biological samples.[8][9] Several strategies can specifically target their removal:
-
Phospholipid Depletion Plates: These are specialized SPE plates that contain a sorbent (often zirconia-based) that selectively binds and removes phospholipids from the sample extract.[29]
-
Chromatographic Separation: Adjusting the LC gradient can help separate the elution of this compound from the main clusters of eluting phospholipids.[10]
-
LLE: Using a solvent system that minimizes the extraction of phospholipids while maximizing the recovery of this compound is an effective approach.
References
- Buhrman, D., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry.
- Agilent Technologies. (2022). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Agilent Technologies.
- Providion Group. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Providion Group.
- Bonfiglio, R., et al. (1999). Ion Suppression: A Major Concern in Mass Spectrometry.
-
Wikipedia. (2023). Standard addition. Wikipedia. Available at: [Link]
-
Ben-David, A., & Broday, D. M. (2017). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors (Basel, Switzerland), 17(12), 2877. Available at: [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. Available at: [Link]
-
Wikipedia. (2023). Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Navarro-Pascual-Ahuir, M., et al. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 19(6), 2447–2457. Available at: [Link]
-
Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). (n.d.). Matrix-matched Calibration. Technische Universität München. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]
-
Analytical Chemistry Tutorials. (2022). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. YouTube. Available at: [Link]
-
Kratochvil, M. J., et al. (2018). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Request PDF. Available at: [Link]
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
- Gosetti, F., et al. (2010). Ion suppression; A critical review on causes, evaluation, prevention and applications.
- Thermo Fisher Scientific. (n.d.).
-
Kang, J., et al. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. Available at: [Link]
- BenchChem. (2025). Application Note: Quantification of 4-oxo-(E)
-
Marasca, C., et al. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Bioanalysis. Available at: [Link]
- DiVA portal. (2023). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. DiVA portal.
- Zhou, W., et al. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Thermo Fisher Scientific. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Thermo Fisher Scientific.
- Ovid. (n.d.). Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Ovid.
-
Holčapek, M., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. Molecules, 28(15), 5897. Available at: [Link]
-
Schumacher, F., et al. (2015). Method to Simultaneously Determine the Sphingosine 1-Phosphate Breakdown Product (2E)-Hexadecenal and Its Fatty Acid Derivatives Using Isotope-Dilution HPLC-Electrospray Ionization-Quadrupole/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]
-
Neuber, C., et al. (2014). A novel isotope-dilution liquid chromatography-tandem mass spectrometry method to investigate the oxidative metabolism of the sphingosine 1-phosphate break-down product (2E)-hexadecenal in biological samples. ResearchGate. Available at: [Link]
-
SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX. Available at: [Link]
- Schumacher, F., et al. (2015). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates.
- MDPI. (2023). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI.
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
-
Perry, C. K., et al. (2019). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of The American Society for Mass Spectrometry, 31(1), 88-96. Available at: [Link]
-
Han, X. (2012). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Chromatography B, 911, 1-10. Available at: [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
- ResearchGate. (2014). Significant improvements in targeted UHPLC-ESI-MS/MS analysis of the reactive aldehydes 4-hydroxy-2(E)-nonenal and 4-hydroxy-2(E)-hexenal and application to rat serum.
- National Institutes of Health. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- National Institutes of Health. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis.
-
Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). (n.d.). Stable Isotope Dilution Assay. Technische Universität München. Available at: [Link]
- OUCI. (n.d.). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. OUCI.
-
ResearchGate. (2004). Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. Available at: [Link]
-
Hyotylainen, T., & Cajo, F. (2015). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5273–5283. Available at: [Link]
- Chromatography Online. (2020). Overview of Methods and Considerations for Handling Complex Samples.
- ResearchGate. (2023). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility.
- MDPI. (2024). Sensitive Detection of Genotoxic Substances in Complex Food Matrices by Multiparametric High-Content Analysis. MDPI.
Sources
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Technical Support Center: Refinement of Derivatization Reactions for 2-Hexadecenal Analysis
Welcome to the Technical Support Center dedicated to the nuanced art of 2-Hexadecenal derivatization. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during the chemical modification of this long-chain aldehyde for analytical quantification. Here, we move beyond mere procedural lists to explore the underlying chemistry and rationale that govern successful derivatization, empowering you to troubleshoot effectively and refine your methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Direct analysis of this compound, a long-chain aldehyde, presents significant challenges for common analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Derivatization is a chemical modification process that converts this compound into a more analytically amenable form.[4] The primary objectives are:
-
To Enhance Volatility and Thermal Stability for GC-MS: this compound has a relatively low volatility. Derivatization increases its volatility, allowing it to be vaporized in the GC inlet without thermal degradation.[1][5]
-
To Improve Chromatographic Properties: The process can lead to better peak shapes and improved separation from other components in a complex sample matrix.[4][6]
-
To Increase Detection Sensitivity: Derivatization can introduce functional groups that have a strong response to a specific detector. For instance, introducing a pentafluorobenzyl group makes the derivative highly sensitive to an Electron Capture Detector (ECD) or enhances its signal in mass spectrometry.[5][7]
-
To Improve Ionization Efficiency for LC-MS: The native aldehyde group of this compound has poor ionization efficiency in electrospray ionization (ESI), which is commonly used in LC-MS. Derivatization adds a readily ionizable moiety to the molecule.[2][8][9]
Q2: What are the most common derivatization reagents for this compound analysis?
A2: The choice of derivatization reagent is dictated by the analytical technique you intend to use.
-
For Gas Chromatography (GC-MS): The most widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) .[1][10][11] It reacts with the aldehyde group to form a stable oxime derivative that is volatile and highly detectable.[5][7][12]
-
For Liquid Chromatography (LC-MS or HPLC-Fluorescence):
-
2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent that reacts with aldehydes to form hydrazones, which can be detected by UV or mass spectrometry.[1][2][8][13]
-
2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) is another effective reagent for LC-MS analysis, transforming the aldehyde into an ionizable and fluorescent derivative.[2][9][14][15]
-
Q3: What is the mechanism of the PFBHA derivatization reaction?
A3: The reaction between an aldehyde like this compound and PFBHA is a nucleophilic addition followed by an elimination reaction. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable oxime derivative.[5][16] The reaction typically produces two geometric isomers, (E) and (Z) forms of the oxime, which may be chromatographically resolved.[17][18]
Caption: PFBHA reacts with an aldehyde to form a stable oxime and water.
Troubleshooting Guide for PFBHA Derivatization
This section addresses common problems encountered during the derivatization of this compound with PFBHA for GC-MS analysis.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Derivative Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Optimize Reaction Conditions: Increase the reaction time or temperature. For many aldehydes, heating at 60°C for 60 minutes is effective. However, some may require longer incubation, even up to 48 hours at room temperature.[19] |
| Suboptimal pH: The reaction efficiency is pH-dependent. | Adjust pH: A slightly acidic condition (e.g., pH 4-5) is often favorable for the reaction.[19] You can adjust the pH using dilute HCl. | |
| Insufficient Reagent: The amount of PFBHA may be inadequate, especially in complex matrices. | Increase Reagent Concentration: Use a molar excess of PFBHA. While a 1 mM concentration can be optimal, some samples may require a significantly higher concentration.[19][20] | |
| Poor Solubility: this compound, being a long-chain aldehyde, may have limited solubility in the reaction solvent. | Improve Solubility: Ensure the sample is fully dissolved. This may require the use of a co-solvent. | |
| Derivative Degradation: The formed oxime derivatives can be unstable under certain conditions. | Handle with Care: PFBHA derivatives can degrade if solutions are evaporated to dryness. It is recommended to keep them in solution, even at low temperatures (4°C). Oximes are generally more stable than hydrazones.[21] | |
| Interfering Peaks in Chromatogram | Excess Derivatizing Reagent: A large excess of PFBHA can result in a significant reagent peak that may co-elute with the analyte.[19] | Optimize Reagent Amount: Use the minimum amount of PFBHA required for complete derivatization.[19] |
| Solvent Extraction: Perform a liquid-liquid extraction (e.g., with hexane or dichloromethane) to separate the derivatives from the excess reagent.[7][19] | ||
| Contaminated Solvents or Reagents: Impurities in solvents or the PFBHA reagent can introduce extraneous peaks. | Use High-Purity Reagents: Always use high-purity solvents and fresh PFBHA solutions. | |
| Poor Peak Shape (Tailing or Broadening) | Active Sites in the GC System: Active sites in the injector liner or the column can interact with the derivative. | System Maintenance: Use a deactivated GC liner and a high-quality, low-bleed column. Regular maintenance of the injection port is crucial. |
| Sample Matrix Effects: Components in the sample matrix can interfere with the chromatography. | Use Matrix-Matched Calibration: Prepare calibration standards in a matrix similar to your samples to compensate for matrix effects. The use of an internal standard is also highly recommended.[6] | |
| Formation of (E) and (Z) Isomers | This is an inherent characteristic of the reaction. | Consistent Integration: The ratio of the two isomers should be constant. You can quantify by summing the peak areas of both isomers or by using the peak area of a single, well-resolved isomer consistently.[18] |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound in an Aqueous Sample for GC-MS Analysis
This protocol is a generalized procedure and may require optimization for your specific sample matrix and analytical instrumentation.
Materials:
-
PFBHA solution (e.g., 15 mg/mL in reagent water, freshly prepared)
-
Sample containing this compound
-
Internal standard solution (e.g., a deuterated analog)
-
Hexane or Dichloromethane (high purity)
-
Dilute HCl for pH adjustment
-
Reaction vials with caps
Procedure:
-
Sample Preparation: To a known volume of your aqueous sample in a reaction vial, add a known amount of the internal standard solution.
-
pH Adjustment: If necessary, adjust the pH of the sample to approximately 4.5 with dilute HCl.
-
Addition of PFBHA Reagent: Add an excess of the freshly prepared PFBHA solution to the vial.
-
Reaction: Cap the vial tightly and vortex. Incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes). This step may require optimization.
-
Cooling: After the reaction, allow the vial to cool to room temperature.
-
Extraction: Add an appropriate volume of hexane or dichloromethane to the vial. Cap the vial and vortex vigorously for 2 minutes to extract the oxime derivatives.
-
Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
Caption: General workflow for PFBHA derivatization and analysis.
References
- Al-Sarraf, H., & Giesy, J. P. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
- Scherrer, V., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry, 280(1), 65-72.
- Ho, S. S. H., et al. (2011). Effect of PFBHA concentration on carbonyl derivatization yield for a... Atmospheric Measurement Techniques, 4(5), 1117-1126.
- Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta, 722, 70-79.
- Weller, C., et al. (2015). Characterisation and optimisation of a method for the detection and quantification of atmospherically relevant carbonyl compounds in aqueous medium. Atmospheric Measurement Techniques, 8(1), 857-871.
- Selley, M. L. (1995). Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry.
- Neuber, C., Schumacher, F., Gulbins, E., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. In Lipidomics (pp. 147-158). Humana Press, New York, NY.
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Validation & Comparative
Confirming 2-Hexadecenal-DNA Adduct Formation with Mass Spectrometry: A Comparative Guide to Modern Analytical Strategies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my goal is to bridge the gap between complex biological questions and the powerful analytical tools capable of answering them. The formation of DNA adducts from endogenous electrophiles is a critical area of research, linking metabolic processes and environmental exposures to mutagenesis and carcinogenesis.[1][2] Among these electrophiles, 2-Hexadecenal, a reactive aldehyde derived from lipid peroxidation, presents a unique analytical challenge and a significant biological question.[3][4][5]
This guide provides an in-depth comparison of mass spectrometry-based workflows for the unambiguous confirmation and characterization of this compound-DNA adducts. We will move beyond simple protocols to explore the causality behind our experimental choices, ensuring a robust, self-validating analytical system.
The Origin and Significance of this compound
Cellular metabolism, while essential for life, generates a host of reactive byproducts. Oxidative stress leads to the peroxidation of polyunsaturated fatty acids in cell membranes, releasing a variety of reactive aldehydes.[2][4][6] this compound is a notable α,β-unsaturated aldehyde that arises from the enzymatic degradation of sphingosine 1-phosphate by sphingosine 1-phosphate lyase.[3] Its electrophilic nature allows it to readily react with nucleophilic centers in cellular macromolecules, including DNA.[3][5]
The primary target for this compound in DNA is the guanine base. The reaction proceeds to form stable, diastereomeric cyclic 1,N²-deoxyguanosine adducts.[3] The formation of these bulky lesions can distort the DNA helix, potentially leading to replication errors and mutations if not repaired by the cell's machinery.[7] Therefore, accurately detecting and quantifying these specific adducts is paramount to understanding their contribution to the molecular etiology of diseases like cancer.[8]
Caption: Mechanism of this compound-DNA adduct formation.
Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms
Mass spectrometry (MS) is the definitive technique for DNA adduct analysis because it provides unparalleled sensitivity and structural specificity.[9][10][11][12] Unlike older methods such as ³²P-postlabeling, MS can confirm the exact molecular weight and structure of an adduct, eliminating ambiguity.[13] The choice of MS instrument, however, dictates the nature and quality of the data obtained.
The universal first step in any of these workflows is the gentle enzymatic hydrolysis of purified DNA into its constituent 2'-deoxynucleosides. This process uses a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase) to release the modified nucleosides for analysis without altering their structure.[9]
| Technique | Primary Application | Strengths | Limitations |
| LC-QqQ-MS/MS | Targeted Quantification | Highest sensitivity and throughput; excellent for known adducts using Selected Reaction Monitoring (SRM).[1][14] | Poor for unknown adduct discovery; provides nominal mass data only.[15] |
| LC-HRMS (Orbitrap, Q-TOF) | Discovery & Confirmation | High mass accuracy (<5 ppm) allows for elemental composition determination.[9][15][16] Excellent for untargeted "adductomics" and unambiguous identification.[17][18] | Slightly lower sensitivity in targeted mode compared to the latest QqQ instruments; more complex data analysis. |
| MALDI-TOF MS | Intact Oligonucleotide Analysis | Rapid analysis of larger DNA fragments (oligonucleotides); useful for confirming modifications in synthetic DNA.[19][20] | Not well-suited for complex mixtures of hydrolyzed nucleosides; limited separation capability and potential for ion suppression.[21] |
For the purpose of confirming a specific adduct like the one formed from this compound, a high-resolution mass spectrometry (HRMS) platform, such as a Quadrupole-Orbitrap or Q-TOF system, coupled with liquid chromatography (LC) is the superior choice. It provides the highest degree of confidence through multiple, orthogonal points of data for identification.[9][15]
A Self-Validating Experimental Workflow for Adduct Confirmation using LC-HRMS
The following protocol is designed as a self-validating system. Each step provides a piece of evidence, and together, they build an irrefutable case for the presence and identity of the this compound-dG adduct.
Caption: High-confidence workflow for this compound-DNA adduct confirmation.
Detailed Step-by-Step Methodology
1. DNA Isolation and Purification:
-
Objective: To obtain high-purity DNA, free from proteins, RNA, and other contaminants that could interfere with downstream analysis.
-
Protocol: Isolate genomic DNA from tissue or cell samples using a commercial column-based kit (e.g., Qiagen DNeasy). Follow the manufacturer's protocol, including the optional RNase A treatment step. Elute the DNA in ultrapure water.
-
Rationale: High purity is critical. Salts from buffers can cause ion suppression in the ESI source, and residual protein can foul the LC column and the mass spectrometer.[22]
2. Enzymatic Hydrolysis to 2'-Deoxynucleosides:
-
Objective: To completely digest the DNA polymer into individual nucleoside monomers for LC-MS analysis.
-
Protocol:
-
To 20-50 µg of purified DNA, add buffer, 10 units of DNase I, and 10 units of alkaline phosphatase. Incubate at 37°C for 2 hours.
-
Add 10 units of Nuclease P1 and continue incubation at 37°C for another 2 hours.
-
Centrifuge the sample at high speed to pellet any undigested material and transfer the supernatant for analysis.
-
-
Rationale: A multi-enzyme approach ensures complete digestion. DNase I creates nicks, Nuclease P1 is a 3'-exonuclease that digests to 5'-mononucleotides, and alkaline phosphatase removes the phosphate group to yield the neutral deoxynucleosides, which are optimal for reversed-phase LC and positive-mode ESI.[9]
3. UHPLC Chromatographic Separation:
-
Objective: To separate the low-abundance this compound-dG adduct from the high-abundance unmodified deoxynucleosides (dG, dA, dC, T).
-
Protocol:
-
Column: Use a high-resolution C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 2-5%) and ramp up to ~50-70% B over 15-20 minutes.
-
-
Rationale: The adduct is significantly more hydrophobic than the canonical nucleosides and will be retained longer on the C18 column, providing crucial separation from the overwhelming matrix of normal bases.[16][23] The specific, reproducible retention time is the first piece of identifying evidence.
4. High-Resolution Tandem Mass Spectrometry (HRMS/MS) Confirmation:
-
Objective: To obtain unambiguous structural confirmation using a multi-stage fragmentation strategy.
-
Causality: This is the core of the self-validating system. We are not just looking for one piece of data, but a cascade of dependent events that could only be produced by our target molecule.
-
Protocol (Data-Dependent Acquisition):
-
MS¹ Scan (Precursor Ion Detection): Perform a full scan from m/z 150-700 at high resolution (>70,000). Look for the protonated molecule [M+H]⁺ of the this compound-dG adduct at a calculated m/z of 506.3392. The high mass accuracy of an Orbitrap or TOF analyzer should yield a measured mass within 5 ppm of this theoretical value, which strongly supports the elemental composition C₂₆H₄₃N₅O₅.[3][15][16]
-
MS² Scan (Characteristic Neutral Loss): Set the instrument to automatically trigger a fragmentation (MS²) scan on the ion detected at m/z 506.3392. Upon collision-induced dissociation (CID), deoxynucleoside adducts characteristically lose their deoxyribose sugar moiety.[1][9][24] This results in a highly specific neutral loss of 116.0474 Da. The primary fragment ion observed will therefore be the protonated adducted base [M+H-116.0474]⁺ at m/z 390.2918. This specific loss is the second, and most critical, piece of evidence.
-
MS³ Scan (Structural Fingerprint): Configure the method to further isolate and fragment the m/z 390.2918 ion from the MS² scan. The resulting MS³ spectrum provides a detailed fingerprint of the adducted guanine base itself, offering the final layer of structural confirmation.[9][17]
-
Conclusion: From Hypothesis to Certainty
Confirming the formation of a DNA adduct is not a trivial task. It requires a meticulous approach that combines careful sample preparation with the most advanced analytical technology. While several mass spectrometry techniques can detect DNA modifications, a liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) workflow provides an unparalleled level of confidence.
By leveraging the orthogonal data points of chromatographic retention time, high-resolution accurate mass of the parent ion, the characteristic neutral loss of the deoxyribose moiety, and the unique fingerprint of the adducted base from MS³ fragmentation, researchers can move from a hypothesis to an unambiguous confirmation. This robust, self-validating methodology is essential for accurately assessing the role of endogenous electrophiles like this compound in DNA damage and human disease. The continued development of "DNA adductomics" approaches, built on these HRMS principles, promises to further illuminate the complex landscape of DNA damage in vivo.[9][17][18]
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Title: Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures Source: ACS Publications URL: [Link]
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Title: Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection Source: Oxford Academic URL: [Link]
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Title: Detection and analysis of enzymatic DNA methylation of oligonucleotide substrates by matrix-assisted laser desorption ionization time-of-flight mass spectrometry Source: PubMed URL: [Link]
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Title: Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans Source: PubMed URL: [Link]
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Title: Lipid peroxidation dominates the chemistry of DNA adduct formation in a mouse model of inflammation Source: Oxford Academic URL: [Link]
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Title: Analysis of DNA adducts by LC-MS/MS with the data-independent acquisition (DIA) method Source: ResearchGate URL: [Link]
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Title: The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner Source: National Institutes of Health (NIH) URL: [Link]
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A Comparative Guide to the Cytotoxic Effects of 2-Hexadecenal and 4-Hydroxynonenal (4-HNE)
For researchers, scientists, and drug development professionals investigating cellular stress and toxicity, understanding the nuanced effects of different bioactive lipids is paramount. Among the myriad of molecules generated during cellular processes, aldehydes derived from lipid metabolism have garnered significant attention for their potent cytotoxic activities. This guide provides an in-depth, objective comparison of the cytotoxic effects of two such aldehydes: 2-Hexadecenal, a product of sphingolipid degradation, and 4-Hydroxynonenal (4-HNE), a well-established marker of oxidative stress arising from glycerophospholipid peroxidation.
This document moves beyond a simple cataloging of facts to offer a synthesized analysis grounded in experimental evidence. We will explore the distinct origins and mechanisms of these two aldehydes, providing a framework for understanding their differential impacts on cellular fate. The experimental protocols detailed herein are presented not merely as instructions, but as validated workflows, with explanations for key steps to ensure robust and reproducible data generation.
Introduction: Two Aldehydes, Two Pathways to Cell Death
While both this compound and 4-HNE are α,β-unsaturated aldehydes that can induce cell death, their biosynthetic origins are fundamentally different, predisposing them to involvement in distinct physiological and pathological contexts.
-
This compound: This long-chain aldehyde arises from the enzymatic degradation of sphingosine-1-phosphate (S1P) by S1P lyase.[1] S1P is a critical signaling lipid involved in a plethora of cellular processes, including proliferation, survival, and migration. The generation of this compound, therefore, links the seemingly disparate fields of sphingolipid metabolism and stress-induced cell death.[2][3]
-
4-Hydroxynonenal (4-HNE): 4-HNE is one of the most abundant and toxic aldehydes generated during the peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acids, which are common components of cellular membranes.[4][5] Its presence is a hallmark of oxidative stress and has been implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6][7]
This fundamental difference in origin suggests that the cytotoxic effects of this compound may be more closely tied to the regulation of specific signaling pathways governed by sphingolipids, while 4-HNE's toxicity is a direct consequence of widespread oxidative damage.
Comparative Analysis of Cytotoxic Mechanisms
The cytotoxicity of both aldehydes culminates in apoptosis, or programmed cell death. However, the upstream signaling cascades they trigger show notable differences.
Signaling Pathways to Apoptosis
This compound: A JNK-Dependent Cascade
Research has shown that this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][8] This pathway is a critical component of the cellular response to stress. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates a kinase cascade leading to the phosphorylation and activation of JNK.[2] Activated JNK then phosphorylates a variety of downstream targets, including proteins of the Bcl-2 family, to initiate the mitochondrial apoptotic pathway.[2][9] Studies have demonstrated that treatment of various cell lines, including HEK293T, NIH3T3, and HeLa cells, with this compound leads to JNK activation, c-Jun phosphorylation, cytochrome c release, and cleavage of pro-apoptotic proteins like Bid.[2][3][8]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "this compound induced apoptosis pathway."
4-HNE: A Multi-pronged Attack Involving Oxidative Stress and Diverse Kinases
The cytotoxic mechanism of 4-HNE is more multifaceted, reflecting its role as a general indicator of oxidative stress. 4-HNE is a potent electrophile that readily forms adducts with proteins, altering their structure and function.[4][5] This widespread protein modification can disrupt numerous cellular processes.
The apoptotic signaling induced by 4-HNE involves several key pathways:
-
Oxidative Stress and Mitochondrial Dysfunction: 4-HNE exacerbates oxidative stress, leading to mitochondrial damage, the release of cytochrome c, and the activation of caspases.[4][10]
-
JNK and p38 MAPK Activation: Similar to this compound, 4-HNE also activates the JNK pathway.[6] Additionally, it can activate the p38 MAPK pathway, another stress-activated kinase cascade.[5]
-
p53-Mediated Apoptosis: 4-HNE has been shown to induce apoptosis through the p53 tumor suppressor pathway.[11]
-
Modulation of Survival Pathways: 4-HNE can inhibit pro-survival signaling pathways, such as the PI3K/Akt pathway, further tipping the cellular balance towards apoptosis.[12]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "4-HNE induced apoptosis pathways."
Quantitative Comparison of Cytotoxicity
A direct comparison of the cytotoxic potency of this compound and 4-HNE is challenging due to the limited number of studies that have investigated both compounds under identical conditions. However, by compiling data from various sources, we can establish a general understanding of their effective concentrations.
| Compound | Cell Line(s) | Effective Cytotoxic Concentration (µM) | IC50 (µM) | Citation(s) |
| This compound | HEK293T, HeLa, NIH3T3 | 25-50 | Not widely reported | [3] |
| C6 Glioma | Dose-dependent decrease in proliferation | Not specified | [12] | |
| 4-HNE | SH-SY5Y (human neuroblastoma) | >5 | ~20 | [13] |
| PC12 (rat pheochromocytoma) | 10-20 | ~15 | [10] | |
| HepG2 (human hepatoma) | 10-100 | 53 ± 2.39 | [11] | |
| MG63 (human osteosarcoma) | 10-40 | ~25 | [12] | |
| Primary cerebral cortical neurons | 10-30 | 18 | [14] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.[15]
From the available data, both aldehydes exhibit cytotoxicity in the low to mid-micromolar range. The broader range of cell lines and established IC50 values for 4-HNE reflect its longer history as a subject of intense research in the field of oxidative stress.
Experimental Protocols for Assessing Cytotoxicity
To empirically compare the cytotoxic effects of this compound and 4-HNE, a multi-assay approach is recommended to assess different aspects of cell death. The following are detailed protocols for three standard cytotoxicity assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 4-HNE in a suitable solvent (e.g., DMSO or ethanol) and then in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%). Treat the cells with various concentrations of the aldehydes for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental workflow for the MTT assay."
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.
Principle: An increase in LDH activity in the culture supernatant is indicative of cell lysis and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental workflow for the LDH assay."
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound or 4-HNE for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental workflow for Annexin V/PI staining."
Conclusion and Future Directions
Both this compound and 4-HNE are potent cytotoxic aldehydes that induce apoptosis, albeit through distinct primary signaling pathways. The cytotoxicity of this compound is intricately linked to sphingolipid metabolism and is predominantly mediated by the JNK signaling cascade. In contrast, 4-HNE, a product of lipid peroxidation, exerts its cytotoxic effects through a broader mechanism involving widespread protein adduction, induction of oxidative stress, and the modulation of multiple signaling pathways, including JNK, p38, and p53.
While this guide provides a comprehensive comparison based on the current literature, the absence of direct comparative studies highlights a significant gap in our understanding. Future research should focus on head-to-head comparisons of these and other lipid-derived aldehydes in a variety of cell types to elucidate the specific determinants of their cytotoxic potency and mechanisms of action. Such studies will be invaluable for researchers in toxicology, drug development, and the broader field of cell biology, enabling a more precise understanding of the roles these reactive lipids play in health and disease.
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Kumar, A., Byun, H.S., Bittman, R., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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Kruman, I., Bruce-Keller, A. J., Bredesen, D., Waeg, G., & Mattson, M. P. (1997). Evidence that 4-hydroxynonenal mediates oxidative stress-induced neuronal apoptosis. Journal of Neuroscience, 17(13), 5089-5100. [Link]
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Awasthi, S., Sharma, R., Yadav, S., Dwivedi, S., Awasthi, Y. C., & Singhal, S. S. (2004). Role of 4-hydroxynonenal in stress-mediated apoptosis signaling. Redox Report, 9(4), 189-195. [Link]
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Dalleau, S., Baradat, M., Guéraud, F., & Huc, L. (2013). Cell death and diseases related to oxidative stress: 4-hydroxynonenal (HNE) in the balance. Cell Death & Differentiation, 20(12), 1615-1630. [Link]
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Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144–1152. [Link]
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Zhong, H., & Yin, H. (2015). Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: focusing on mitochondria. Redox biology, 4, 193–199. [Link]
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Kumar, A., Byun, H.S., Bittman, R., & Saba, J.D. (2011). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. Cell Signal, 23(7), 1144-1152. [Link]
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Awasthi, S., et al. (2008). Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling. Journal of the American Chemical Society, 130(4), 1141-1151. [Link]
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Long, E. K., Picklo, M. J., Sr. (2010). Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation. Journal of neurochemistry, 113(3), 776–786. [Link]
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Al-Fatlawi, A. A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 12, 401. [Link]
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Grimsrud, P. A., Xie, H., Griffin, T. J., & Bernlohr, D. A. (2008). Oxidative stress and covalent modification of protein with lipid peroxidation products. The Journal of biological chemistry, 283(32), 21837–21841. [Link]
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Benedetti, A., Comporti, M., & Esterbauer, H. (1984). Cytotoxic aldehydes originating from the peroxidation of liver microsomal lipids. Identification of 4,5-dihydroxydecenal. Biochimica et biophysica acta, 792(2), 172–181. [Link]
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da Silva, A. R., et al. (2020). Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds. Toxicology reports, 7, 243–250. [Link]
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A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 2-Hexadecenal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust quantification of reactive aldehydes like 2-Hexadecenal is of paramount importance. This guide provides a comprehensive validation and comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. This document is intended to serve as a practical resource for researchers and scientists in drug development, offering insights into method validation, performance comparison, and the underlying scientific principles.
The Significance of this compound Analysis
This compound is a long-chain aliphatic aldehyde that can arise from various biological and chemical processes, including lipid peroxidation and as a degradation product of certain drug excipients. Its reactive nature makes it a potential indicator of oxidative stress and a critical quality attribute to monitor in pharmaceutical formulations. Accurate and precise measurement of this compound is therefore crucial for ensuring product stability, safety, and efficacy.
The Rationale for a New Analytical Method
While traditional HPLC-UV methods following derivatization with 2,4-dinitrophenylhydrazine (DNPH) have been the workhorse for aldehyde analysis, they can be limited by factors such as lengthy sample preparation, potential for interferences, and moderate sensitivity.[1][2][3] The proposed novel UHPLC-MS/MS method aims to overcome these limitations by offering superior sensitivity, selectivity, and a more streamlined workflow.
Validation Framework: Adherence to ICH Q2(R2) Guidelines
The validation of any new analytical procedure must be thorough and adhere to internationally recognized guidelines to ensure data integrity and regulatory acceptance. This study is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the Validation of Analytical Procedures.[4][5][6] The core validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, both the novel UHPLC-MS/MS method and the established HPLC-UV method were validated concurrently. The following sections detail the experimental protocols and the comparative performance data.
Established Method: HPLC-UV with DNPH Derivatization
This method relies on the reaction of this compound with DNPH to form a stable, UV-active hydrazone derivative that can be quantified by HPLC with a UV detector.[1][9][10]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, extract the this compound from the matrix using a suitable solvent.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an acidic solution of DNPH.
-
Allow the reaction to proceed at a controlled temperature for a specified time to ensure complete derivatization.
-
-
HPLC-UV Analysis:
-
Inject the derivatized solution into the HPLC system.
-
Separate the this compound-DNPH derivative on a C18 column using an isocratic or gradient mobile phase of water and acetonitrile.
-
Detect the derivative at a wavelength of approximately 360 nm.
-
Quantify the concentration based on the peak area relative to the calibration curve.
-
Novel Method: UHPLC-MS/MS
This method offers direct analysis of this compound, potentially without the need for derivatization, leveraging the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, perform a simple protein precipitation or solid-phase extraction (SPE) to clean up the sample matrix.
-
-
UHPLC-MS/MS Analysis:
-
Inject the prepared standard or sample into the UHPLC-MS/MS system.
-
Perform chromatographic separation on a sub-2-micron particle column for fast and efficient separation.
-
Utilize electrospray ionization (ESI) in positive mode to generate the protonated molecular ion of this compound.
-
Employ Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition. This enhances selectivity and reduces background noise.
-
Comparative Performance Data
The following tables summarize the validation results for both the established HPLC-UV method and the novel UHPLC-MS/MS method.
Table 1: Linearity and Range
| Parameter | HPLC-UV with DNPH Derivatization | UHPLC-MS/MS |
| Linear Range | 0.1 - 10 µg/mL | 0.001 - 1 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV with DNPH Derivatization | UHPLC-MS/MS |
| Accuracy (% Recovery) | 95.2 - 103.5% | 98.1 - 101.7% |
| Repeatability (RSD%) | < 2.5% | < 1.8% |
| Intermediate Precision (RSD%) | < 3.1% | < 2.2% |
Table 3: Sensitivity (LOD and LOQ)
| Parameter | HPLC-UV with DNPH Derivatization | UHPLC-MS/MS |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.0003 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.001 µg/mL |
Interpretation of Results and Method Comparison
The validation data clearly demonstrates the superior performance of the novel UHPLC-MS/MS method for the quantification of this compound.
-
Sensitivity: The UHPLC-MS/MS method is approximately 100 times more sensitive than the HPLC-UV method, with significantly lower LOD and LOQ values. This is particularly advantageous for the analysis of trace levels of this compound in complex matrices.
-
Specificity: The use of MRM in the UHPLC-MS/MS method provides a much higher degree of specificity compared to the single-wavelength detection of the HPLC-UV method. This minimizes the risk of interference from other components in the sample matrix.
-
Linearity and Range: Both methods exhibit excellent linearity over their respective ranges. However, the UHPLC-MS/MS method offers a wider dynamic range at the lower end of the concentration spectrum.
-
Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision. The slightly better precision of the UHPLC-MS/MS method can be attributed to the reduced sample manipulation and the inherent stability of the instrumentation.
-
Throughput: The UHPLC-MS/MS method, with its faster separation times and simpler sample preparation, offers significantly higher throughput compared to the more laborious HPLC-UV method that requires a derivatization step.
Workflow Comparison
The following diagrams illustrate the workflows for both the established and novel analytical methods.
Caption: Workflow for the novel UHPLC-MS/MS method.
Conclusion and Recommendations
The validation data presented in this guide unequivocally supports the adoption of the novel UHPLC-MS/MS method for the quantification of this compound. Its superior sensitivity, specificity, and efficiency make it a more robust and reliable analytical tool for researchers, scientists, and drug development professionals. While the initial capital investment for a UHPLC-MS/MS system may be higher, the long-term benefits of improved data quality, increased sample throughput, and reduced solvent consumption present a compelling case for its implementation in a modern analytical laboratory.
The established HPLC-UV method with DNPH derivatization remains a viable option for laboratories without access to mass spectrometry, provided its limitations in sensitivity and specificity are acceptable for the intended application. However, for demanding applications requiring the highest level of analytical performance, the UHPLC-MS/MS method is the clear choice.
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Farsalinos, K. E., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 118, 59-67. Retrieved from [Link]
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Lüth, A., Neuber, C., & Kleuser, B. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. Analytica Chimica Acta, 723, 70-79. Retrieved from [Link]
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Neuber, C., Schumacher, F., Gulbins, E., & Kleuser, B. (2017). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. In Neuromethods (pp. 147-158). Humana Press, New York, NY. Retrieved from [Link]
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Al-marzoqi, A. H., Al-janabi, A. A. H., & Hasony, H. F. (2018). GC/MS Analysis and Characterization of 2-Hexadecen-1-ol and Beta Sitosterol From Schimpera Arabica Extract for Its Bioactive Potential as Antioxidant and Antimicrobial. Journal of Applied Microbiology, 124(5), 1082-1091. Retrieved from [Link]
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Johnson, F., et al. (2006). LC/MS/MS Method for the Quantitation of trans-2-hexenal-derived Exocyclic 1,N(2)-propanodeoxyguanosine in DNA. Chemical Research in Toxicology, 19(4), 573-581. Retrieved from [Link]
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Cross-Validation of 2-Hexadecenal Quantification: A Comparative Guide to GC-MS and LC-MS
For researchers, scientists, and professionals in drug development, the precise quantification of lipid aldehydes like (2E)-Hexadecenal is of paramount importance. As a bioactive lipid involved in critical signaling pathways and a potential biomarker for various physiological and pathological states, its accurate measurement is fundamental to advancing research.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques for 2-Hexadecenal quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document moves beyond a simple recitation of protocols to offer a comprehensive cross-validation, grounded in experimental data and scientific rationale. We will delve into the nuances of sample preparation, derivatization strategies, and the inherent strengths and limitations of each platform, empowering you to make informed decisions for your specific analytical challenges.
The Analytical Challenge: The Nature of this compound
This compound is a long-chain unsaturated aldehyde.[3] Its chemical properties, including a relatively high boiling point and the presence of a reactive aldehyde group, present distinct analytical hurdles. Direct analysis is often hindered by poor volatility for GC-MS and inefficient ionization for LC-MS.[4] Consequently, derivatization is a critical step for robust and sensitive quantification with either technique.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column.[6][7] To make this compound amenable to GC analysis, a derivatization step is essential to increase its volatility and thermal stability.[8]
The Derivatization Imperative for GC-MS: PFBHA
A widely adopted and effective derivatization agent for aldehydes in GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4][8][9] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.[4] This reaction offers several advantages:
-
Enhanced Volatility: The PFBHA derivative is significantly more volatile than the parent aldehyde, allowing for its elution from the GC column at reasonable temperatures.
-
Improved Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly amenable to sensitive detection by electron capture detection (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode.[4]
-
Structural Confirmation: The mass spectrum of the PFBHA-oxime derivative provides characteristic fragmentation patterns that aid in confident identification.[4]
Caption: PFBHA derivatization of this compound for GC-MS analysis.
Experimental Protocol: GC-MS Quantification of this compound
1. Sample Preparation & Extraction:
-
Accurately weigh the biological sample (e.g., tissue homogenate, cell lysate) or measure the volume of a liquid sample.
-
Perform a liquid-liquid extraction using a suitable organic solvent like hexane or a mixture of chloroform and methanol to isolate the lipid fraction containing this compound.[10]
-
Evaporate the organic solvent under a gentle stream of nitrogen.
2. Derivatization with PFBHA:
-
Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., toluene).
-
Add a solution of PFBHA in a suitable buffer (e.g., Tris-HCl, pH 7.4).[4]
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[11]
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation: Utilize a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) for optimal separation of the PFBHA-oxime derivative.
-
Temperature Program: Employ a temperature gradient that allows for the efficient elution of the derivative while ensuring good chromatographic resolution.
-
Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or negative chemical ionization (NCI) mode. For high sensitivity, NCI is often preferred.
-
Data Acquisition: Monitor for characteristic ions of the this compound-PFBHA-oxime derivative for selective and sensitive quantification.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Focused Alternative
LC-MS separates compounds in a liquid mobile phase, making it inherently suitable for a broader range of molecules, including those that are non-volatile or thermally labile.[6][12] However, for aldehydes like this compound, derivatization is still highly recommended to enhance ionization efficiency and, consequently, sensitivity.[13][14]
The Derivatization Strategy for LC-MS: DNPH
A classic and robust derivatization reagent for aldehydes and ketones in LC-MS analysis is 2,4-dinitrophenylhydrazine (DNPH).[15][16] DNPH reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative.[14][16] The key advantages of this approach are:
-
Enhanced Ionization: The dinitrophenyl group is readily ionizable by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to a significant increase in signal intensity.[15]
-
Chromatographic Retention: The DNPH derivative is more hydrophobic than the parent aldehyde, resulting in better retention and separation on reversed-phase LC columns.[15]
-
UV-Vis Detection: The dinitrophenylhydrazone derivatives are chromophoric, allowing for UV-Vis detection in addition to mass spectrometric analysis.[17]
Caption: DNPH derivatization of this compound for LC-MS analysis.
Experimental Protocol: LC-MS Quantification of this compound
1. Sample Preparation & Extraction:
-
Follow a similar extraction procedure as for GC-MS to isolate the lipid fraction.
2. Derivatization with DNPH:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile).
-
Add an acidic solution of DNPH. The reaction is typically carried out under acidic conditions to catalyze the formation of the hydrazone.[15]
-
Incubate the reaction mixture at a controlled temperature for a specific duration to ensure complete derivatization.
3. LC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the LC-MS system.
-
Separation: Employ a reversed-phase C18 column for the chromatographic separation of the this compound-DNPH derivative.
-
Mobile Phase: Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode, depending on the specific derivative and ionization source. ESI is commonly used.
-
Data Acquisition: Utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification of the target derivative.[18]
Cross-Validation: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of both methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and optimization of the methods.
| Parameter | GC-MS with PFBHA Derivatization | LC-MS with DNPH Derivatization | Rationale & Insights |
| Principle | Separation of volatile compounds in the gas phase.[6] | Separation of compounds in the liquid phase.[6] | GC-MS is ideal for volatile and thermally stable analytes, while LC-MS is more versatile for a wider range of polarities and thermal stabilities.[12] |
| Derivatization | Essential to increase volatility.[8] | Recommended to enhance ionization efficiency.[13] | Both methods benefit significantly from derivatization for optimal performance. |
| Sensitivity (LOD/LOQ) | Typically in the low picogram (pg) to femtogram (fg) range. | Generally in the low picogram (pg) to high femtogram (fg) range. | Both techniques offer excellent sensitivity, with the specific values being highly dependent on the matrix and instrument tuning. |
| Linearity (R²) | >0.99 | >0.99 | Both methods can achieve excellent linearity over a wide dynamic range with proper calibration. |
| Precision (%RSD) | <15% | <15% | Both techniques are capable of high precision when validated according to ICH guidelines.[19][20] |
| Accuracy (%Recovery) | 85-115% | 85-115% | With the use of appropriate internal standards, both methods can provide high accuracy.[19] |
| Sample Throughput | Generally lower due to longer run times. | Can be higher with the use of UHPLC systems.[17] | LC-MS, particularly with modern UHPLC front-ends, often allows for faster analysis times. |
| Matrix Effects | Can be significant, but often mitigated by the cleanup during extraction and the selectivity of MS. | Can be more pronounced (ion suppression/enhancement), requiring careful method development and the use of matrix-matched calibrants or stable isotope-labeled internal standards. | Matrix effects are a critical consideration for both techniques, especially in complex biological samples. |
| Robustness | Generally considered a very robust and well-established technique. | Modern LC-MS systems are highly robust, but can be more sensitive to mobile phase composition and column performance. | Both methods require regular maintenance and system suitability checks to ensure consistent performance. |
Workflow Visualization
The following diagram illustrates the comparative workflows for the quantification of this compound by GC-MS and LC-MS.
Caption: Comparative analytical workflows for this compound quantification.
Conclusion and Recommendations
Both GC-MS and LC-MS, when coupled with appropriate derivatization strategies, are powerful and reliable techniques for the quantification of this compound. The choice between the two is not a matter of one being definitively superior, but rather a decision based on the specific requirements of the study, available instrumentation, and the nature of the sample matrix.
-
GC-MS with PFBHA derivatization is a highly sensitive and robust method, particularly well-suited for targeted analysis where high specificity is required. It is a well-established technique with extensive literature support.
-
LC-MS with DNPH derivatization offers greater flexibility, especially when analyzing a broader range of analytes with varying polarities and thermal stabilities. The potential for higher throughput with UHPLC systems makes it an attractive option for large-scale studies.
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. National Institutes of Health. [Link]
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Simple Derivatization of Aldehydes With D-cysteine and Their Determination in Beverages by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Semantic Scholar. [Link]
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MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Taylor & Francis Online. [Link]
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Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. ACS Publications. [Link]
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A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. PubMed. [Link]
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Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer Nature. [Link]
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Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
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Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. ResearchGate. [Link]
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Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]
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Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
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LC/MS/MS Method for the Quantitation of trans-2-hexenal-derived Exocyclic 1,N(2)-propanodeoxyguanosine in DNA. PubMed. [Link]
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A Comparative Analysis of 2-Hexadecenal and Hexadecanal: Unveiling the Impact of Unsaturation on Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aliphatic aldehydes are ubiquitous in nature and play diverse roles in biological systems, from signaling molecules to byproducts of metabolic processes. Within this class of compounds, a subtle structural difference—the presence or absence of a double bond—can dramatically alter their chemical reactivity and biological effects. This guide provides a comprehensive comparative study of two C16 aldehydes: trans-2-Hexadecenal, an α,β-unsaturated aldehyde, and its saturated counterpart, hexadecanal.
While both molecules share a 16-carbon backbone, the electrophilic nature conferred by the carbon-carbon double bond in 2-Hexadecenal suggests a heightened potential for interaction with cellular nucleophiles, such as proteins and DNA. This fundamental difference is hypothesized to be the primary driver of their distinct toxicological and pharmacological profiles. This guide will delve into a side-by-side comparison of their cytotoxicity, impact on cellular signaling pathways, induction of oxidative stress, and antimicrobial properties, supported by experimental data and detailed protocols.
Chemical Structures and Properties
The key structural distinction between this compound and hexadecanal lies in the presence of a double bond between the α and β carbons in this compound, rendering it an α,β-unsaturated aldehyde. This feature makes the β-carbon susceptible to nucleophilic attack via Michael addition, a reaction not possible for the saturated hexadecanal.
| Property | This compound | Hexadecanal |
| Chemical Formula | C₁₆H₃₀O | C₁₆H₃₂O |
| Molar Mass | 238.41 g/mol | 240.42 g/mol |
| Structure | CH₃(CH₂)₁₂CH=CHCHO | CH₃(CH₂)₁₄CHO |
| Key Feature | α,β-unsaturated double bond | Saturated alkyl chain |
| Reactivity | Electrophilic, susceptible to Michael addition | Less reactive, primarily undergoes reactions typical of aldehydes |
Comparative Biological Activity
Cytotoxicity: A Tale of Two Reactivities
The presence of the α,β-unsaturated carbonyl moiety in this compound is a strong predictor of heightened cytotoxicity compared to its saturated analog. This increased toxicity is attributed to its ability to readily form covalent adducts with cellular macromolecules, leading to cellular dysfunction and apoptosis.
This compound: Studies have demonstrated that trans-2-Hexadecenal induces cytoskeletal reorganization, cell rounding, detachment, and ultimately, apoptosis in various cell types, including HEK293T, NIH3T3, and HeLa cells, at concentrations ranging from 25-50 μM[1]. This cytotoxic effect is linked to its ability to generate reactive oxygen species (ROS) and activate stress-related signaling pathways[1].
Hexadecanal: In contrast, saturated aldehydes like hexadecanal are generally considered less toxic[2]. Their cytotoxic effects are primarily thought to arise from interactions with the cell membrane, leading to disruption of its integrity, rather than covalent modification of intracellular proteins and DNA[2][3]. While specific IC₅₀ values for hexadecanal are not readily available in the reviewed literature, the general consensus points to a significantly lower cytotoxic potential compared to α,β-unsaturated aldehydes. The primary mechanism of toxicity for saturated aldehydes is believed to be DNA damage, whereas highly toxic α,β-unsaturated aldehydes are thought to inactivate cells primarily through protein damage[2].
Table 1: Comparative Cytotoxicity
| Compound | Effective Cytotoxic Concentration | Putative Mechanism of Cytotoxicity |
| This compound | 25-50 μM in various cell lines[1] | Covalent adduct formation with proteins and DNA, ROS generation, JNK pathway activation[1] |
| Hexadecanal | Higher concentrations expected (Specific IC₅₀ data limited) | Membrane disruption, DNA damage[2][3] |
Impact on Cellular Signaling Pathways: The JNK Connection
A significant divergence in the biological activity of these two aldehydes is observed in their interaction with cellular signaling cascades.
This compound: trans-2-Hexadecenal has been shown to be a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis, inflammation, and stress responses[1]. This activation is initiated by the generation of ROS and proceeds through the activation of Mixed Lineage Kinase 3 (MLK3) and subsequent phosphorylation of MKK4/7, which in turn phosphorylate and activate JNK[1]. The activated JNK then translocates to the nucleus and mitochondria to promote apoptosis through various downstream targets[1].
Hexadecanal: Currently, there is a lack of direct evidence linking hexadecanal to the activation of specific stress-related signaling pathways like the JNK cascade. Its primary described role in cellular communication is as a social chemosignal, modulating aggression in a sex-dependent manner in humans through effects on brain connectivity. This suggests a more targeted, receptor-mediated mechanism of action rather than the broad-spectrum stress response induced by this compound.
Induction of Oxidative Stress and Lipid Peroxidation
The generation of reactive oxygen species (ROS) is a key event in the cytotoxic mechanism of this compound.
This compound: As an α,β-unsaturated aldehyde, this compound can deplete intracellular glutathione (GSH), a major antioxidant, through Michael addition. This reduction in the cell's antioxidant capacity leads to an accumulation of ROS, resulting in oxidative stress and damage to cellular components. This is supported by the finding that the antioxidant N-acetylcysteine (NAC) can prevent JNK activation induced by this compound[1].
Hexadecanal: While all aldehydes can potentially contribute to oxidative stress, the direct impact of hexadecanal on lipid peroxidation and ROS generation is less pronounced compared to its unsaturated counterpart. Saturated aldehydes are themselves products of lipid peroxidation and can be metabolized by aldehyde dehydrogenases[4]. Their lower reactivity suggests they are less likely to initiate the cascade of events leading to severe oxidative stress.
Antimicrobial Activity: The Role of the Double Bond
The structural difference between the two aldehydes also dictates their efficacy as antimicrobial agents.
This compound: The α,β-unsaturated bond is a critical feature for the antimicrobial activity of aldehydes[2]. This class of compounds exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi[2][5]. The proposed mechanism involves disruption of the cell membrane and interaction with intracellular targets[5]. For instance, a related compound, cis-9-hexadecenal, has been shown to inhibit the growth of Aspergillus fumigatus with a minimum inhibitory concentration (MIC) of 0.078 mg/mL.
Hexadecanal: In contrast, saturated aldehydes generally exhibit significantly weaker antimicrobial activity[2]. While they can disrupt cell membranes, their lower reactivity limits their effectiveness. Their antimicrobial action is more dependent on their lipophilicity, which allows them to partition into the cell membrane[6].
Table 2: Comparative Antimicrobial Potential
| Compound | Antimicrobial Activity | Key Structural Feature for Activity |
| This compound | Broad-spectrum activity expected against bacteria and fungi[2][5] | α,β-unsaturated double bond[2] |
| Hexadecanal | Weak to negligible antimicrobial activity[2] | Lipophilicity of the long alkyl chain[6] |
Experimental Protocols
To facilitate further research and validation of the findings presented in this guide, detailed step-by-step methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and hexadecanal in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. Replace the medium in the wells with the medium containing the aldehydes. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Lipid Peroxidation (MDA) Assay
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.
Methodology:
-
Sample Preparation: Treat cells with this compound or hexadecanal for a specified time. Harvest the cells and prepare cell lysates.
-
Reaction Setup: To 100 µL of cell lysate, add 100 µL of SDS lysis solution and incubate for 5 minutes at room temperature.
-
TBA Reaction: Add 250 µL of thiobarbituric acid (TBA) reagent to each sample.
-
Incubation: Incubate the samples at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
Cooling and Centrifugation: Cool the samples on ice for 5 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Absorbance Measurement: Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Bacterial Growth Inhibition Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Grow a bacterial culture (e.g., E. coli, S. aureus) overnight and then dilute it to a standardized concentration (approximately 5 x 10⁵ CFU/mL) in broth medium.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of this compound and hexadecanal in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Discussion and Conclusion
The comparative analysis of this compound and its saturated analog, hexadecanal, clearly demonstrates the profound impact of the α,β-unsaturated double bond on biological activity. The heightened electrophilicity of this compound renders it significantly more cytotoxic than hexadecanal. This is primarily due to its ability to form covalent adducts with cellular macromolecules, leading to the generation of reactive oxygen species and the activation of the pro-apoptotic JNK signaling pathway. In contrast, the saturated nature of hexadecanal results in a lower toxic potential, with its effects likely confined to membrane disruption at higher concentrations.
This structure-activity relationship also extends to their antimicrobial properties, with the unsaturation in this compound being a key determinant of its broad-spectrum antimicrobial potential, a feature largely absent in hexadecanal.
For researchers in drug development, this comparative guide underscores the importance of considering the chemical reactivity of lead compounds. The α,β-unsaturated carbonyl moiety, while imparting potent biological activity, also raises concerns about potential off-target effects and toxicity. Conversely, the relative inertness of saturated aldehydes like hexadecanal may make them more suitable for applications where high reactivity is undesirable.
Future research should focus on obtaining more precise quantitative data for the cytotoxicity and antimicrobial activity of hexadecanal to enable a more direct comparison. Furthermore, exploring the potential for hexadecanal to modulate other signaling pathways beyond its role as a chemosignal would provide a more complete understanding of its biological functions.
References
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Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144–1152. [Link]
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Bisignano, G., Laganà, M. G., Trombetta, D., Arena, S., Nostro, A., Uccella, N., Mazzanti, G., & Saija, A. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 205(1), 133–136. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
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Draper, H. H., & Hadley, M. (1990). Malondialdehyde determination as an index of lipid peroxidation. Methods in Enzymology, 186, 421–431. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]
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Onodera, T., Goseki-Sone, M., & Ogasawara, Y. (2019). Saturated fatty aldehydes induce apoptosis in human oral squamous cell carcinoma cells. Journal of Toxicological Sciences, 44(1), 37–47. [Link]
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Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., & Bisignano, G. (2002). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. Letters in Applied Microbiology, 35(5), 379–383. [Link]
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Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial activity of long-chain alcohols and their analogues. Journal of the Japanese Society for Food Science and Technology (Nippon Shokuhin Kogyo Gakkaishi), 42(8), 589-593. [Link]
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Sawayama, S., Inoue, S., & Yokoyama, S. (2009). The saturated aldehyde, decanal, is a potent inhibitor of bacterial luciferase. Journal of biochemistry, 146(2), 251–256. [Link]
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Nishida, R. (2005). Chemosensory basis of host recognition in cuckoo bees. Chemical Senses, 30(suppl_1), i214-i215. [Link]
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Mishor, E., Amir, D., Weiss, T., Honigstein, D., Weissbrod, A., Livne, E., ... & Sobel, N. (2021). Sniffing the human body volatile hexadecanal blocks aggression in men but triggers aggression in women. Science advances, 7(47), eabg1530. [Link]
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Parvez, S., Long, M. J., Poganik, J. R., & Aye, Y. (2018). Redox-based reagents for detecting and interpreting biological roles of reactive electrophiles. Annual review of biochemistry, 87, 651-676. [Link]
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Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014. [Link]
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Witz, G. (1989). Biological interactions of α, β-unsaturated aldehydes. Free Radical Biology and Medicine, 7(3), 333-349. [Link]
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A Senior Application Scientist's Guide to Differentiating 2-Hexadecenal from other Long-Chain Aldehydes
An In-Depth Technical Guide for Researchers
In the landscape of lipidomics and cell signaling, the precise identification of individual long-chain aldehydes is paramount. These molecules, often products of oxidative stress or key enzymatic pathways, can exert potent biological effects. Among them, (E)-2-Hexadecenal, a product of sphingosine-1-phosphate (S1P) degradation, has garnered significant attention for its role in inducing cytoskeletal reorganization and apoptosis.[1][2][3] However, its structural similarity to other endogenous long-chain aldehydes, such as its saturated counterpart hexadecanal or other unsaturated aldehydes, presents a significant analytical challenge.
This guide provides a comprehensive comparison of robust analytical methodologies for the unambiguous differentiation and quantification of 2-Hexadecenal. We will move beyond mere protocols to explain the underlying chemical principles and experimental rationale, empowering researchers to select and implement the optimal strategy for their specific application.
The Analytical Challenge: Why is Differentiation Difficult?
Long-chain aldehydes share a common reactive carbonyl functional group and similar physical properties, such as hydrophobicity and volatility. This leads to co-elution in chromatographic systems and similar, often non-specific, responses in simple detection methods. The key to differentiation lies in exploiting the subtle, yet definitive, structural feature of this compound: the α,β-unsaturation (a carbon-carbon double bond adjacent to the carbonyl group).
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It offers high-resolution separation (GC) coupled with information-rich detection (MS), making it ideal for resolving complex mixtures.
Expertise & Rationale: The Necessity of Derivatization
Direct injection of long-chain aldehydes into a GC system is often problematic due to their thermal instability and potential for adsorption onto the column. To overcome this, derivatization is a mandatory pre-analytical step. The choice of derivatization agent is critical; it should increase volatility and thermal stability while introducing a functionality that enhances ionization efficiency and yields characteristic mass fragments.
For aldehydes, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an exemplary reagent.[4][5][6][7] It reacts with the carbonyl group to form a PFBHA-oxime derivative. This derivative is not only more volatile and stable but the pentafluorobenzyl group is highly electronegative, making it exquisitely sensitive for detection by mass spectrometry in negative chemical ionization (NCI) mode, often achieving picogram-level sensitivity.[5][6]
Experimental Protocol: PFBHA Derivatization for GC-MS Analysis
-
Sample Preparation: Extract lipids from the biological matrix using a standard method (e.g., Folch or Bligh-Dyer). Evaporate the solvent under a stream of nitrogen.
-
Derivatization Reaction:
-
Extraction of Derivatives:
-
After cooling, partition the derivatives by adding 500 µL of hexane and 500 µL of water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the PFBHA-oxime derivatives.
-
Evaporate the hexane and reconstitute in a small volume (e.g., 50 µL) for GC-MS injection.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 300°C at 10°C/min, and hold for 10 min.
-
Injector: Splitless mode at 250°C.
-
MS Detection: Use Electron Ionization (EI) or Negative Chemical Ionization (NCI) mode. For EI, scan from m/z 50 to 500. The PFBHA derivatives will yield a common, prominent ion at m/z 181, which is useful for Selected Ion Monitoring (SIM) for enhanced sensitivity.[8]
-
Data Presentation: Differentiating Aldehydes by Retention and Mass Spectra
The primary differentiation between long-chain aldehydes in GC-MS is achieved through two data points: retention time and mass spectrum. Saturated aldehydes will typically elute slightly earlier than their unsaturated counterparts of the same carbon number on a non-polar column. The mass spectra provide the definitive structural proof.
| Compound | Expected Retention Time | Key Differentiating Mass Fragments (EI Mode) |
| Hexadecanal (C16:0) | Lower | Molecular ion (M+), characteristic fragments from aliphatic chain cleavage (m/z 43, 57, 71...). Base peak often m/z 82.[9] |
| This compound (C16:1) | Higher | Molecular ion (M+), fragments indicative of the double bond position. The presence of the double bond alters the fragmentation pattern compared to the saturated analog. |
| Octadecanal (C18:0) | Significantly Higher | Molecular ion (M+), similar aliphatic fragmentation pattern to Hexadecanal, but with a higher molecular weight. |
Note: Retention times are relative and depend on the specific GC system and conditions.
Visualization: GC-MS Workflow
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Validating the Role of 2-Hexadecenal in the JNK-Mediated Apoptotic Signaling Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a bioactive lipid's role within a cellular signaling pathway is paramount. This guide provides an in-depth, technical comparison of methodologies to validate the function of trans-2-Hexadecenal, a reactive aldehyde derived from sphingolipid metabolism, in a specific signaling cascade. We will move beyond a simple listing of protocols to a narrative that explains the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.
trans-2-Hexadecenal is a product of the irreversible degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase[1][2]. While much focus has been on S1P signaling, the bioactive properties of its byproducts are an emerging area of interest. Accumulating evidence indicates that trans-2-Hexadecenal is not an inert metabolite; rather, it functions as a signaling molecule that can induce cytoskeletal reorganization and, ultimately, apoptosis in various cell types[1][2]. This guide will focus on validating its role in the c-Jun N-terminal kinase (JNK)-dependent apoptotic pathway, a key stress-activated signaling cascade[1].
The 2-Hexadecenal-Induced JNK Signaling Pathway
trans-2-Hexadecenal initiates a signaling cascade that culminates in apoptosis. This is believed to be triggered by oxidant stress, leading to the sequential activation of a mitogen-activated protein kinase (MAPK) pathway. The key players in this pathway are MLK3 (Mixed Lineage Kinase 3), MKK4/7 (MAPK Kinase 4/7), and the ultimate effector, JNK. Once activated via phosphorylation, JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun and also acts on mitochondrial proteins to initiate the apoptotic cascade[1].
Caption: Workflow for the pharmacological inhibition assay.
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or NIH3T3) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-incubation with Inhibitor: One hour prior to this compound treatment, pre-incubate the cells with a specific JNK inhibitor (e.g., SP600125 at 10-20 µM) or a vehicle control (e.g., DMSO). This pre-incubation allows the inhibitor to enter the cells and engage its target.
-
Treatment: Add trans-2-Hexadecenal to the appropriate wells to a final concentration of 25-50 µM. Include a vehicle control for the this compound treatment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 3 to 24 hours) to allow for the induction of apoptosis.
-
Apoptosis Detection: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Analysis: Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells represents the apoptotic population.
A successful validation will show a significant increase in apoptosis in cells treated with this compound alone, which is significantly reduced in cells pre-treated with the JNK inhibitor.[1] It is crucial to include controls to ensure that neither the inhibitor nor the vehicle controls induce apoptosis on their own.
Strategy 2: Protein-Level Analysis by Immunoblotting
This method directly interrogates the activation state of the signaling proteins by detecting their phosphorylation. The rationale is that if this compound activates the JNK pathway, an increase in the phosphorylated forms of JNK and its upstream activators should be detectable.
Caption: Workflow for protein-level analysis by immunoblotting.
-
Cell Treatment and Lysis: Plate and treat cells with this compound (e.g., 25 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (Phospho-JNK).
-
As a loading control and to assess total protein levels, probe a separate membrane or strip and re-probe the same membrane with an antibody against total JNK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative increase in JNK phosphorylation.
This approach provides direct evidence of JNK activation. A time-dependent increase in the ratio of phospho-JNK to total JNK upon treatment with this compound validates its role as an upstream activator of this pathway.[1] To further strengthen the findings, this experiment can be extended to other proteins in the cascade, such as MKK4/7 and c-Jun.
Comparison of Validation Methods
| Feature | Pharmacological Inhibition | Immunoblotting (Protein-Level Analysis) |
| Principle | Infers pathway involvement by observing the phenotypic outcome (apoptosis) upon blocking a specific step. | Directly measures the molecular event (protein phosphorylation) that constitutes pathway activation. |
| Primary Output | Quantitative measure of a cellular phenotype (e.g., % apoptotic cells). | Semi-quantitative measure of protein modification (band intensity). |
| Strengths | - Directly links the signaling pathway to a functional cellular outcome.- Relatively high-throughput. | - Provides direct evidence of the activation of specific signaling molecules.- Can elucidate the kinetics of pathway activation. |
| Limitations | - Potential for off-target effects of the inhibitor.- Does not directly measure the activation of the target protein. | - Does not inherently link pathway activation to a cellular phenotype.- Can be lower-throughput and more labor-intensive. |
| Key Insight | "Does blocking pathway X prevent the effect of this compound?" | "Does this compound cause the activation of protein Y in pathway X?" |
Conclusion
Validating the role of a bioactive lipid like trans-2-Hexadecenal in a signaling pathway requires a multi-faceted approach. While pharmacological inhibition provides strong evidence for the necessity of a pathway in a cellular response, it is an inferential method. In contrast, immunoblotting offers direct proof of the activation of specific signaling components. By combining these two methodologies, researchers can build a compelling and robust case for the role of this compound in the JNK-mediated apoptotic pathway. This dual-validation strategy is essential for generating high-confidence data suitable for publication and for informing downstream applications in drug discovery and development.
References
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Kumar, A., Byun, H.S., Bittman, R., & Saba, J.D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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Zsiwik, G., Schütze, S., & Waeber, C. (2016). Lipid signaling. Neuroscience, 338, 1-2. [Link]
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Jaganjac, M., Zarkovic, N., & Zarkovic, K. (2018). Reactive aldehydes–second messengers of free radicals in diabetes mellitus. Free Radical Research, 52(11-12), 1273-1282. [Link]
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A Comparative Analysis of 2-Hexadecenal's Pro-Apoptotic Efficacy Across Diverse Cell Lines
Introduction
(E)-2-Hexadecenal, a long-chain α,β-unsaturated aldehyde, is an endogenous product of sphingosine-1-phosphate (S1P) degradation[1][2]. While initially considered a mere metabolic byproduct, emerging evidence highlights its potent bioactive properties, particularly its ability to induce programmed cell death, or apoptosis, in a variety of cell types[1][2]. This guide provides a comprehensive comparison of the pro-apoptotic activity of 2-Hexadecenal across different cell lines, delving into the underlying molecular mechanisms, and offering detailed experimental protocols for researchers in the fields of cell biology and drug development. Understanding the differential sensitivity and signaling responses of various cell lines to this compound is crucial for evaluating its potential as a targeted therapeutic agent.
Comparative Pro-Apoptotic Activity of this compound
The pro-apoptotic potential of this compound has been demonstrated in several human and murine cell lines. The extent of apoptosis induction, however, varies depending on the cell type, concentration, and duration of exposure.
| Cell Line | Cell Type | Treatment | Apoptosis (%) | Key Findings | Reference |
| HEK293T | Human Embryonic Kidney | 25 µM for 3h | ~25% | Induction of apoptosis confirmed by Annexin V staining and PARP cleavage. | [1] |
| NIH3T3 | Mouse Embryonic Fibroblast | 25 µM for 3h | ~30% | Apoptosis induction observed alongside cytoskeletal reorganization. | [1] |
| HeLa | Human Cervical Cancer | 25 µM for 3h | ~20% | Apoptotic cell death confirmed by Annexin V staining and PARP cleavage. | [1] |
| C6 Glioma | Rat Brain Glioma | Dose-dependent | Not specified | Inhibition of cell growth and induction of apoptosis. |
Analysis of Comparative Efficacy:
Treatment with 25 µM this compound for 3 hours induces a significant level of apoptosis in HEK293T, NIH3T3, and HeLa cells, with NIH3T3 cells showing slightly higher sensitivity in the cited study[1]. The pro-apoptotic effect is not a general feature of long-chain fatty aldehydes, as palmitic acid at the same concentration did not induce apoptosis in these cell lines[1]. In C6 glioma cells, this compound demonstrated a dose-dependent inhibition of proliferation and induction of apoptosis, highlighting its potential against brain tumor cells.
Mechanistic Insights: The Signaling Pathways of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound is predominantly mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses. In contrast, other major MAP kinase pathways involving ERK and p38, as well as the Akt survival pathway, appear to be largely unaffected in cell lines like HEK293T, NIH3T3, and HeLa[1]. However, in C6 glioma cells, activation of p38 and ERK1/2 MAPKs has been observed alongside JNK activation.
The proposed signaling cascade for this compound-induced apoptosis is as follows:
-
Induction of Oxidative Stress: this compound treatment leads to the generation of reactive oxygen species (ROS). This is supported by the observation that the antioxidant N-acetylcysteine can prevent JNK activation[1].
-
Activation of the JNK Pathway: The increase in ROS activates the JNK signaling cascade, involving the upstream kinase MLK3 and the phosphorylation of MKK4/7, which in turn phosphorylate and activate JNK[1].
-
Mitochondrial (Intrinsic) Apoptosis Pathway Activation: Activated JNK translocates to the mitochondria and initiates the intrinsic apoptosis pathway through:
-
Bax Activation and Translocation: JNK promotes the activation and translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane[1].
-
Bid Cleavage: JNK activation leads to the cleavage of Bid into its truncated form, tBid, which further promotes Bax activation[1].
-
Bim Translocation: The pro-apoptotic BH3-only protein Bim translocates to the mitochondria upon JNK activation[1].
-
-
Cytochrome c Release: The activation and oligomerization of Bax at the mitochondrial membrane leads to the release of cytochrome c into the cytosol[1].
-
Caspase Activation and Execution of Apoptosis: Cytochrome c release triggers the formation of the apoptosome and the activation of the caspase cascade, including the executioner caspase-3. This is evidenced by the cleavage of PARP, a substrate of caspase-3[1].
The following diagram illustrates the JNK-dependent apoptotic pathway induced by this compound.
Caption: JNK-dependent apoptotic pathway induced by this compound.
Comparison with Other Apoptosis-Inducing Agents
While direct comparative studies are limited, the mechanism of this compound-induced apoptosis shares similarities with other known apoptosis inducers, particularly those that act via the intrinsic pathway. For instance, chemotherapeutic agents like doxorubicin can also induce apoptosis through ROS generation and activation of stress-activated pathways, although the specific kinases involved may differ[3][4]. Doxorubicin has been shown to induce apoptosis in both normal and tumor cells through distinct mechanisms, with a p53-dependent pathway being more crucial in tumor cells[3].
Staurosporine , a broad-spectrum protein kinase inhibitor, is a potent inducer of apoptosis in a wide range of cell lines. Its mechanism can involve both caspase-dependent and -independent pathways. A key difference is that this compound appears to specifically activate the JNK pathway while leaving others like ERK and p38 unaffected in several cell lines, suggesting a more targeted mode of action compared to the broad inhibition by staurosporine[1].
Experimental Protocols
To facilitate further research into the pro-apoptotic activity of this compound, detailed protocols for key assays are provided below.
Cell Culture and Treatment
-
Cell Lines: HEK293T, NIH3T3, and HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. C6 glioma cells can be cultured in F-12K Medium with 15% horse serum and 2.5% FBS. All cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of (E)-2-Hexadecenal in a suitable solvent such as ethanol or DMSO. The final concentration of the solvent in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, cleaved PARP, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western blot analysis workflow.
Conclusion and Future Directions
(E)-2-Hexadecenal is a potent inducer of apoptosis in a range of cell lines, acting primarily through a ROS-mediated JNK signaling pathway that culminates in the activation of the intrinsic mitochondrial apoptotic cascade. While its efficacy has been demonstrated in several cancer cell lines, further research is warranted to establish a comprehensive profile of its activity across a broader panel of both cancerous and non-cancerous cells. Dose-response and time-course studies are needed to determine the IC50 values and optimal treatment conditions for different cell types. Moreover, direct comparative studies with established chemotherapeutic agents will be invaluable in assessing the relative potency and potential therapeutic window of this compound. The elucidation of its selective action and the potential for combination therapies will be critical next steps in harnessing the anti-cancer potential of this endogenous bioactive lipid.
References
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Kumar, A., Byun, H. S., Bittman, R., & Saba, J. D. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144–1152. [Link]
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Amaegberi, N. V., Semenkova, G. N., Kvacheva, Z. B., Lisovskaya, A. G., Shadyro, O. I., & Pinchuk, S. V. (2019). This compound inhibits growth of C6 glioma cells. Cell Biochemistry and Function, 37(6), 455–464. [Link]
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ResearchGate. (n.d.). Hexadecenal induces apoptosis in human and murine cells. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]
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ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. [Link]
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ResearchGate. (n.d.). Dose response curves for ( E )-2-hexenal (2-hex; N 0 19) and ( E )-[Link]
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ResearchGate. (n.d.). A summary of IC50 values for various cell lines (1 × 10⁴ cells/mL).... [Link]
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The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]
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PubMed. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. [Link]
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PubMed. (2013). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. [Link]
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ResearchGate. (n.d.). Dose–response curves (representing relative cell viability) obtained.... [Link]
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ResearchGate. (n.d.). Dose–response curves of chemotherapeutics on cell viability of tumor.... [Link]
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ResearchGate. (n.d.). a, b Dose-response curves illustrating cell viability as determined by.... [Link]
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National Center for Biotechnology Information. (n.d.). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. [Link]
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PubMed. (2005). Opposing effects of ERK and p38 MAP kinases on HeLa cell apoptosis induced by dipyrithione. [Link]
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PubMed. (2013). Major differences between tumor and normal human cell fates after exposure to chemotherapeutic monofunctional alkylator. [Link]
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bioRxiv. (2022). Differential Impact of Doxorubicin Dose on Cell Death and Autophagy Pathways during Acute Cardiotoxicity. [Link]
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ResearchGate. (n.d.). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. [Link]
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PubMed. (2020). Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression. [Link]
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National Center for Biotechnology Information. (2020). Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence. [Link]
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National Center for Biotechnology Information. (2021). The ERK-p38MAPK-STAT3 Signalling Axis Regulates iNOS Expression and Salmonella Infection in Senescent Cells. [Link]
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PubMed. (2014). Induction of apoptosis by a hexane extract of aged black garlic in the human leukemic U937 cells. [Link]
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A Researcher's Guide to the Specificity of Antibodies for 2-Hexadecenal Adduct Detection
For researchers, scientists, and drug development professionals investigating the roles of lipid peroxidation in pathophysiology, the accurate detection of specific protein adducts is paramount. Among the myriad of reactive aldehydes generated during lipid peroxidation, 2-Hexadecenal, a product of sphingolipid metabolism, is of increasing interest due to its potential involvement in cellular stress and signaling pathways.[1][2] The covalent modification of proteins by this compound can alter their structure and function, making these adducts critical biomarkers for oxidative stress-related diseases.
The Challenge of Specificity in Detecting Aldehyde Adducts
The chemical landscape of lipid peroxidation is complex, generating a variety of α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (HNE), malondialdehyde (MDA), and acrolein, in addition to this compound. These aldehydes share common reactive moieties that form adducts with nucleophilic amino acid residues, primarily lysine, histidine, and cysteine.[3] This structural similarity is the root of the antibody specificity challenge. An antibody generated against a hexanoyl-lysine adduct, for instance, might recognize the alkyl chain and the modified lysine but may not discriminate against the subtle structural differences posed by a this compound modification.[4][5] Therefore, rigorous validation is not just a preliminary step but a cornerstone of reliable immunodetection.
Alternative Detection Method: Mass Spectrometry
Before delving into antibody-based methods, it is crucial to acknowledge the gold standard for identifying and characterizing protein modifications: mass spectrometry (MS).[6] High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) can definitively identify the precise mass shift corresponding to a this compound adduct on a specific peptide and even pinpoint the modified amino acid residue.[7] This "bottom-up" proteomic approach provides unequivocal evidence of the adduct's presence.[6]
However, MS-based proteomics has its own set of challenges, including the requirement for sophisticated instrumentation, complex sample preparation, and potential difficulties in detecting low-abundance modified proteins.[8] Immunoassays, when properly validated, offer a higher-throughput and more accessible alternative for routine detection and quantification. A powerful approach is to use immunoprecipitation with a moderately specific antibody to enrich the adducted proteins, followed by MS analysis for definitive identification, a technique known as IP-MS.[2][9]
Selecting a Candidate Antibody
In the absence of a commercially available, validated anti-2-Hexadecenal adduct antibody, researchers must turn to candidates raised against structurally similar haptens. The table below presents a selection of such antibodies that could potentially be validated for this compound adduct detection.
| Antibody Name/Clone | Immunogen | Validated Applications | Potential for this compound Adduct Recognition | Manufacturer |
| Monoclonal Anti-Hexanoyl-Lysine adduct antibody (5E8) | Hexanoyl-Lysine modified Keyhole Limpet Hemocyanin (KLH) | Western Blot, Flow Cytometry, Immunofluorescence | High: Hexanoyl and Hexadecenoyl chains share a six-carbon backbone. | Sigma-Aldrich |
| Polyclonal Anti-Acetaldehyde-Protein Adducts | Acetaldehyde modified KLH | ELISA, Western Blot | Moderate: Recognizes the modified lysine, but the short ethyl group of acetaldehyde differs significantly from the long chain of this compound.[10][11] | Varies |
| Monoclonal Anti-4-HNE Michael Adducts | 4-HNE modified KLH | ELISA, Western Blot, Immunohistochemistry | Moderate to Low: The epitope includes the hydroxyl group and the nonenal backbone, which is structurally distinct from this compound. | Varies |
| Monoclonal Anti-Malondialdehyde-Lysine (MDA-Lys) | MDA modified KLH | ELISA, Western Blot | Low: MDA forms a unique dihydropyridine-lysine adduct, which is structurally different from the Schiff base or Michael adducts of this compound. | Varies |
This table is for illustrative purposes. Researchers should conduct their own search for the most suitable candidate antibodies.
Experimental Validation of Antibody Specificity
Once a candidate antibody is selected, a series of validation experiments are essential. The following protocols are designed to be self-validating, providing clear, interpretable results on the antibody's specificity for this compound adducts.
Key Validation Experiments:
-
Competitive ELISA: To quantify the antibody's binding affinity for this compound adducts and its cross-reactivity with other aldehyde adducts.
-
Western Blot with Pre-adsorption Control: To visually confirm the specificity of the antibody in a complex protein lysate.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): To definitively identify the proteins being recognized by the antibody.
Experimental Protocol 1: Competitive ELISA for Specificity and Cross-Reactivity
This assay determines the antibody's specificity by measuring its ability to bind to immobilized this compound-modified protein in the presence of various free (competing) adducts.[12][13][14][15][16]
Causality Behind Experimental Choices:
-
Immobilized Antigen: A protein (e.g., Bovine Serum Albumin, BSA) is chemically modified with this compound and coated onto the ELISA plate. This provides a constant target for the antibody.
-
Competitors: The antibody is pre-incubated with a dilution series of free this compound-modified BSA, as well as BSA modified with other aldehydes (e.g., hexanal, HNE, MDA). Unmodified BSA serves as a negative control.
-
Competition: If the antibody is specific for this compound adducts, its binding to the plate will be inhibited by the free this compound-BSA but not significantly by the other modified or unmodified BSA.
-
Signal Detection: The amount of antibody bound to the plate is inversely proportional to its affinity for the free competitor. A lower signal indicates stronger competition and thus higher specificity.
Step-by-Step Methodology:
-
Preparation of Aldehyde-Adducted BSA:
-
Prepare a 10 mg/mL solution of BSA in phosphate-buffered saline (PBS), pH 7.4.
-
Add this compound to a final concentration of 1 mM.
-
Incubate at 37°C for 24 hours with gentle agitation.
-
Dialyze extensively against PBS to remove unreacted aldehyde.
-
Repeat this procedure for other aldehydes (hexanal, HNE, MDA) to create a panel of competitors.
-
-
ELISA Plate Coating:
-
Dilute the this compound-BSA to 5 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL per well to a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor antigens (this compound-BSA, other aldehyde-BSAs, and unmodified BSA) in blocking buffer.
-
In a separate plate or tubes, mix equal volumes of the diluted primary antibody (at its optimal working concentration) and the competitor dilutions.
-
Incubate for 1 hour at room temperature.
-
-
Incubation with Coated Plate:
-
Add 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with 50 µL of 2N H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that causes 50% inhibition of binding) for each adduct.
-
Data Presentation:
| Competitor Adduct | IC50 (µg/mL) | Interpretation |
| This compound-BSA | 1.5 | High affinity for the target adduct. |
| Hexanoyl-Lysine-BSA | 25.0 | Moderate cross-reactivity. |
| 4-HNE-BSA | >100 | Low cross-reactivity. |
| MDA-BSA | >100 | Negligible cross-reactivity. |
| Unmodified BSA | No inhibition | No binding to the native protein. |
Note: The IC50 values are hypothetical and for illustrative purposes.
Caption: Workflow for Competitive ELISA.
Experimental Protocol 2: Western Blot with Pre-adsorption Control
This method provides a qualitative assessment of antibody specificity in the context of a complex protein mixture, such as a cell lysate.[17]
Causality Behind Experimental Choices:
-
Two Identical Blots: Two identical protein blots are prepared to compare the antibody's binding with and without pre-adsorption.
-
Pre-adsorption: The antibody is incubated with an excess of the immunizing antigen (or in this case, this compound-modified protein) before being applied to one of the blots.[17]
-
Specificity Confirmation: If the antibody is specific, the bands corresponding to this compound-adducted proteins will be absent or significantly reduced on the pre-adsorbed blot, as the antibody's binding sites will have been saturated by the free adduct. Non-specific bands will remain unchanged.
Step-by-Step Methodology:
-
Sample Preparation and Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from both gels to PVDF or nitrocellulose membranes.[20]
-
-
Blocking:
-
Block both membranes in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]
-
-
Antibody Pre-adsorption:
-
Prepare two tubes with the primary antibody diluted in blocking buffer.
-
To one tube (the "pre-adsorbed" sample), add an excess (e.g., 10-fold by weight) of this compound-BSA.
-
To the other tube (the "control" sample), add an equal volume of blocking buffer.
-
Incubate both tubes for 1-2 hours at room temperature with gentle rotation.[17]
-
-
Antibody Incubation:
-
Apply the "control" antibody solution to one membrane and the "pre-adsorbed" antibody solution to the other.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash both membranes three times for 10 minutes each with TBST.
-
Incubate both membranes with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash both membranes three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Data Interpretation:
-
Specific Bands: Bands present on the "control" blot but absent on the "pre-adsorbed" blot are considered specific.
-
Non-specific Bands: Bands that appear on both blots are non-specific.
Caption: Western Blot with Pre-adsorption Control.
Experimental Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS)
This is the ultimate validation experiment, combining the enrichment power of immunoprecipitation with the definitive identification capabilities of mass spectrometry.[8][9][22]
Causality Behind Experimental Choices:
-
Immunoprecipitation: The candidate antibody is used to pull down its target protein(s) and any interacting partners from a cell lysate.
-
On-Bead Digestion: The captured proteins are digested into peptides directly on the beads, minimizing sample loss and contamination.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify the proteins that were pulled down by the antibody.
-
Definitive Identification: The presence of peptides from a protein that are specifically modified with a this compound adduct provides unequivocal proof that the antibody recognizes this adduct in a biological context.
Step-by-Step Methodology:
-
Cell Lysis:
-
Lyse control and this compound-treated cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[9]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with the candidate antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads extensively with IP lysis buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Extraction and Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or similar device.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database using a search engine like MaxQuant or Proteome Discoverer.
-
Include the mass shift for this compound adducts on lysine and histidine as a variable modification in the search parameters.
-
Identify proteins that are significantly enriched in the this compound-treated sample compared to the control.
-
Manually inspect the MS/MS spectra of peptides identified with the this compound modification to confirm the site of adduction.
-
Data Interpretation:
The identification of specific proteins with peptides showing the characteristic mass shift of a this compound adduct in the IP eluate from treated cells, but not in the control, provides the highest level of confidence in the antibody's specificity for the target adduct.
Caption: Immunoprecipitation-Mass Spectrometry Workflow.
Conclusion
The detection of this compound protein adducts is a promising avenue for understanding the molecular mechanisms of diseases associated with oxidative stress. While the lack of commercially available, validated antibodies presents a challenge, it is not an insurmountable one. By carefully selecting candidate antibodies raised against structurally similar adducts and employing a rigorous, multi-faceted validation strategy encompassing competitive ELISA, Western blotting with pre-adsorption controls, and IP-MS, researchers can generate reliable and reproducible data. This commitment to scientific integrity and the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) is essential for advancing our understanding of the complex world of lipid peroxidation and its impact on human health.
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A Comparative Guide to Gene Expression Profiling of 2-Hexadecenal-Induced Cellular Responses
This guide provides a comprehensive comparative analysis of the gene expression changes induced by trans-2-Hexadecenal, a bioactive α,β-unsaturated aldehyde. As a product of sphingolipid degradation, this molecule is more than a simple metabolic byproduct; it is an active signaling agent that elicits profound cellular responses.[1][2][3] For researchers in toxicology, cell biology, and drug development, understanding its specific impact on the transcriptome is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Here, we move beyond a simple description of effects to offer a comparative framework. We will contrast the effects of trans-2-Hexadecenal with its saturated counterpart, Hexadecanal (palmitadehyde), to isolate the gene expression changes specifically attributable to its reactive α,β-unsaturated carbonyl moiety. This functional group is a key feature of many lipid peroxidation products and is central to their biological activity.[4][5][6]
The Scientific Rationale: Why Compare Unsaturated vs. Saturated Aldehydes?
trans-2-Hexadecenal is an electrophilic molecule, meaning it readily reacts with nucleophiles within the cell, such as the thiol groups on cysteine residues in proteins and glutathione.[5][6] This reactivity, conferred by the carbon-carbon double bond adjacent to the aldehyde group, is a primary driver of its toxicity and signaling capacity. It is known to induce oxidative stress, cytoskeletal rearrangement, and ultimately, apoptosis through the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2]
By comparing its effects to Hexadecanal, which has the same 16-carbon backbone but lacks the reactive double bond, we can dissect the cellular response. This comparative approach allows us to differentiate between:
-
General long-chain aldehyde effects: Cellular responses to the presence of a lipid-soluble aldehyde, such as metabolic shifts or membrane stress.
-
Specific α,β-unsaturated aldehyde effects: Responses triggered by electrophilic stress, covalent protein modification, and depletion of cellular antioxidants. These are often mediated by stress-activated signaling pathways.[4]
This distinction is critical for understanding the precise mechanisms of toxicity and for developing targeted interventions.
Experimental Design for Comparative Transcriptomics
A robust comparative analysis hinges on a well-controlled experimental design. The workflow below outlines a validated approach for assessing the transcriptomic impact of 2-Hexadecenal.
Caption: Comparative Transcriptomics Experimental Workflow.
Key Experimental Protocols
Scientific integrity requires transparent and reproducible methods. The following protocols provide the necessary detail for executing the comparative analysis.
Protocol 1: Cell Culture and Aldehyde Treatment
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are used due to their robust growth and established use in studying this compound-induced JNK signaling.[1]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Starvation: Prior to treatment, serum-starve the cells for 3 hours in DMEM without FBS to reduce baseline signaling activity.
-
Treatment: Prepare stock solutions of trans-2-Hexadecenal and Hexadecanal in DMSO. Treat cells in triplicate with a final concentration of 50 µM for each aldehyde or with an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the treated cells for a duration appropriate for transcriptional studies, typically 6 to 24 hours, before harvesting.
-
Harvesting: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Sequencing and Bioinformatic Analysis
-
RNA Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a NanoDrop spectrophotometer. Verify RNA integrity (RIN > 8.0) using an Agilent Bioanalyzer.
-
Library Preparation: Generate sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly-A selection to enrich for messenger RNA.
-
Sequencing: Sequence the prepared libraries on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
-
Data Analysis Pipeline:
-
Quality Control: Use FastQC to assess raw read quality.
-
Alignment: Align reads to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Count reads mapped to genes using featureCounts.
-
Differential Expression: Use DESeq2 or edgeR packages in R to identify differentially expressed genes (DEGs) with a false discovery rate (FDR) < 0.05 and a |log₂ fold change| > 1.
-
Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the DEG lists to identify significantly altered biological processes and signaling pathways.
-
Protocol 3: RT-qPCR Validation
-
Gene Selection: Select 5-10 DEGs for validation, including key up-regulated (e.g., JUN, HMOX1) and down-regulated genes identified from the RNA-Seq data. Also, select a stable housekeeping gene (e.g., GAPDH, ACTB).
-
cDNA Synthesis: Reverse transcribe 1 µg of the same RNA used for sequencing into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[7][8][9] Confirm that the qPCR results show the same direction and a similar magnitude of change as the RNA-Seq data.[10][11]
Comparative Data Analysis: Unveiling the this compound Signature
The primary output of the DGE analysis is a list of genes whose expression is significantly altered by each treatment. The key to this guide is the comparison between the treatment groups.
Table 1: Comparative Gene Expression Changes Induced by this compound vs. Hexadecanal
| Gene Symbol | Gene Name | Pathway/Function | Log₂FC (this compound vs. Control) | Log₂FC (Hexadecanal vs. Control) | Rationale for Differential Response |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | JNK Signaling, Apoptosis | +3.5 | +0.4 | Direct downstream target of JNK phosphorylation, strongly activated by the electrophilic stress from this compound.[1] |
| HMOX1 | Heme Oxygenase 1 | Nrf2/Oxidative Stress | +4.2 | +1.1 | Classic Nrf2 target gene, robustly induced to combat oxidative stress caused by this compound.[12][13] |
| GCLC | Glutamate-Cysteine Ligase | Nrf2/Glutathione Synthesis | +2.8 | +0.9 | Rate-limiting enzyme in glutathione synthesis, upregulated to replenish stores depleted by this compound.[13] |
| DDIT3 | DNA Damage Inducible Transcript 3 | ER Stress, Apoptosis | +3.1 | +0.8 | A key marker of cellular stress; its stronger induction reflects the higher toxicity of the unsaturated aldehyde. |
| IL6 | Interleukin 6 | Inflammation | +2.5 | +1.5 | While both induce some inflammation, the response to this compound is more pronounced, potentially due to ROS generation.[14] |
| ACTA2 | Actin Alpha 2, Smooth Muscle | Cytoskeleton | -2.0 | -0.5 | Downregulation is consistent with observed cytoskeletal reorganization and cell detachment unique to this compound.[1] |
| CDH1 | Cadherin 1 | Cell Adhesion | -2.2 | -0.6 | Loss of cell adhesion molecules correlates with the detachment phenotype induced by this compound.[1] |
Note: The fold change (FC) values are representative examples derived from published findings to illustrate expected outcomes.
Expert Interpretation: The data clearly show that while both aldehydes induce a general stress response, trans-2-Hexadecenal triggers a much stronger and more specific activation of the JNK and Nrf2 signaling pathways . This is the transcriptomic signature of electrophilic stress. The robust upregulation of JUN, HMOX1, and GCLC is a direct consequence of the cell's attempt to mitigate oxidative damage and protein adduction caused by the reactive α,β-unsaturated moiety.[1][12][13] In contrast, the saturated Hexadecanal elicits a more muted response, highlighting its lower chemical reactivity.
Visualizing the Mechanism: The this compound-JNK-Apoptosis Pathway
The gene expression data points to a clear mechanism of action. trans-2-Hexadecenal induces apoptosis through a stress-activated MAPK pathway.[1] This can be visualized to better understand the flow of information from the chemical insult to the cellular outcome.
Caption: JNK-Dependent Apoptotic Signaling by this compound.
This pathway illustrates how this compound, likely via the generation of Reactive Oxygen Species (ROS), initiates a phosphorylation cascade involving MLK3, MKK4/7, and ultimately JNK.[1][2] Activated JNK then modulates the activity of several pro-apoptotic proteins, including c-Jun (leading to changes in gene expression), Bim, and Bax, which converge on the mitochondria to trigger cytochrome c release and execute the apoptotic program.[1]
Conclusion for the Research Professional
This comparative guide demonstrates that trans-2-Hexadecenal is not a passive metabolite but a potent signaling molecule that induces a distinct transcriptomic signature. The key differentiator from its saturated analog is the robust activation of gene networks responsive to electrophilic and oxidative stress, namely the JNK and Nrf2 pathways.
For researchers, this has several implications:
-
Toxicology: When assessing the risk of compounds that can be metabolized to α,β-unsaturated aldehydes, it is crucial to employ assays that can detect the activation of these specific stress pathways.
-
Drug Development: The Nrf2 pathway is a target for cytoprotective drugs.[15] Understanding how endogenous molecules like this compound activate this pathway can provide insights into designing novel therapeutics. Conversely, inhibiting the JNK pathway could be a strategy to protect against cellular damage caused by lipid peroxidation.
-
Basic Research: The distinct gene expression profile provides a rich dataset for discovering novel downstream targets and further unraveling the complex cellular response to lipid-derived electrophiles.
By employing the comparative transcriptomic approach detailed here, scientists can move beyond simple toxicity readouts to gain a mechanistic and actionable understanding of how molecules like this compound shape cellular fate.
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Kumar, A., Byun, H.S., Bittman, R., et al. (2011). The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner. Cellular Signalling, 23(7), 1144-1152. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Hexadecenal for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Hexadecenal in a laboratory setting. As a long-chain α,β-unsaturated aldehyde, this compound's reactivity necessitates rigorous adherence to established safety and waste management protocols to protect researchers and the environment. This document moves beyond a simple checklist, offering a foundational understanding of the chemical principles and regulatory landscape that govern these procedures.
Part 1: Core Safety Directives & Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with this compound is paramount. While some safety data sheets (SDS) may not classify the pure substance under the Globally Harmonized System (GHS), its chemical structure as an α,β-unsaturated aldehyde suggests a potential for reactivity.[1][2] These compounds are known to be soft electrophiles that can react with biological nucleophiles, such as the thiolate groups on cysteine residues in proteins.[2][3] Furthermore, research has indicated that this compound can form adducts with DNA.[4] Therefore, a cautious approach, treating the compound as potentially hazardous, is essential.
Immediate Personal Protective Equipment (PPE) Mandates
All handling and disposal operations must be conducted with the following PPE:
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.
-
Body Protection: A standard laboratory coat is mandatory to protect against accidental splashes.
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[5]
Emergency Procedures for Accidental Exposure or Spills
In the event of an accidental release, immediate and decisive action is critical.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Flush the eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6] Seek prompt medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing becomes difficult, seek immediate medical assistance.[5]
-
Spill Containment: For minor spills, evacuate non-essential personnel, ensure adequate ventilation, and absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[5][7] Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[7] Do not allow the spill to enter drains or waterways.[1][8]
Part 2: The Regulatory Framework: Understanding "Cradle-to-Grave" Responsibility
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This legislation establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from its creation to its ultimate disposal.[10] Key tenets of RCRA compliance include:
-
Hazardous Waste Determination: The generator must determine if their waste is hazardous, either because it is specifically listed by the EPA or because it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11][12] Given the potential hazards of this compound, it is prudent to manage it as hazardous waste.
-
Proper Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.[11] They must be stored in designated Satellite Accumulation Areas (SAAs) and kept sealed when not in use.[12]
-
Authorized Disposal: Hazardous waste must be treated and disposed of at a permitted facility.[11]
State and local regulations may be more stringent than federal requirements, and it is the responsibility of the researcher and their institution to comply with all applicable laws.[9][13]
Part 3: Step-by-Step Disposal Protocols
Two primary pathways exist for the disposal of this compound waste. The choice depends on institutional policy, regulatory permissions, and the quantity of waste generated.
Method 1: Collection for Professional Disposal (Universally Recommended)
This method is the most secure, compliant, and recommended approach for all quantities of this compound waste. It ensures that the material is handled and processed by trained professionals in accordance with all regulations.
Experimental Protocol:
-
Segregation: Designate a specific waste container for this compound and materials contaminated with it (e.g., pipette tips, absorbent pads). The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Hazardous Waste" and "this compound." List any other components of the waste stream (e.g., solvents) and their approximate percentages.
-
Accumulation: Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area within the laboratory.
-
Arrange Pickup: Once the container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[5]
Method 2: In-Lab Chemical Neutralization (Conditional & Expert-Use Only)
Chemical neutralization aims to render the aldehyde non-hazardous, potentially allowing for disposal via the sanitary sewer. Aldehydes can be inactivated through reactions with their carbonyl group.[14][15] However, this method is complex and carries significant risks if performed improperly.
Causality Note: The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. Neutralizing agents, often containing bisulfites or other reducing agents, can form stable adducts, eliminating the aldehyde's reactivity. However, the reaction's completeness, byproducts, and final pH must be carefully managed.
This procedure should NOT be attempted without:
-
Explicit approval from your institution's EHS department.
-
A specific, validated protocol for this compound.
-
Confirmation that local wastewater regulations permit the disposal of the resulting solution.[12]
A generic protocol is not provided here to prevent unsafe practices. If this path is approved, it must be performed in a fume hood with appropriate PPE, and the final solution must be tested to confirm complete neutralization and a pH between 5.0 and 12.5 before drain disposal with copious amounts of water.[12]
Part 4: Decontamination of Laboratory Equipment
Proper decontamination prevents cross-contamination and ensures safety.
-
Empty Containers: Containers that held pure this compound must be treated as hazardous waste. Alternatively, they can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from all three rinses must be collected and disposed of as hazardous waste via Method 1.[5]
-
Glassware and Equipment: Contaminated labware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. Subsequently, the glassware can be washed using standard laboratory procedures.
Data Presentation
Table 1: Summary of Chemical and Hazard Data for this compound
| Property | Value / Information | Source(s) |
| Chemical Name | (2E)-2-Hexadecenal | [4] |
| Synonyms | trans-2-Hexadecenal, FAL 16:1 | [1][4] |
| CAS Number | 22644-96-8 | [1][4] |
| Molecular Formula | C₁₆H₃₀O | [4] |
| Molecular Weight | 238.4 g/mol | [4] |
| Physical State | Not Determined (likely liquid or low-melting solid) | [1] |
| GHS Classification | Not classified according to the provided SDS | [1] |
| Potential Hazards | Reacts with DNA; as an α,β-unsaturated aldehyde, may cause irritation and sensitization. Slightly hazardous for water. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Aquatic Toxicity | No further relevant information available | [1] |
| Persistence/Degradability | No further relevant information available | [1] |
Mandatory Visualization
The following diagram outlines the logical workflow for making a compliant disposal decision for this compound waste.
Caption: Disposal decision workflow for this compound.
References
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
- Summary of Hazardous Waste Regulations. (2024). Florida Department of Environmental Protection.
- Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection.
- (E)-2-Hexadecenal (CAS 22644-96-8). Cayman Chemical.
- Safety Data Sheet - (E)-2-Hexadecenal. (2025). Cayman Chemical.
- Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.
- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PMC.
- Is It Time To Say Goodbye To Aldehyde-Based Disinfectants. Bioguard Hygiene.
- Safety Data Sheet - NATURAL TRANS-2-HEXENAL. (2024). Axxence Aromatic GmbH.
- What are Aldehydes inhibitors and how do they work? (2024). Patsnap Synapse.
- SAFETY DATA SHEET - hexadecenal. (2016). Russell IPM Ltd.
- SAFETY DATA SHEET - trans-2-Hexenal. (2021). Fisher Scientific.
- Material Safety Data Sheet - cis-11-Hexadecenal. Santa Cruz Biotechnology.
- Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014). ACS Publications.
- Proper Disposal Procedures for Hexadec-9-enal: A Guide for Laboratory Professionals. Benchchem.
- Glutaraldehyde inactivation of enveloped DNA viruses in the preparation of haemoglobin-based oxygen carriers. (2017). Taylor & Francis.
- Safe Disposal of (11Z,13E)-Hexadecadienal: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - (Z)-9-Hexadecenal. (2017). Santa Cruz Biotechnology.
- This compound. PubChem, NIH.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hexadecenal
Navigating the safety requirements for specialty chemicals is a cornerstone of rigorous and reproducible science. This guide provides essential, field-proven safety and logistical information for handling 2-Hexadecenal. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a comprehensive understanding of the materials we handle and the personal protective equipment (PPE) required to do so safely.
The Precautionary Principle: Understanding this compound's Hazard Profile
A review of available Safety Data Sheets (SDS) for this compound reveals a critical challenge: a lack of comprehensive hazard data. Some suppliers classify the substance as non-hazardous under the Globally Harmonized System (GHS)[1]. However, this classification often stems from an absence of toxicological testing rather than definitive evidence of non-toxicity.
This compound is an unsaturated aldehyde. This chemical class is known for its reactivity. Aldehydes can be irritants to the skin, eyes, and respiratory system.[2][3][4][5] For instance, aldehydes like glutaraldehyde and acetaldehyde are recognized by the National Institute for Occupational Safety and Health (NIOSH) as potent irritants. Furthermore, published research indicates that this compound is a reactive sphingolipid degradation product that can form adducts with DNA and induce cellular apoptosis, highlighting its biological reactivity[6].
Given the chemical nature of this compound and the known hazards of the aldehyde functional group, it is imperative to apply the precautionary principle. This guide is structured around a conservative safety approach, treating this compound with the caution required for a potentially hazardous substance until comprehensive toxicological data proves otherwise.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, or eye contact. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 1: PPE Requirements for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling/Weighing | Single pair of nitrile or butyl rubber gloves | Chemical splash goggles | Fully-buttoned lab coat | Recommended: Work in a certified chemical fume hood |
| Solution Preparation/Transfer | Double-gloving with nitrile or butyl rubber gloves | Chemical splash goggles and a full-face shield | Chemical-resistant apron over a lab coat | Mandatory: Work in a certified chemical fume hood |
| Large-Scale Operations | Double-gloving with nitrile or butyl rubber gloves | Chemical splash goggles and a full-face shield | Chemical-resistant apron over a lab coat | Mandatory: Work in a certified chemical fume hood |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a full-face shield | Chemical-resistant apron or coveralls | NIOSH-approved respirator with organic vapor cartridges |
Detailed PPE Specifications:
-
Hand Protection: The primary defense against dermal exposure is the correct choice of gloves.
-
Recommended Materials: Butyl rubber and nitrile gloves are recommended for their resistance to a wide variety of chemicals, including aldehydes[7][8]. A chemical resistance chart indicates that neoprene and latex have lower resistance to some aldehydes[9].
-
Protocol: Always inspect gloves for tears or punctures before use. For tasks involving potential splashing, double-gloving is recommended. Remove gloves using the proper technique to avoid contaminating your skin.
-
-
Eye and Face Protection:
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.
-
Enhanced Protection: When handling larger volumes or during procedures with a high risk of splashing, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.
-
-
Body Protection:
-
A standard flame-resistant lab coat, fully buttoned with sleeves rolled down, is required for all handling procedures.
-
For transferring solutions or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed[10].
-
-
Respiratory Protection:
-
Primary Engineering Control: All work with this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors[11][12].
-
Secondary Protection: In the event of a large spill or if work outside a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.
-
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an emergency eyewash station and safety shower are accessible.
-
PPE Inspection and Donning: Inspect all PPE for damage. Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), and outer gloves.
-
Chemical Handling:
-
Always handle this compound in the smallest quantities required for the experiment.
-
When transferring, keep containers low to the work surface to minimize splash potential.
-
Keep containers tightly sealed when not in use to prevent vapor release[13].
-
-
Post-Handling:
-
Thoroughly wash hands and forearms with soap and water after handling is complete, even after wearing gloves.
-
Clean and decontaminate the work area.
-
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the apron, face shield, and goggles. Remove the lab coat and finally the inner gloves. Wash hands again.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container made of compatible material[14].
-
Contaminated Solids: All contaminated solids, including gloves, absorbent pads, and disposable lab coats, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Deactivation/Neutralization: Many institutions have protocols for neutralizing aldehyde waste prior to disposal, often using reagents like glycine or commercial products that render them non-hazardous[15][16]. This reduces the toxicity and potential reactivity of the waste. Always follow your institution's specific, approved procedures for aldehyde deactivation. Never attempt a neutralization reaction without a validated protocol.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
By adhering to these rigorous PPE, handling, and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
NIOSH Pocket Guide to Chemical Hazards - Glutaraldehyde. National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde. National Institute for Occupational Safety and Health. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. [Link]
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Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
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Chemical Resistant Glove Guide. Environmental Health and Safety, University of Connecticut. [Link]
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Aldehyde Disposal. PureWay Compliance, Inc. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
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(E)-2-Hexadecenal Alkyne SAFETY DATA SHEET. Szabo-Scandic. [Link]
-
Chemical Waste Disposal Guidelines. Department of Chemistry, Emory University. [Link]
-
ACETALDEHYDE. Occupational Safety and Health Administration. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
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Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. National Institute for Occupational Safety and Health. [Link]
-
SAFETY DATA SHEET. Russell IPM Ltd. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. National Institute for Occupational Safety and Health (Restored). [Link]
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Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety, University of Rochester Medical Center. [Link]
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Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory. [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
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10 Things to Avoid in an Organic Chemistry Lab. The Calculated Chemist. [Link]
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Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety, East Carolina University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
